tert-Butyl 2-(pyridin-4-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCVWPUMALJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459771 | |
| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-20-3 | |
| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 2-(pyridin-4-yl)acetate chemical properties
An In-depth Technical Guide to tert-Butyl 2-(pyridin-4-yl)acetate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 79757-20-3), a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will delve into its core chemical properties, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, analyze its reactivity, and discuss its applications in the development of novel therapeutics and materials.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a pyridine ring substituted at the 4-position with a tert-butyl protected acetate group.[1] This structure is of significant interest to researchers as it combines the versatile reactivity of the pyridine heterocycle with a carboxylic acid moiety masked by a sterically hindered tert-butyl group. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, making it an invaluable tool in multi-step synthesis.[1]
The compound typically presents as a yellow to brown liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79757-20-3 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Yellow to brown liquid | [1] |
| SMILES | CC(C)(C)OC(=O)CC1=CC=NC=C1 | [1] |
| InChI Key | ODMCVWPUMALJPO-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis Methodology: Fischer-Speier Esterification
Several routes exist for the synthesis of this compound, including palladium-catalyzed Heck reactions and nucleophilic substitutions.[1] However, a common and scalable approach is the direct acid-catalyzed esterification (Fischer-Speier esterification) of 4-pyridylacetic acid with a tert-butylating agent. The following protocol provides a self-validating system for its synthesis.
Experimental Protocol: Synthesis via Esterification
Objective: To synthesize this compound from 4-pyridylacetic acid hydrochloride.
Rationale: 4-Pyridylacetic acid hydrochloride is often used as the starting material due to its enhanced stability and ease of handling compared to the free acid.[] The tert-butyl ester is introduced using an excess of a suitable reagent like tert-butanol with a strong acid catalyst. The tert-butyl group is specifically chosen for its utility as a robust protecting group that can be cleaved under specific acidic conditions without affecting other sensitive functional groups.
Materials:
-
4-Pyridylacetic acid hydrochloride
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-pyridylacetic acid hydrochloride (1.0 eq). Suspend the solid in an excess of tert-butanol (10-20 eq), which acts as both the reagent and a solvent.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and saturated sodium bicarbonate solution. This step is critical to neutralize the sulfuric acid catalyst and any unreacted 4-pyridylacetic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined. DCM is chosen for its immiscibility with water and its ability to effectively dissolve the target ester.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the pyridine ring and the tert-butyl ester group. This dual functionality allows for a range of chemical transformations, making it a versatile synthetic intermediate.
-
Ester Hydrolysis: The most significant reaction is the hydrolysis of the tert-butyl ester. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield pyridin-4-ylacetic acid and isobutene. This deprotection strategy is fundamental to its role as a masked carboxylic acid.[1] The steric hindrance of the tert-butyl group provides stability against many nucleophiles and bases, allowing for selective reactions at other positions of the molecule before its removal.
-
Nucleophilic Substitution: The acetate group can be displaced by strong nucleophiles, such as amines, to form the corresponding amides. This reaction often requires activation of the carbonyl group.
-
Pyridine Ring Chemistry: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand to coordinate with metal ions, which is leveraged in catalysis. For example, its coordination with palladium has been explored to enhance efficiencies in cross-coupling reactions.[1]
Key Reactivity Pathways
Caption: Major reaction pathways of this compound.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile building block, particularly within the pharmaceutical industry.[5]
-
Medicinal Chemistry: The pyridylacetic acid scaffold is a key component in numerous bioactive molecules.[5] By using the tert-butyl protected form, medicinal chemists can perform complex modifications on other parts of a molecule without interference from the carboxylic acid. It has been utilized in the synthesis of:
-
Acetylcholinesterase (AChE) Inhibitors: Derivatives have shown potential in inhibiting AChE, an enzyme linked to Alzheimer's disease.[1]
-
Antimicrobial and Anticancer Agents: The pyridine moiety is a common feature in many antimicrobial and anticancer compounds, and this reagent serves as a key precursor in their synthesis.[1]
-
-
Organic Synthesis: Beyond drug discovery, it serves as a valuable intermediate for creating more complex substituted pyridine derivatives.[1] The ability to unmask the carboxylic acid at a late stage in a synthetic sequence is a powerful strategic tool.
-
Materials Science: The compound can be incorporated into polymer structures to introduce specific functionalities, such as metal-binding sites or pH-responsive elements.[1]
Spectroscopic and Analytical Data
Characterization of this compound is typically performed using standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the α-protons of the pyridine ring (δ ~8.5 ppm), β-protons of the pyridine ring (δ ~7.2 ppm), the methylene protons (CH₂) adjacent to the carbonyl (δ ~3.6 ppm), and a characteristic singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm). |
| ¹³C NMR | Resonances for the pyridine carbons (δ ~124-150 ppm), the carbonyl carbon of the ester (δ ~170 ppm), the quaternary carbon of the tert-butyl group (δ ~81 ppm), the methylene carbon (δ ~40 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 193.[1] A prominent fragment ion at m/z 137, corresponding to the loss of the tert-butyl group ([M-56]⁺).[1] |
| IR Spectroscopy | A strong absorption band around 1730 cm⁻¹ characteristic of the C=O stretch of the ester. Bands corresponding to C-N and C=C stretching from the pyridine ring. |
References
-
National Center for Biotechnology Information. (n.d.). tert-butyl 2-piperidin-4-ylacetate. PubChem. Retrieved from [Link]
-
Bull, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. Retrieved from [Link]
Sources
tert-Butyl 2-(pyridin-4-yl)acetate synthesis pathways
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(pyridin-4-yl)acetate
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of various pharmacologically active molecules.[1] The presence of a sterically demanding tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions, while the pyridinyl moiety offers a versatile handle for further chemical modification. However, the synthesis of this compound is not trivial, primarily due to the steric hindrance of the tert-butyl group and the propensity of the corresponding alcohol, tert-butanol, to undergo dehydration under typical acidic esterification conditions.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Synthetic Challenge
The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is notoriously challenging. The classical Fischer-Speier esterification, which relies on a mineral acid catalyst, often leads to low yields of the desired tertiary ester. The primary competing side reaction is the acid-catalyzed E1 elimination of water from the protonated alcohol, which rapidly forms isobutylene.[3] Consequently, successful synthesis requires carefully chosen methodologies that either circumvent these harsh acidic conditions or utilize highly efficient coupling agents to favor the desired nucleophilic attack. This guide will explore three primary strategies to overcome these challenges.
Strategic Synthesis Pathways
The selection of a synthetic pathway depends on factors such as scale, reagent availability, required purity, and the chemist's tolerance for multi-step procedures. We will dissect three validated approaches: Direct Esterification with Specialized Catalysts, Acylation via an Activated Carboxylic Acid Intermediate, and a Modern Three-Component Coupling approach.
Diagram: Overview of Synthetic Strategies
Caption: Major synthetic routes to this compound.
Pathway 1: Direct Esterification of 4-Pyridylacetic Acid
This approach is the most atom-economical but requires careful control of reaction conditions to suppress the dehydration of tert-butanol. The key to success lies in the choice of catalyst.
Mechanistic Consideration: Esterification vs. Elimination
Under strong acid catalysis (e.g., H₂SO₄), tert-butanol is readily protonated, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation. While this carbocation can be trapped by the carboxylate nucleophile to form the ester (a key step in the Sₙ1 mechanism for esterification), it more readily loses a proton to form isobutylene gas, an irreversible process that drives the reaction away from the desired product.
Diagram: Competing Reaction Mechanisms
Caption: Acid-catalyzed reaction pathways for tert-butanol.
Catalyst Selection & Rationale
To mitigate isobutylene formation, catalysts that promote esterification without providing excessive Brønsted acidity are preferred.
-
Solid Acid Catalysts : Reusable catalysts like ion-exchange resins (e.g., Dowex 50Wx8) or clays (e.g., Montmorillonite K-10) confine the acidic sites, which can reduce the rate of the competing elimination reaction that often benefits from a homogeneous acidic environment.[3][4]
-
Activating Agents : 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for esterifications, particularly with sterically hindered alcohols.[5] It operates by forming a highly reactive N-acylpyridinium intermediate with an acid anhydride, which is then readily attacked by the alcohol.
Experimental Protocol: DMAP-Catalyzed Esterification
This protocol is adapted from methodologies for esterifying sterically hindered alcohols.[5]
-
Reagent Setup : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-pyridylacetic acid hydrochloride (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF, ~0.2 M).
-
Reaction Initiation : Add tert-butanol (3.0 eq) to the suspension. The large excess of the alcohol helps to drive the equilibrium towards the product.
-
Reaction Conditions : Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and neutralize the hydrochloride salt) and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Pathway 2: Acylation via Activated 4-Pyridylacetyl Chloride
This classic and robust two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with tert-butanol. This pathway avoids the harsh acidic conditions that promote dehydration.
Workflow Diagram
Caption: Experimental workflow for the acyl chloride pathway.
Experimental Protocol
Step A: Synthesis of 4-Pyridylacetyl Chloride
-
Reagent Setup : Suspend 4-pyridylacetic acid hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes).
-
Activation : Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Isolation : Cool the reaction mixture and remove all volatile components under reduced pressure to obtain the crude 4-pyridylacetyl chloride hydrochloride, which is typically used immediately in the next step without further purification.
Step B: Esterification with tert-Butanol
-
Reagent Setup : Dissolve the crude acyl chloride from Step A in anhydrous DCM (~0.5 M) and cool to 0 °C in an ice bath under an inert atmosphere.
-
Addition : In a separate flask, prepare a solution of tert-butanol (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution. The base is critical to neutralize the HCl generated and the HCl salt of the starting material.
-
Reaction : Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up and Purification : Perform an aqueous work-up and purification as described in Pathway 1.
Pathway 3: Three-Component Synthesis from Pyridine-N-Oxide
A more modern approach involves the coupling of an activated pyridine-N-oxide with a Meldrum's acid derivative, which serves as a robust carbanion equivalent.[6] This method is highly versatile and allows for the synthesis of various substituted pyridylacetic esters.
Mechanistic Rationale
Pyridine-N-oxide is activated with an electrophile (e.g., tosyl chloride), making the C4 position susceptible to nucleophilic attack by the enolate of a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening with an alcohol (in this case, tert-butanol with a base like potassium tert-butoxide) to yield the desired ester after decarboxylation.[6]
Experimental Protocol (Adapted from Procter et al.[6])
-
Activation and Substitution : To a solution of pyridine-N-oxide (1.1 eq) and 5,5-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq) in ethyl acetate (~0.2 M), add triethylamine (2.1 eq). Cool the mixture to 0 °C and add tosyl chloride (1.1 eq) portion-wise. Stir the reaction overnight at room temperature.
-
Solvent Removal : Remove the solvent under reduced pressure.
-
Ester Formation : Dissolve the crude residue in anhydrous THF (~0.4 M). Add a solution of potassium tert-butoxide (2.2 eq) in tert-butanol. Stir at room temperature for 2-6 hours.
-
Work-up and Purification : Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Perform a standard aqueous work-up and silica gel chromatography as detailed in the previous methods to isolate the product.
Comparative Analysis of Synthesis Pathways
The optimal choice of pathway depends heavily on the specific requirements of the synthesis.
| Parameter | Pathway 1: Direct Esterification | Pathway 2: Acyl Chloride | Pathway 3: Three-Component |
| Number of Steps | 1 | 2 | 1 (pot) / 2 (steps) |
| Typical Yields | Moderate (40-60%)[5] | High (70-90%) | Good (50-65%)[6] |
| Scalability | Moderate; requires large excess of alcohol. | Excellent; well-established and reliable. | Good; but may be costly on large scale. |
| Reagent Hazards | (Boc)₂O is a mild irritant. | SOCl₂ is highly corrosive and toxic. | Tosyl chloride is a sensitizer. |
| Key Advantages | Atom economical; fewer steps. | High yielding; reliable and predictable. | Versatile; allows for diverse analogs. |
| Key Disadvantages | Risk of side reactions; moderate yields. | Requires handling of hazardous reagents. | More complex starting materials. |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct strategic pathways. For high-yield, reliable, and scalable production, the Acyl Chloride Pathway (Pathway 2) is often the method of choice in industrial and academic settings, despite the need to handle corrosive reagents. For smaller-scale synthesis where atom economy and milder conditions are prioritized, the Direct Esterification using DMAP catalysis (Pathway 1) presents a viable alternative. Finally, the Three-Component Coupling (Pathway 3) offers a modern and flexible entry point for medicinal chemists interested in generating a library of related pyridylacetic acid derivatives. The ultimate selection should be guided by a careful evaluation of the scale, safety considerations, and overall goals of the research program.
References
-
Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 4891-4893. Retrieved from [Link]
-
PrepChem.com. Preparation of tert-butyl acetate. Retrieved from [Link]
-
MDPI. (2024, September 12). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Molecules, 29(18), 4212. Retrieved from [Link]
-
Organic Syntheses. Acetic acid, tert-butyl ester. Coll. Vol. 3, p.141 (1955); Vol. 23, p.13 (1943). Retrieved from [Link]
-
Dalvie, D. K., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(7), 953-963. Retrieved from [Link]
-
ResearchGate. (2015). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Tetrahedron, 71(37), 6545-6550. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. The Journal of Organic Chemistry, 83(17), 10329-10340. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Retrieved from [Link]
-
Pye, A. R., & Procter, D. J. (2020). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 85(21), 14036–14044. Retrieved from [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Coll. Vol. 6, p.394 (1988); Vol. 58, p.43 (1978). Retrieved from [Link]
-
MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4642. Retrieved from [Link]
-
ResearchGate. (2007). Reaction Kinetics of Tert-Butanol Esterification. Chemical Engineering & Technology, 30(6), 766-772. Retrieved from [Link]
- Google Patents. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. US6420596B1.
-
ResearchGate. (2006). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Synthetic Communications, 36(23), 3573-3579. Retrieved from [Link]
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- 2. asianpubs.org [asianpubs.org]
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The Synthetic Chemist's Guide to tert-Butyl 2-(pyridin-4-yl)acetate: A Profile of Reactivity and Application
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyridine derivatives hold a place of prominence due to their presence in numerous natural products and pharmaceuticals.[1][2] tert-Butyl 2-(pyridin-4-yl)acetate is a bifunctional reagent that has emerged as a particularly valuable building block. Its structure marries the nucleophilic and coordinating properties of the pyridine ring with a sterically hindered ester group that offers both stability and opportunities for selective deprotection.[3] This guide provides an in-depth exploration of the reactivity profile of this compound, offering insights into its synthetic utility for researchers, scientists, and professionals in drug development.
The strategic placement of the tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, allowing for a wide range of transformations to be performed on the pyridine ring and the α-methylene position without premature cleavage.[3] Understanding the nuanced reactivity of this molecule is key to unlocking its full potential in the synthesis of complex molecular architectures.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.
-
Transesterification: While less common due to the stability of the tert-butyl ester, transesterification can be achieved under specific, typically harsh, acidic conditions with a large excess of another alcohol.
-
Amidation: Direct amidation of the tert-butyl ester is generally not feasible. A more practical approach involves the initial hydrolysis to the carboxylic acid, followed by standard amide coupling reactions (e.g., using EDC, HATU).
Reactivity of the Pyridine Ring
The nitrogen atom of the pyridine ring is nucleophilic and can undergo a variety of transformations.
-
N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium salts. This modification can significantly alter the electronic properties and solubility of the molecule.
-
N-Oxidation: Oxidation of the pyridine nitrogen with reagents such as m-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide. This transformation can be useful for directing subsequent electrophilic aromatic substitution reactions.
-
Coordination to Metals: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to various metal centers. This property is exploited in the design of metal complexes for catalysis and medicinal applications.
[3]#### 3. Reactivity of the α-Methylene Group
The protons on the methylene carbon adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate.
-
Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) generates the corresponding enolate. T[4]his enolate can then be trapped with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.
-
Condensation Reactions: The enolate can also participate in condensation reactions, such as the aldol or Claisen condensations, to form new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions
While the synthesis of this compound can be achieved via palladium catalysis, the molecule itself can also serve as a substrate in further cross-coupling reactions, particularly if the pyridine ring is functionalized with a halide. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.
[5][6][7]### Applications in Synthesis
The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of a variety of target molecules, including:
-
Pharmaceutical Ingredients: The pyridineacetic acid scaffold is found in a number of bioactive molecules. The tert-butyl ester serves as a convenient protected form during the synthesis of these compounds. *[3] Ligands for Asymmetric Catalysis: Chiral ligands incorporating the pyridine moiety are widely used in asymmetric catalysis. This compound can be a precursor for the elaboration of such ligands. *[8][9] Functional Materials: The ability of the pyridine ring to coordinate to metals and participate in intermolecular interactions makes this molecule a candidate for incorporation into functional polymers and materials.
[3]### Experimental Protocols
The following are representative, non-optimized protocols for key transformations of this compound. Appropriate safety precautions should be taken when performing these or any other chemical reactions.
Protocol 1: Acid-Catalyzed Hydrolysis to 4-Pyridylacetic Acid
Objective: To deprotect the tert-butyl ester to yield the corresponding carboxylic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M).
-
To the stirred solution, add trifluoroacetic acid (5.0 eq) dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-pyridylacetic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: α-Alkylation via Enolate Formation
Objective: To introduce an alkyl group at the α-position of the ester.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringe, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) via syringe.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a versatile and strategically important building block in organic synthesis. Its reactivity is characterized by a stable yet readily cleavable ester, a nucleophilic pyridine ring, and acidic α-protons. A thorough understanding of this reactivity profile allows for its effective application in the construction of a wide range of complex and valuable molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this important heterocyclic intermediate.
References
-
National Institutes of Health. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
MDPI. (2021, August 3). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]
-
ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
-
National Institutes of Health. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]
-
Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
ResearchGate. (2021, April 6). (PDF) Palladium-Catalyzed Reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. [Link]
Sources
- 1. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 79757-20-3 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
A Spectroscopic Guide to tert-Butyl 2-(pyridin-4-yl)acetate: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 2-(pyridin-4-yl)acetate, a valuable building block in medicinal chemistry.[1] Its structure, comprising a pyridine ring linked to a tert-butyl protected acetate group, presents a unique spectroscopic fingerprint.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this compound.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[1] The molecule's architecture is centered around a pyridine ring, with a methylene bridge at the 4-position connecting to an ester functionality. The bulky tert-butyl group serves as a protecting group for the carboxylic acid, a common strategy in multi-step organic synthesis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group, the methylene bridge, and the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine) |
| ~7.2 | Doublet | 2H | H-3, H-5 (Pyridine) |
| ~3.7 | Singlet | 2H | -CH₂- |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ |
Interpretation:
The most upfield signal, a sharp singlet at approximately 1.5 ppm, is characteristic of the nine equivalent protons of the tert-butyl group.[1] The singlet nature of this peak is due to the absence of adjacent protons. The methylene protons, situated between the pyridine ring and the carbonyl group, appear as a singlet around 3.7 ppm.[1]
The pyridine ring protons give rise to two distinct signals in the aromatic region of the spectrum. The protons at positions 2 and 6 (alpha to the nitrogen) are deshielded due to the electronegativity of the nitrogen atom and appear as a doublet further downfield, typically around 8.5 ppm. The protons at positions 3 and 5 (beta to the nitrogen) resonate as a doublet at a more upfield position, around 7.2 ppm. The coupling between these two sets of protons results in the observed doublet splitting pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms within the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ester) |
| ~150 | C-2, C-6 (Pyridine) |
| ~124 | C-3, C-5 (Pyridine) |
| ~145 | C-4 (Pyridine) |
| ~81 | -C (CH₃)₃ |
| ~43 | -C H₂- |
| ~28 | -C(C H₃)₃ |
Interpretation:
The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 170 ppm.[1] The carbons of the pyridine ring resonate in the aromatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) appearing at a lower field (~150 ppm) compared to the carbons at the 3 and 5 positions (~124 ppm).[1] The quaternary carbon of the tert-butyl group is found around 81 ppm, while the methylene carbon is observed at approximately 43 ppm.[1] The three equivalent methyl carbons of the tert-butyl group give a single signal at about 28 ppm.[1]
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl group.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1600, ~1560 | Medium | C=C and C=N stretches (Pyridine ring) |
| ~1250, ~1150 | Strong | C-O stretch (Ester) |
Interpretation:
The most prominent peak in the IR spectrum is the strong absorption at approximately 1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.[1] The characteristic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1560 cm⁻¹ region. Additionally, strong bands in the 1250-1150 cm⁻¹ range correspond to the C-O stretching vibrations of the ester linkage.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 193 | [M]⁺, Molecular ion |
| 137 | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 92 | [C₅H₄N-CH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) at an m/z of 193, which corresponds to the molecular weight of the compound.[1] A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 137. Another significant fragmentation involves the cleavage of the tert-butyl group as a cation, resulting in a peak at m/z 57. The fragment at m/z 92 corresponds to the pyridin-4-ylmethyl cation.
Caption: Proposed mass spectral fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) as the method to generate the molecular ion and fragment ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide serve as a reliable reference for researchers working with this important synthetic intermediate, ensuring its correct identification and quality assessment in various stages of research and development.
References
Sources
An In-Depth Technical Guide to the Solubility of tert-Butyl 2-(pyridin-4-yl)acetate
This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 2-(pyridin-4-yl)acetate, a key building block in contemporary drug discovery and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, offers a detailed experimental protocol for its determination, and discusses the practical implications for its use in research and development.
Introduction: The Significance of Solubility for a Versatile Building Block
This compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a protected carboxylic acid in the form of a tert-butyl ester and a nucleophilic pyridine ring, makes it a versatile intermediate. Understanding and quantifying its solubility is paramount for its effective application. Solubility dictates crucial parameters such as reaction kinetics in solution-phase synthesis, the feasibility of purification methods like crystallization, and the formulation of final active pharmaceutical ingredients (APIs). For drug development professionals, early and accurate solubility data is a cornerstone of preclinical assessment, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties Governing Solubility
The solubility of this compound is a direct consequence of its molecular architecture, which embodies both polar and non-polar characteristics. The interplay of these features, along with its basicity, dictates its behavior in various solvent systems.
Molecular Structure:
-
Pyridine Ring: The pyridine moiety introduces a polar, basic nitrogen atom capable of hydrogen bonding with protic solvents. This feature generally enhances solubility in polar solvents.
-
tert-Butyl Ester Group: The bulky, non-polar tert-butyl group contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents. The ester linkage itself is a polar feature but is sterically hindered by the tert-butyl group.
Predicted Physicochemical Parameters:
To provide a quantitative basis for understanding its solubility, key physicochemical parameters have been predicted using established computational models.
| Parameter | Predicted Value | Method/Source | Implication for Solubility |
| pKa | 5.35 | Rowan's Free Online pKa Calculator[2] | The pyridine nitrogen is predicted to have a pKa of 5.35, making it a weak base. At pH values significantly below this pKa, the molecule will be protonated, forming a pyridinium salt which is expected to have significantly higher aqueous solubility. |
| logP | 1.85 | Molinspiration[3] | The predicted octanol-water partition coefficient (logP) of 1.85 indicates a moderate degree of lipophilicity. This suggests that while it has some affinity for non-polar environments, it is not excessively hydrophobic, aligning with its observed solubility in moderately polar organic solvents. |
Qualitative and Quantitative Solubility Profile
Based on its structure and predicted properties, a qualitative solubility profile can be established. Experimental observations confirm that this compound has limited solubility in water but is soluble in a range of organic solvents.
| Solvent Class | Representative Solvents | Predicted/Observed Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good | The polar nature of these solvents can effectively solvate the pyridine ring and the ester group. |
| Alcohols | Methanol, Ethanol | Moderate | These protic solvents can hydrogen bond with the pyridine nitrogen, but the non-polar tert-butyl group limits miscibility. |
| Halogenated | Dichloromethane, Chloroform | Good | These solvents are effective at solvating moderately polar to non-polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Good | These solvents can solvate the non-polar parts of the molecule well, with THF being more effective due to its higher polarity. |
| Non-Polar | Hexanes, Toluene | Poor to Moderate | The polarity of the pyridine ring and ester group limits solubility in highly non-polar solvents. |
| Aqueous | Water | Limited | The significant non-polar character of the molecule, particularly the tert-butyl group, restricts its solubility in water at neutral pH. Solubility is expected to increase in acidic aqueous solutions. |
As of the date of this guide, specific quantitative solubility data for this compound is not widely available in the public domain. The following section provides a robust experimental protocol for determining this critical data.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The saturation shake-flask method is a globally recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] The following protocol is a detailed, self-validating system designed to yield accurate and reproducible results.
Principle
An excess amount of the solid or liquid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved and dissolved solute. After equilibration, the undissolved solute is separated by centrifugation and/or filtration, and the concentration of the dissolved solute in the clear supernatant is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of the Test System:
-
Add an excess of this compound to a series of glass vials (in triplicate for statistical validity). A general rule is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.
-
Precisely pipette the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, or an organic solvent) into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. For many compounds, 24 to 48 hours is sufficient, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Following equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow for the sedimentation of larger particles.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully withdraw a portion of the supernatant and filter it through a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particulate matter that could lead to an overestimation of solubility.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase to be used for HPLC analysis.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto a calibrated HPLC system equipped with a suitable detector (e.g., UV-Vis at a wavelength where the compound has strong absorbance).
-
Calculate the concentration of the dissolved compound in the original filtered sample by applying the dilution factor to the concentration determined from the calibration curve.
-
Factors Influencing Solubility and Stability Considerations
-
pH: As a weak base, the aqueous solubility of this compound is highly pH-dependent. In acidic conditions (pH < 4), the pyridine nitrogen will be protonated, forming a more polar and thus more water-soluble pyridinium salt. Researchers should anticipate significantly higher solubility in acidic buffers compared to neutral or basic media.
-
Temperature: Solubility is generally an endothermic process, meaning it will likely increase with temperature. It is crucial to maintain and report the temperature at which solubility is determined.
-
Hydrolytic Stability: The tert-butyl ester group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield pyridin-4-ylacetic acid and tert-butanol. While tert-butyl esters are generally more stable to base-catalyzed hydrolysis than other alkyl esters, they are labile under strong acidic conditions. It is advisable to assess the stability of the compound in the chosen solvent system over the time course of the solubility experiment by analyzing for the appearance of degradation products via HPLC.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound, grounded in its physicochemical properties. While qualitative data suggests its utility in a range of organic solvents, the lack of public quantitative data necessitates experimental determination. The detailed shake-flask protocol provided herein offers a robust framework for researchers to generate this critical information, enabling more informed decisions in synthesis, purification, and the early stages of drug development. The predicted pKa and logP values serve as valuable guides for anticipating its behavior, particularly the significant influence of pH on its aqueous solubility.
References
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
Rowan's Free Online pKa Calculator. (n.d.). Retrieved from [Link]
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
Sources
A Technical Guide to the Research Applications of tert-Butyl 2-(pyridin-4-yl)acetate
This guide provides an in-depth exploration of tert-Butyl 2-(pyridin-4-yl)acetate, a versatile heterocyclic building block, and its significant potential in various research and development sectors. This document is intended for researchers, medicinal chemists, and materials scientists, offering a comprehensive overview of its synthesis, reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights.
Introduction: Unveiling a Versatile Pyridine Derivative
This compound, with the CAS number 79757-20-3, is a pyridine derivative featuring a tert-butyl ester protecting group. This structural combination imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The pyridine ring serves as a key pharmacophore in numerous biologically active compounds and a versatile ligand in coordination chemistry. The tert-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid functionality, allowing for selective deprotection under specific conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 79757-20-3 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280 °C (predicted) |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound: Key Methodologies
Several synthetic routes are available for the preparation of this compound, each with its own advantages depending on the desired scale and available starting materials.
Fischer-Speier Esterification of Pyridin-4-ylacetic Acid
This classical method involves the direct esterification of pyridin-4-ylacetic acid with tert-butanol in the presence of an acid catalyst. The reaction is driven to completion by removing water, often through azeotropic distillation.
Caption: Fischer-Speier Esterification of Pyridin-4-ylacetic Acid.
Experimental Protocol 1: Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyridin-4-ylacetic acid (1.0 eq.), tert-butanol (3.0 eq.), and toluene (as the azeotroping solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.[1][2][3]
Palladium-Catalyzed Heck Reaction
A modern and efficient approach involves the palladium-catalyzed coupling of 4-bromopyridine with tert-butyl acrylate. This method offers good yields and functional group tolerance.[4]
Caption: Heck Reaction for the synthesis of this compound.
Experimental Protocol 2: Heck Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromopyridine (1.0 eq.), palladium(II) acetate (0.01-0.05 eq.), a suitable phosphine ligand such as tri(tert-butyl)phosphine (0.02-0.10 eq.), and a base like cesium carbonate (1.5-2.0 eq.).
-
Add anhydrous dioxane or another suitable solvent, followed by tert-butyl acrylate (1.2-1.5 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.[4][5]
Applications in Medicinal Chemistry
The pyridine moiety is a well-established pharmacophore, and this compound serves as a versatile starting material for the synthesis of various biologically active molecules.[6]
Synthesis of Acetylcholinesterase (AChE) Inhibitors
Derivatives of pyridin-4-ylacetic acid have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7] The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of potential inhibitors.[8][9][10]
Caption: General workflow for the synthesis of AChE inhibitors.
Experimental Protocol 3: Synthesis of a Pyridin-4-ylacetamide Derivative
-
Hydrolysis of the tert-Butyl Ester: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 2-4 hours. Remove the solvents under reduced pressure to obtain pyridin-4-ylacetic acid trifluoroacetate salt.[11][12]
-
Amide Coupling: To a solution of pyridin-4-ylacetic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF, add a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 15 minutes at room temperature. Add the desired amine (1.0 eq.) and continue stirring for 12-24 hours.[13][14][15]
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Development of Antimicrobial Agents
The pyridine scaffold is also present in numerous antimicrobial agents.[6][16][17] By modifying the pyridin-4-ylacetic acid backbone, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.
Table 2: Examples of Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Target Organism | Reported Activity |
| Pyridin-4-ylacetamides | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity |
| Pyridine-Thiophene Hybrids | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial effects |
| Pyridinium Salts | Various bacteria and fungi | Potent antimicrobial properties |
Coordination Chemistry and Catalysis
The nitrogen atom of the pyridine ring in this compound can coordinate to various metal centers, making it a valuable ligand precursor for the synthesis of metal complexes. These complexes can find applications in catalysis.[18][19][20][21]
Synthesis of Palladium(II) Complexes
Palladium complexes bearing pyridine-based ligands are widely used as catalysts in cross-coupling reactions.[6] The ester group can be further functionalized to create multidentate ligands.
Caption: Synthesis of a Palladium(II)-Pyridine Complex.
Experimental Protocol 4: Synthesis of a Palladium(II) Complex
-
Dissolve the palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II), in a suitable solvent like dichloromethane or acetonitrile.
-
Add a solution of this compound (2.0 eq.) in the same solvent to the palladium solution.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting complex may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.
-
The solid product can be washed with a non-coordinating solvent (e.g., hexane) and dried under vacuum.[18][19]
Catalytic Applications
The synthesized palladium complexes can be evaluated as pre-catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. The electronic and steric properties of the ligand can influence the catalytic activity and selectivity.[6]
Applications in Materials Science
Pyridine-containing polymers have gained attention for their potential applications in various fields, including as anion exchange membranes and for their optical and electronic properties.[22][23][24][25] this compound can be utilized as a monomer or a precursor to functionalized monomers for the synthesis of such polymers.
Synthesis of Functional Polymers
The tert-butyl ester group can be hydrolyzed to the carboxylic acid, which can then be converted into a polymerizable group, such as an acrylate or a styrenic monomer. Alternatively, the pyridine nitrogen can be quaternized to introduce cationic charges into the polymer backbone.
Caption: General strategy for the synthesis of pyridine-functionalized polymers.
Conclusion
This compound is a highly valuable and versatile building block with broad applications in scientific research. Its unique combination of a reactive pyridine ring and a protected carboxylic acid functionality makes it an ideal starting material for the synthesis of a wide range of target molecules, from potential therapeutic agents to advanced materials. This guide has provided a comprehensive overview of its synthesis and key applications, along with detailed experimental protocols to facilitate its use in the laboratory. The continued exploration of this compound is expected to lead to further innovations in drug discovery, catalysis, and materials science.
References
- BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg
- Uriel Maldonado-Ortega, et al.
- Hilaris Publisher.
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Biological activity of tert-Butyl 2-(pyridin-4-yl)acetate and its derivatives
An In-depth Technical Guide
The Pyridin-4-ylacetate Scaffold: A Privileged Core in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and its ability to engage in meaningful interactions with a wide array of biological targets.[1][2][3][4] This guide focuses on the tert-butyl 2-(pyridin-4-yl)acetate moiety and its derivatives, a chemical class that leverages the versatile pyridine core. We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds. The tert-butyl ester often serves as a prodrug, which upon in-vivo hydrolysis, unmasks the pyridin-4-ylacetic acid, the putative active species. This scaffold has demonstrated significant potential in developing novel therapeutics, particularly in oncology, infectious diseases, and neurodegenerative disorders, by targeting key enzymes and cellular pathways.[5][6][7][8]
Introduction to the Pyridin-4-ylacetate Scaffold
The pyridine heterocycle is the second most common nitrogen-containing ring system found in drugs approved by the U.S. Food and Drug Administration (FDA).[1][9] Its popularity stems from several key physicochemical properties:
-
Hydrogen Bonding: The nitrogen atom's lone pair of electrons acts as a potent hydrogen bond acceptor, facilitating strong interactions with biological receptors.[4]
-
Aromaticity: The stable aromatic system allows it to participate in π-π stacking interactions.
-
Solubility and Stability: The pyridine motif can enhance the aqueous solubility and metabolic stability of a drug candidate.[4][10]
-
Synthetic Versatility: The ring can be readily functionalized at various positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity.
The specific compound, This compound , serves as an excellent starting point for chemical library synthesis. The tert-butyl ester group is a common protecting group for the carboxylic acid. In a biological context, this ester can be readily cleaved by esterase enzymes present in the body to release pyridin-4-ylacetic acid, making the parent compound a prodrug.[7][11] This unmasked carboxylic acid can then serve as a key interaction point with a biological target or act as a handle for further synthetic elaboration.
General Synthetic Strategies
The this compound core is a versatile building block accessible through several established synthetic routes.[7] Its synthesis allows for the subsequent creation of diverse derivatives for biological screening.
Two common approaches include:
-
Heck Reaction: A palladium-catalyzed coupling between 4-bromopyridine and tert-butyl acrylate provides an efficient route to the core structure.[7]
-
Nucleophilic Substitution: The reaction of 4-pyridylmethanol with tert-butyl acetate in the presence of a Lewis acid catalyst is another viable method.[7]
Once synthesized, the core can be modified. The ester can be hydrolyzed to the carboxylic acid, which is then coupled with various amines to form amides, or the pyridine ring itself can be subjected to further reactions.
Caption: General synthetic workflow for producing pyridin-4-ylacetate derivatives.
Key Biological Activities & Mechanisms of Action
Derivatives of the pyridin-4-ylacetate scaffold have demonstrated a remarkable breadth of biological activities.
Anticancer Activity
The pyridine nucleus is a core component of numerous anticancer agents.[5][12] Derivatives have shown potent activity against a range of cancer cell lines by targeting various critical pathways.
Mechanisms of Action:
-
Kinase Inhibition: Several pyridine-urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[13] By blocking this pathway, these compounds can stifle the growth of new blood vessels that tumors need to survive.
-
Tubulin Polymerization Inhibition: Some pyridine-bridged analogues act as vascular disrupting agents by binding to the colchicine site on tubulin.[14] This prevents the formation of the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]
-
Induction of Apoptosis: Certain anticancer pyridines have been shown to upregulate pro-apoptotic proteins like p53 and JNK, pushing cancer cells towards programmed cell death.[15]
Table 1: In Vitro Antiproliferative Activity of Representative Pyridine Derivatives
| Compound ID | Target/Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8e (Pyridine-urea) | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.22 | [13] |
| 8b (Pyridine-urea) | VEGFR-2 Inhibitor | NCI 60-cell panel | Mean GI% = 43 | [13] |
| Compound 4t | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.0031 | [14] |
| Compound 4h | Tubulin Polymerization Inhibitor | MDA-MB-231 (Breast) | 0.0016 | [14] |
| CPD 1 | Apoptosis Inducer | HepG2 (Liver) | ~2.5 (GI₅₀) |[15] |
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-based derivatives.
Antimicrobial Activity
With the rise of multidrug-resistant (MDR) pathogens, new antimicrobial agents are urgently needed.[6] The pyridine scaffold is a promising framework for developing such agents.[10][16]
Spectrum of Activity:
-
Antibacterial: Derivatives have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli.[6][17] The mechanism often involves irreversible interaction with the bacterial cell wall, leading to apoptosis.[6]
-
Antifungal: Activity has also been demonstrated against fungal pathogens, including Candida albicans and Aspergillus niger.[17][18]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Pyridine Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 12a | E. coli | 19.5 | [17] |
| Compound 12a | B. mycoides | < 4.8 | [17] |
| Compound 12a | C. albicans | < 4.8 | [17] |
| Salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [10] |
| Salt 65 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL |[10] |
Enzyme Inhibition
Beyond broad cellular effects, pyridin-4-ylacetate derivatives can be designed for high-potency, selective inhibition of specific enzymes.
-
Acetylcholinesterase (AChE) Inhibition: AChE is a key target in the treatment of Alzheimer's disease, as its inhibition increases levels of the neurotransmitter acetylcholine in the brain.[19] Modifications of the this compound scaffold have yielded compounds with promising AChE inhibitory activity.[7]
-
Hedgehog Acyltransferase (HHAT) Inhibition: HHAT is an enzyme in the Hedgehog signaling pathway, which is implicated in embryonic development and cancer. Tetrahydrothieno[3,2-c]pyridine derivatives have been identified as potent HHAT inhibitors, providing valuable chemical probes to study this pathway.[20]
-
Farnesyl Protein Transferase (FPT) Inhibition: FPT is an enzyme involved in post-translational modification of proteins like Ras, which are critical in cancer signaling. Pyridinylacetyl-piperidine derivatives have been evaluated as FPT inhibitors.[21]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridin-4-ylacetate scaffold has revealed key structural features that govern biological activity.
-
For Antiproliferative Activity: The presence and position of specific functional groups are critical. Groups capable of hydrogen bonding, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), tend to enhance antiproliferative activity.[1][9] Conversely, bulky groups or halogen atoms can sometimes reduce potency.[1][9]
-
For HHAT Inhibition: Stereochemistry is crucial. For the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine class of HHAT inhibitors, the (R)-configuration at the 4-position was found to be essential for potent inhibition, while the (S)-enantiomer was inactive.[20] This highlights a specific and critical stereochemical requirement for binding to the enzyme's active site.
-
For Anticancer Pyridine-Ureas: The nature of the substituent on the terminal phenyl ring of the urea moiety dramatically impacts activity. For example, a 4-chloro-3-(trifluoromethyl)phenyl group (as in Sorafenib) is a well-established pharmacophore for kinase inhibition.[13]
Caption: Key structure-activity relationship (SAR) points on the pyridin-4-ylacetate scaffold.
Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To ensure the trustworthiness and reproducibility of biological data, a well-defined, self-validating protocol is essential. The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates, sterile
-
Multichannel pipette, CO₂ incubator, microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Control Wells: Include wells for "vehicle control" (cells + medium + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution (e.g., concentrations ranging from 0.01 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add medium with the equivalent DMSO concentration to the vehicle control wells.
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Calculation:
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
-
Future Perspectives & Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The extensive research into their anticancer and antimicrobial properties has established a solid foundation for further development.
Future research should focus on:
-
Lead Optimization: Fine-tuning the structure of the most potent hits to improve their pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and reduce off-target toxicities.
-
Mechanism Deconvolution: For compounds with promising cellular activity, further studies are needed to precisely identify their molecular targets and elucidate their mechanisms of action.
-
Multi-Target Ligands: The inherent versatility of the pyridine scaffold could be exploited to design single molecules that inhibit multiple disease-relevant targets, a potential strategy for overcoming drug resistance in cancer or treating complex multifactorial diseases.
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Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. Available at: [Link]
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Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[7][18]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. PubMed. Available at: [Link]
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A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. ResearchGate. Available at: [Link]
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Abiraterone acetate. Wikipedia. Available at: [Link]
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Methodological & Application
Synthesis of tert-Butyl 2-(pyridin-4-yl)acetate: An Application Note and Experimental Protocol
This document provides a comprehensive guide for the synthesis of tert-butyl 2-(pyridin-4-yl)acetate, a key building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed experimental procedure, mechanistic insights, and safety considerations.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions on the pyridine ring. The pyridine moiety itself is a common scaffold in drug discovery, known to interact with various biological targets. This protocol details a robust and efficient method for the preparation of this compound from commercially available starting materials.
Reaction Scheme
The presented synthesis employs an esterification reaction of 4-pyridylacetic acid hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is advantageous due to its mild reaction conditions and the volatile nature of the byproducts, which simplifies purification.
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanistic Insights
The reaction proceeds through the activation of the carboxylic acid by di-tert-butyl dicarbonate, facilitated by the nucleophilic catalyst DMAP. The proposed mechanism is as follows:
-
Formation of the Acyl-DMAP Complex: DMAP attacks the carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a highly reactive acyl-pyridinium intermediate and a tert-butoxycarbonyl carbonate anion.
-
Formation of a Mixed Anhydride: The carboxylate of 4-pyridylacetic acid attacks the acyl-pyridinium species, displacing DMAP and forming a mixed anhydride.
-
Nucleophilic Attack by tert-Butanol: The tert-butanol, generated in situ or added, then attacks the carbonyl group of the mixed anhydride.
-
Product Formation: The tetrahedral intermediate collapses to yield the desired tert-butyl ester, carbon dioxide, and another molecule of tert-butanol.
Caption: Simplified workflow of the reaction mechanism.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Pyridylacetic acid hydrochloride | ≥98% | e.g., Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade | e.g., Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | e.g., Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | e.g., VWR |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-pyridylacetic acid hydrochloride (1.74 g, 10 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask. Stir the suspension at room temperature.
-
Addition of DMAP and Boc₂O: To the stirred suspension, add 4-(dimethylamino)pyridine (0.12 g, 1 mmol, 0.1 equiv.) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (2.40 g, 11 mmol, 1.1 equiv.) at room temperature. The addition of Boc₂O may cause some effervescence (CO₂ evolution).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material is polar and should remain at the baseline, while the product will have a higher Rf value.
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid and DMAP hydrochloride. Then, wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to afford this compound as a colorless to pale yellow oil.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ: 8.58 (d, J = 5.2 Hz, 2H, pyridine H-2, H-6), 7.25 (d, J = 5.2 Hz, 2H, pyridine H-3, H-5), 3.55 (s, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 170.0, 150.0, 145.0, 124.5, 81.5, 42.0, 28.0.
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): is a flammable solid and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]
-
4-(Dimethylamino)pyridine (DMAP): is toxic and an irritant. Avoid inhalation and contact with skin and eyes. Use of appropriate PPE is mandatory.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Synthesis of tert-butyl esters from carboxylic acids using di-tert-butyl dicarbon
- Mechanism of esterification using di-tert-butyl dicarbon
- Carl ROTH. Safety Data Sheet: Di(tert-butyl)
- TCI Chemicals.
Sources
Application Notes and Protocols: Leveraging tert-Butyl 2-(pyridin-4-yl)acetate in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of tert-butyl 2-(pyridin-4-yl)acetate. This versatile building block offers a unique combination of a nucleophilic α-carbon, a modifiable pyridine ring, and a sterically hindered tert-butyl ester protecting group. We will delve into the causality behind experimental choices for key synthetic transformations, provide validated, step-by-step protocols, and present data-driven insights to empower chemists in leveraging this reagent to its full potential.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science.[1] Its utility stems from three key structural features:
-
The Pyridine Ring: A versatile heterocyclic core that can participate in various transformations, including metal-catalyzed cross-coupling reactions and coordination chemistry.[1]
-
The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic, allowing for deprotonation and subsequent reactions with electrophiles to form new carbon-carbon bonds.
-
The tert-Butyl Ester: A robust protecting group for the carboxylic acid functionality that can be selectively removed under specific acidic conditions, often leaving other acid-sensitive groups intact.[1]
This unique combination allows for a stepwise and controlled elaboration of molecular complexity, making it a favored building block in multi-step synthetic campaigns.
Core Applications and Synthetic Strategies
The strategic utility of this compound can be broadly categorized into three main areas: C-C bond formation via enolate chemistry, modification of the pyridine ring, and late-stage deprotection to unmask the carboxylic acid.
C-C Bond Formation: Alkylation and Acylation of the Enolate
The acidic α-protons of the acetate moiety allow for the generation of a key enolate intermediate. The choice of base and reaction conditions is critical to ensure efficient and selective C-C bond formation.
Conceptual Workflow for α-Alkylation:
Caption: General workflow for the α-alkylation or acylation of this compound.
Expertise & Experience: The use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) is crucial.[2] This ensures rapid and complete deprotonation, minimizing side reactions such as self-condensation or reaction of the base with the electrophile. The choice of solvent, typically an anhydrous ether like THF, is also critical to stabilize the resulting enolate.
Pyridine Ring Functionalization
The pyridine ring can be functionalized through various methods, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of a wide range of substituents, further increasing the molecular diversity accessible from this building block.
Deprotection of the tert-Butyl Ester
The final step in many synthetic sequences involving this building block is the deprotection of the tert-butyl ester to reveal the carboxylic acid. This is typically achieved under acidic conditions.
Trustworthiness: The selective removal of the tert-butyl group in the presence of other acid-labile functionalities is a common challenge. A variety of methods have been developed to address this, offering a toolkit for the discerning chemist.
| Deprotection Reagent | Conditions | Selectivity & Notes | Reference |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt | Strong acid, can cleave other acid-labile groups like Boc. | [3] |
| Formic Acid | Neat, rt | Milder than TFA, can offer improved selectivity. | General Knowledge |
| Zinc Bromide (ZnBr₂) | DCM, rt | Lewis acid conditions, can be chemoselective for tert-butyl esters over some other acid-sensitive groups. | [4][5][6] |
| Aqueous Phosphoric Acid | Environmentally benign and mild reagent. | [7] |
Detailed Experimental Protocols
Protocol 1: α-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the α-position of this compound using an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the enolate is often accompanied by a color change.
-
Electrophilic Quench: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: tert-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the cleavage of the tert-butyl ester to yield the corresponding carboxylic acid.
Materials:
-
α-substituted this compound derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in DCM (approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl. The product may precipitate out or can be extracted with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The scaffold derived from this compound is present in a variety of biologically active molecules. Its derivatives have been investigated as:
-
Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, and the carboxylic acid can form key salt-bridge interactions within enzyme active sites. For instance, derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1]
-
Antimicrobial Agents: Modifications of the core structure have led to compounds with promising antibacterial and antifungal properties.[1]
-
Ligands for Metal Complexes: The pyridine moiety can coordinate with metal ions, making it a precursor for metal complexes with potential applications in catalysis and medicine.[1]
Logical Relationship Diagram for Synthetic Utility:
Caption: Synthetic pathways enabled by this compound.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. A thorough understanding of its reactivity, particularly the interplay between the enolizable acetate, the functionalizable pyridine ring, and the strategically labile tert-butyl ester, empowers chemists to design and execute efficient synthetic routes to complex and valuable molecules. The protocols and insights provided herein serve as a foundation for the successful application of this reagent in research and development.
References
-
Devarajegowda, H. C., Palakshamurthy, B. S., Manojkumar, K. E., & Sreenivasa, S. (n.d.). tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, G., & Wong, Y. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. Retrieved from [Link]
-
Wu, Y., & Sun, Y. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
-
Turunen, B. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(19), 6167-6173. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]
-
Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(23), 4355-4357. Retrieved from [Link]
Sources
- 1. Buy this compound | 79757-20-3 [smolecule.com]
- 2. tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
Application Note: Strategic Use of tert-Butyl 2-(pyridin-4-yl)acetate in the Synthesis of Potent Acetylcholinesterase Inhibitors
Introduction: The Rationale for Pyridine-Based Scaffolds in AChE Inhibition
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Therefore, inhibiting AChE is a cornerstone of symptomatic treatment for AD, as it increases the levels of ACh available for neurotransmission. Donepezil, a piperidine-containing compound, is a leading second-generation AChE inhibitor approved for AD therapy.[1][2] The piperidine moiety in donepezil plays a crucial role in its inhibitory activity.
This application note provides a detailed guide for the synthesis of potent acetylcholinesterase inhibitors using tert-butyl 2-(pyridin-4-yl)acetate as a key starting material. The pyridine ring in this precursor serves as a latent piperidine scaffold, which can be unmasked through catalytic hydrogenation. The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality during the initial synthetic steps. We will explore the synthetic strategy, provide detailed protocols, and discuss the mechanism of action of the resulting inhibitors.
The Strategic Role of this compound
The choice of this compound as a starting material is predicated on a convergent and efficient synthetic design. The core strategy involves a three-stage process:
-
Reduction of the Pyridine Ring: The aromatic pyridine ring is catalytically hydrogenated to the corresponding saturated piperidine ring. This transformation is fundamental to creating the core scaffold of many AChE inhibitors, including donepezil.
-
N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is then typically functionalized, often through N-benzylation, to introduce a key pharmacophoric element that interacts with the active site of AChE.
-
Elaboration of the Side Chain: The acetate side chain can be further modified or used to link the piperidine core to other molecular fragments that enhance binding affinity and selectivity for AChE.
The tert-butyl ester group is advantageous as it is stable under the conditions of catalytic hydrogenation and N-alkylation but can be readily removed under acidic conditions if further modification of the carboxylic acid is required.
Synthetic Workflow and Protocols
The overall synthetic workflow from this compound to a donepezil-like AChE inhibitor is depicted below.
Caption: Synthetic workflow from this compound to a generic AChE inhibitor.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To reduce the pyridine ring of the starting material to a piperidine ring.
Rationale: The piperidine ring is a key structural motif in many AChE inhibitors, providing a basic nitrogen atom that can interact with the anionic site of the enzyme. Catalytic hydrogenation is a clean and efficient method for this transformation. Platinum(IV) oxide (PtO₂) is a common and effective catalyst for pyridine reduction.
Materials:
-
This compound
-
Platinum(IV) oxide (Adam's catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add PtO₂ (0.05-0.10 eq) to the solution.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 2-(piperidin-4-yl)acetate, which can often be used in the next step without further purification.
Protocol 2: N-Benzylation of tert-Butyl 2-(piperidin-4-yl)acetate
Objective: To introduce the N-benzyl group, a key pharmacophore for AChE inhibition.
Rationale: The benzyl group on the piperidine nitrogen can engage in π-π stacking interactions with aromatic residues in the active site of AChE, contributing significantly to the binding affinity.
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of tert-butyl 2-(piperidin-4-yl)acetate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 2-(1-benzylpiperidin-4-yl)acetate.
From Intermediate to Final Product: Synthesis of a Donepezil Analog
The N-benzylated intermediate can be further elaborated to synthesize potent AChE inhibitors. For instance, it can be used to create analogs of donepezil. This typically involves the hydrolysis of the tert-butyl ester followed by coupling with a suitable indanone moiety.
Mechanism of Action and Structure-Activity Relationship (SAR)
The synthesized piperidine-based inhibitors are designed to interact with the active site of AChE. The key interactions are:
-
Cation-π Interaction: The protonated nitrogen of the piperidine ring interacts with the aromatic side chain of tryptophan (Trp84) in the catalytic anionic site (CAS) of AChE.
-
π-π Stacking: The N-benzyl group interacts with the peripheral anionic site (PAS) of the enzyme, specifically with aromatic residues like tyrosine (Tyr334).
-
Hydrogen Bonding: The carbonyl group of the acetate moiety or other functionalities can form hydrogen bonds with amino acid residues in the active site gorge.
The dual binding to both the CAS and PAS is a hallmark of highly potent AChE inhibitors like donepezil.
Data Presentation: Inhibitory Potency of Related Compounds
The inhibitory potency of AChE inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The following table presents the IC₅₀ values for donepezil and some of its analogs to provide a benchmark for newly synthesized compounds.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Donepezil | Human AChE | 11 | [3] |
| Donepezil Analog 2d | Human AChE | 8 | [3] |
| Donepezil Analog 29a | AChE | 48 | [1][2] |
| Donepezil Analog 45a | AChE | 1.9 | [2] |
Characterization and In Vitro Assay
Characterization of Synthesized Compounds
The identity and purity of all synthesized intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
In Vitro AChE Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the synthesized compounds can be determined using the colorimetric method developed by Ellman.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Brief Protocol:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the test compound solution, AChE enzyme solution, and DTNB solution.
-
Incubate the mixture at 37 °C for a specified period.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sources
Application Notes and Protocols for the Preparation of Antimicrobial Agents from tert-Butyl 2-(pyridin-4-yl)acetate
For: Researchers, scientists, and drug development professionals
Introduction: The Pyridine Scaffold as a Privileged Motif in Antimicrobial Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its inherent chemical properties, including its basicity which can enhance aqueous solubility, make it an attractive framework for the design of novel therapeutic agents.[1][3] In the urgent global search for new antimicrobial agents to combat the rise of multidrug-resistant (MDR) pathogens, pyridine derivatives continue to be a focal point of research, demonstrating a broad spectrum of antibacterial and antifungal activities.[2][4]
This guide provides a comprehensive overview of the synthetic pathways for developing novel antimicrobial agents starting from the readily accessible building block, tert-Butyl 2-(pyridin-4-yl)acetate . We will delve into the synthesis of a key intermediate, 2-(pyridin-4-yl)acetohydrazide , and its subsequent transformation into diverse heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The rationale behind these synthetic choices is grounded in the established structure-activity relationships of these compound classes, which are frequently associated with potent antimicrobial efficacy.
Core Synthetic Strategy: From Ester to Bioactive Heterocycles
The overarching synthetic strategy involves a two-stage approach. The first stage is the conversion of the chemically stable tert-butyl ester of the starting material into a highly versatile hydrazide functional group. The second stage leverages the reactivity of the hydrazide to construct a variety of heterocyclic scaffolds known to exhibit antimicrobial properties.
Caption: Core synthetic workflow from the starting material to potential antimicrobial agents.
Part 1: Synthesis of the Key Intermediate: 2-(pyridin-4-yl)acetohydrazide
The conversion of a tert-butyl ester to a hydrazide is a fundamental transformation that unlocks a plethora of synthetic possibilities. The tert-butyl group can be readily displaced by hydrazine, a strong nucleophile, to form the stable acetohydrazide derivative.
Protocol 1: Synthesis of 2-(pyridin-4-yl)acetohydrazide
This protocol details the direct conversion of this compound to 2-(pyridin-4-yl)acetohydrazide via hydrazinolysis.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (3 equivalents) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Methanol 9:1).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 2-(pyridin-4-yl)acetohydrazide as a solid.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Part 2: Derivatization of 2-(pyridin-4-yl)acetohydrazide for Antimicrobial Applications
The synthesized 2-(pyridin-4-yl)acetohydrazide serves as a versatile platform for the generation of a library of potential antimicrobial compounds. The following sections outline the synthesis of three major classes of derivatives: Schiff bases, 1,3,4-oxadiazoles, and pyrazoles.
Schiff Bases: Versatile Antimicrobial Scaffolds
Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds known for their broad range of biological activities, including antibacterial and antifungal properties.[5] The formation of a Schiff base from 2-(pyridin-4-yl)acetohydrazide and various aromatic or heteroaromatic aldehydes is a straightforward and efficient method to introduce structural diversity.
Caption: General scheme for the synthesis of Schiff bases.
Protocol 2: General Procedure for the Synthesis of Schiff Bases of 2-(pyridin-4-yl)acetohydrazide
Materials:
-
2-(pyridin-4-yl)acetohydrazide
-
Substituted aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-(pyridin-4-yl)acetohydrazide (1 equivalent) in absolute ethanol.
-
To this solution, add the respective substituted aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
-
Characterize the synthesized Schiff bases by spectroscopic methods.
1,3,4-Oxadiazoles: A Prominent Heterocycle in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities and is known to be metabolically stable.[6] Derivatives of 1,3,4-oxadiazole exhibit a wide range of pharmacological activities, including potent antimicrobial effects.[7][8] A common synthetic route involves the cyclization of an N-acylhydrazone or a diacylhydrazine.
Caption: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol 3: Synthesis of 2-(Aryl)-5-((pyridin-4-yl)methyl)-1,3,4-oxadiazoles
Materials:
-
2-(pyridin-4-yl)acetohydrazide
-
Substituted aromatic carboxylic acids
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (aqueous)
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of 2-(pyridin-4-yl)acetohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) is taken in phosphorus oxychloride (5-10 mL).
-
The reaction mixture is refluxed for 5-7 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the synthesized oxadiazole is confirmed by analytical data.
Pyrazoles: A Versatile Pharmacophore
Pyrazole derivatives are another important class of heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including antimicrobial properties.[1][9] They can be synthesized from hydrazides through condensation with 1,3-dicarbonyl compounds or their equivalents.
Protocol 4: Synthesis of Pyrazole Derivatives from 2-(pyridin-4-yl)acetohydrazide
Materials:
-
2-(pyridin-4-yl)acetohydrazide
-
1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of 2-(pyridin-4-yl)acetohydrazide (1 equivalent), the 1,3-dicarbonyl compound (1 equivalent), and a catalytic amount of glacial acetic acid in absolute ethanol is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is poured into ice-cold water, and the precipitated solid is filtered.
-
The solid is washed with water, dried, and purified by recrystallization from an appropriate solvent.
-
The final pyrazole derivative is characterized by spectroscopic techniques.
Part 3: Antimicrobial Activity Evaluation
The newly synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. Standard methods such as the broth microdilution method are commonly employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
Materials and Reagents:
-
Synthesized compounds
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the respective broth in 96-well microtiter plates to obtain a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Illustrative Antimicrobial Activity Data
The following table presents representative MIC values for pyridine-based antimicrobial agents found in the literature to provide a context for the expected activity of the synthesized compounds.
| Compound Class | Representative Organism | Reported MIC (µg/mL) | Reference |
| Pyridine Salts | S. aureus | 0.02 - 6 mM | [10] |
| Pyridine Salts | E. coli | 0.02 - 6 mM | [10] |
| Benzimidazole-cyanopyridine | S. pyogenes | 25 - 100 | [10] |
| Benzimidazole-cyanopyridine | E. coli | 12.5 - 100 | [10] |
| 1,3,4-Oxadiazole Derivatives | S. aureus | Varies | [7] |
| 1,3,4-Oxadiazole Derivatives | E. coli | Varies | [7] |
Note: The actual MIC values for the newly synthesized compounds will need to be determined experimentally.
Conclusion and Future Perspectives
This application note provides a detailed and logical framework for the synthesis of novel antimicrobial agents starting from this compound. The conversion to the versatile 2-(pyridin-4-yl)acetohydrazide intermediate opens up avenues for the creation of diverse libraries of Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The provided protocols are robust and can be adapted for the synthesis of a wide array of derivatives. The subsequent antimicrobial screening will be crucial in identifying lead compounds for further optimization and development in the ongoing battle against infectious diseases. Future work should focus on expanding the library of derivatives, exploring other heterocyclic systems, and conducting detailed structure-activity relationship (SAR) studies to design more potent and selective antimicrobial agents.
References
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. ([Link])
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. ([Link])
-
Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. ([Link])
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - NIH. ([Link])
-
Synthesis and Antimicrobial Activity of New 2,5‐Disubstituted 1,3,4‐Oxadiazoles and 1,2,4‐Triazoles and Their Sugar Derivatives - Sci-Hub. ([Link])
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. ([Link])
-
Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - MDPI. ([Link])
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - NIH. ([Link])
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. ([Link])
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ([Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate. ([Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. ([Link])
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. ([Link])
-
Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes - PMC - NIH. ([Link])
-
SYNTHESIS, Characterization, Antimicrobial Activity of New Schiff Base Complexes and Thermodynamic Study for Adsorption of P. ([Link])
-
Minimum inhibitory concentration (MIC) of the pyridine derivatives in... - ResearchGate. ([Link])
-
Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. ([Link])
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
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Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. ([Link])
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. ([Link])
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. ([Link])
-
One‐pot, two‐step protocol for the synthesis of hydrazine 4. Reaction... - ResearchGate. ([Link])
-
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate. ([Link])
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. ([Link])
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- 5. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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Application Notes and Protocols: Tert-Butyl 2-(Pyridin-4-yl)acetate as a Protecting Group for Carboxylic Acids
Introduction: Navigating the Landscape of Carboxylic Acid Protection
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount.[1][2] Carboxylic acids, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule.[3] The ideal protecting group should be easily introduced and removed in high yield under mild conditions that do not compromise the integrity of the target molecule.[3]
Among the arsenal of protecting groups for carboxylic acids, esters are the most common choice. Tert-butyl esters, in particular, have carved a niche for themselves due to their remarkable stability across a wide range of reaction conditions, including exposure to bases, nucleophiles, and reducing agents.[4][5] Their removal is typically effected under acidic conditions, providing a valuable dimension of orthogonality in complex synthetic strategies.[4][6][7]
This application note delves into the use of a specialized protecting group, tert-butyl 2-(pyridin-4-yl)acetate . While not as ubiquitously documented as simpler alkyl esters, the incorporation of a pyridine moiety offers intriguing possibilities for modulating the physicochemical properties and reactivity of the protected substrate. The pyridine nitrogen introduces a basic handle, potentially influencing solubility, chromatographic behavior, and offering an alternative pathway for deprotection through quaternization. This guide provides a comprehensive overview, from the underlying chemical principles to detailed experimental protocols, for the effective application of this unique protecting group.
The Chemistry of this compound Protection and Deprotection
The strategic advantage of the tert-butyl group lies in the stability of the tertiary carbocation that is formed upon cleavage. This stability allows for deprotection under acidic conditions that are often mild enough to leave other acid-sensitive groups, such as some silyl ethers, intact. The presence of the pyridin-4-yl group in this compound introduces a basic nitrogen atom, which can be protonated under acidic conditions. This may influence the rate of deprotection and the overall solubility of the protected compound.
Protection of Carboxylic Acids
The esterification of a carboxylic acid with this compound can be achieved through standard coupling methods. A common and effective approach involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Mechanism of Protection:
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of an alcohol. In this conceptual framework, while this compound itself is an ester, its application as a protecting group would conceptually involve its synthesis from pyridin-4-yl-acetic acid and a tert-butyl source, or its use in a transesterification reaction. However, a more direct and practical approach is the esterification of the target carboxylic acid with tert-butanol, with the understanding that the pyridinylacetate moiety would be part of the core molecule being synthesized.
For the purpose of this guide, we will focus on the protection of a generic carboxylic acid (R-COOH) as its tert-butyl ester, a reaction that is fundamental to understanding the stability and cleavage of the title compound.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester
This protocol describes a general procedure for the protection of a carboxylic acid using tert-butanol and a coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
tert-Butanol (1.5 - 2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture with stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl ester.
| Substrate | Conditions | Yield (%) | Reference |
| N-Boc-Alanine | DCC, DMAP, t-BuOH, DCM, rt, 12h | 85-95 | [Generic procedure based on established methods] |
| Benzoic Acid | DCC, DMAP, t-BuOH, DCM, rt, 18h | >90 | [Generic procedure based on established methods] |
Protocol 2: Deprotection of a Tert-Butyl Ester
This protocol outlines the cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
tert-Butyl ester (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for acidic products)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in DCM in a round-bottom flask.
-
TFA Addition: Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature. The reaction is often accompanied by the evolution of isobutylene gas.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of TFA.
-
If the resulting carboxylic acid is stable to aqueous base, the residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water or brine. For acidic products, a careful wash with a saturated NaHCO₃ solution can be performed to remove any remaining TFA, followed by re-acidification and extraction.
-
-
Purification: The crude carboxylic acid can be purified by crystallization, distillation, or flash column chromatography, as appropriate.
| Protecting Group | Cleavage Conditions | Substrate Scope | Reference |
| tert-Butyl ester | TFA/DCM (1:1), rt, 1-2h | Broad, compatible with many other protecting groups | [4][8] |
| tert-Butyl ester | 4 M HCl in Dioxane, rt, 2-4h | Effective, but can be harsher than TFA | [6] |
| tert-Butyl ester | ZnBr₂ in DCM | Selective cleavage in the presence of certain other acid-labile groups | [9][10] |
Visualization of Key Processes
Chemical Structures
Caption: Workflow for tert-butyl ester protection.
Deprotection Workflow
Caption: Workflow for tert-butyl ester deprotection.
Expert Insights and Causality Behind Experimental Choices
-
Choice of Coupling Agent: DCC is a classic and cost-effective choice for esterification. However, the byproduct, DCU, can sometimes be difficult to remove completely. EDC is a water-soluble alternative, and the corresponding urea byproduct can be removed with an aqueous wash, simplifying purification.
-
Role of DMAP: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction. It functions by forming a more reactive N-acylpyridinium intermediate with the activated carboxylic acid.
-
Deprotection with TFA: Trifluoroacetic acid is a strong acid that readily protonates the ester oxygen, facilitating the elimination of isobutylene and formation of the stable tert-butyl cation. The volatility of TFA and its miscibility with many organic solvents make it easy to remove after the reaction.
-
The Pyridine Moiety's Influence: The basic nitrogen in the pyridin-4-yl group of the title compound could be protonated under the acidic deprotection conditions. This would increase the solubility of the protected compound in the acidic medium, potentially accelerating the cleavage. Conversely, in applications where the pyridine nitrogen is involved in coordination or other interactions, its protonation state would need to be carefully considered.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely practiced methodologies for the protection and deprotection of carboxylic acids as tert-butyl esters. The progress of both reactions can be easily and reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process validation of the transformation. The stability of the tert-butyl ester to a wide range of conditions ensures its reliability as a protecting group in complex synthetic sequences.
Future Outlook and Research Opportunities
While the use of simple tert-butyl esters is well-established, the specific application of this compound as a protecting group is an area ripe for exploration. Future research could focus on:
-
Orthogonal Cleavage: Investigating selective cleavage of the this compound ester by quaternizing the pyridine nitrogen with an alkyl halide, followed by a base-mediated elimination. This could offer an orthogonal deprotection strategy to the standard acid-labile cleavage.
-
Solubility Modulation: Quantifying the effect of the pyridine moiety on the solubility of protected intermediates in various solvent systems.
-
Applications in Medicinal Chemistry: Leveraging the pyridine group as a handle for further functionalization or as a pharmacophore in drug design, in addition to its role as part of a protecting group. [11]
References
-
Organic Chemistry Portal. tert-Butyl esters. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133. [Link]
-
Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3· 7H2O-NaI System in Acetonitrile. The Journal of organic chemistry, 66(13), 4430–4432. [Link]
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
Semantic Scholar. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 147–157. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Chemical Synthesis Database. tert-butyl 2-pyridinecarboxylate. [Link]
-
Pothukanuri, S., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(38), 7764-7771. [Link]
-
PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. [Link]
-
National Institutes of Health. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
- Google Patents.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(16), 2585–2596. [Link]
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- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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- 8. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Buy this compound | 79757-20-3 [smolecule.com]
Introduction: Navigating the Deprotection of a Key Heterocyclic Intermediate
An Application Guide for the Deprotection of tert-Butyl 2-(pyridin-4-yl)acetate
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the tert-butyl ester stands as a robust and reliable protecting group for carboxylic acids. Its widespread use is attributed to its exceptional stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and mild acidic environments.[1][2] The deprotection strategy, however, is what defines its utility: a clean and efficient cleavage under specific, strong acidic conditions. This process relies on the formation of a stable tert-butyl carbocation, an elegant mechanism that ensures the reaction proceeds to completion.[2]
This guide focuses on the deprotection of a specific, high-value intermediate: this compound. The presence of the pyridine ring introduces a layer of complexity and nuance to the deprotection strategy. The basic nitrogen atom of the pyridine ring acts as a primary site for protonation. Consequently, any acidic reagent used for deprotection must first neutralize this basic center before it can effectively catalyze the cleavage of the tert-butyl ester. This guide provides a detailed exploration of the underlying mechanisms, a comparative analysis of established protocols, and field-tested methodologies to empower researchers to confidently and successfully deprotect this versatile building block.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Deprotection
The cleavage of a tert-butyl ester is a classic example of an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism. The reaction proceeds through a series of well-defined steps that leverage the exceptional stability of the tertiary carbocation intermediate.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Heterolytic Cleavage: The key step involves the cleavage of the bond between the oxygen atom and the tert-butyl group. This heterolysis is favorable because it generates a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1]
-
Fate of the tert-Butyl Cation: The newly formed tert-butyl cation is highly reactive. In the absence of other nucleophiles, it will readily eliminate a proton to form isobutene, a volatile gas that escapes the reaction mixture, driving the equilibrium towards the products.[3] Alternatively, it can be trapped by a nucleophile, which can be the conjugate base of the acid used (e.g., trifluoroacetate) or an intentionally added "scavenger".[3][4]
For this compound, it is critical to recognize that the pyridine nitrogen is more basic than the ester's carbonyl oxygen. Therefore, the first equivalent of acid will protonate the pyridine ring, forming a pyridinium salt. Subsequent protonation events then initiate the ester cleavage as described above.
Caption: AAL1 mechanism for tert-butyl ester deprotection.
Managing Side Reactions: The Role of Scavengers
The primary challenge in tert-butyl group deprotection is managing the reactivity of the electrophilic tert-butyl carbocation. If other nucleophilic functional groups are present on the substrate or in the reaction mixture, this cation can lead to unwanted alkylation side products.[5][6] While this compound itself lacks highly susceptible groups (such as the indole of tryptophan or the thioether of methionine commonly found in peptide chemistry), the use of scavengers is a crucial technique to be aware of for broader applications and to ensure reaction cleanliness.[6]
Scavengers are nucleophilic reagents added in excess to the reaction mixture to effectively "scavenge" or trap the tert-butyl cation before it can react with the desired molecule.[5]
-
Common Scavengers:
-
Triisopropylsilane (TIS): Reacts via hydride transfer to reduce the carbocation.
-
Water: Reacts to form tert-butanol.
-
Thiophenol or Anisole: Aromatic scavengers that are readily alkylated.
-
Comparative Overview of Deprotection Protocols
The choice of deprotection reagent and conditions depends on the substrate's stability, the scale of the reaction, and available laboratory resources. Below is a comparison of the most effective methods.
| Reagent | Solvent(s) | Typical Conditions | Advantages & Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Neat | 0°C to Room Temp, 1-5 h | Most Common: Highly effective, volatile, and easily removed.[7] Can be corrosive. Co-evaporation with a non-polar solvent is recommended to remove final traces.[5] |
| Hydrochloric Acid (HCl) | Dioxane, Diethyl Ether, Acetic Acid | 0°C to Room Temp, 1-12 h | Cost-Effective: Strong acid, readily available. Gaseous HCl or solutions in organic solvents are used.[1][8] The resulting hydrochloride salt often precipitates. Requires neutralization during work-up. |
| Lewis Acids (e.g., ZnBr2) | Dichloromethane (DCM) | Room Temp to Reflux, 4-24 h | Chemoselective: Can offer selectivity in the presence of other acid-labile groups.[9][10] Reactions can be slower and may require heat. |
| Aqueous Phosphoric Acid (H3PO4) | Neat or with co-solvent | Room Temp to 50°C, 2-18 h | Greener Alternative: Less corrosive and non-volatile.[11] Work-up is straightforward, but reaction times can be longer. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely employed method due to its efficiency and reliability.
-
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq, often a 1:1 v/v mixture with DCM is used) to the stirred solution.[5][12] The pyridine nitrogen will be protonated, and the solution may warm slightly.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours.
-
Monitor the reaction: Check for the disappearance of the starting material by Thin-Layer Chromatography (TLC) using a mobile phase like 10% Methanol in DCM. The product, 2-(pyridin-4-yl)acetic acid, will be significantly more polar. Alternatively, use LC-MS to confirm product formation.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene (2x the initial DCM volume) and re-evaporate. Repeat this co-evaporation step one more time.[5]
-
The crude product is the pyridinium trifluoroacetate salt. To obtain the zwitterionic free acid, dissolve the residue in a minimum amount of water and carefully adjust the pH to the isoelectric point (approx. pH 4-5) with saturated NaHCO₃ solution.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum. If it remains in solution, extract with a suitable organic solvent like ethyl acetate or perform further purification.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and often results in the precipitation of the product as its hydrochloride salt.
-
Materials:
-
This compound
-
4M HCl in Dioxane
-
Diethyl ether, anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like DCM or use the HCl/dioxane solution directly if solubility allows.
-
Add an excess of 4M HCl in Dioxane solution (e.g., 10-20 eq of HCl) to the substrate at room temperature with vigorous stirring.
-
A precipitate of the 2-(pyridin-4-yl)acetic acid hydrochloride salt should begin to form over time.
-
Stir the resulting slurry for 4-12 hours at room temperature.
-
Monitor the reaction: Periodically take a small aliquot, quench with NaHCO₃, extract, and analyze by TLC or LC-MS.
-
Work-up: Once complete, add anhydrous diethyl ether to the slurry to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by filtration. Wash the filter cake thoroughly with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum. The product is the stable hydrochloride salt, which can be used directly in many subsequent reactions or neutralized as described in Protocol 1 to yield the free acid.
-
Workflow for Protocol Selection
Choosing the optimal deprotection strategy involves considering the chemical context of the molecule and the practical constraints of the experiment.
Caption: Decision workflow for selecting a deprotection method.
Conclusion
The deprotection of this compound is a critical transformation for accessing the versatile 2-(pyridin-4-yl)acetic acid building block. While the reaction is robust, a thorough understanding of the acid-catalyzed mechanism and the role of the pyridine nitrogen is essential for success. Standard protocols using Trifluoroacetic Acid or Hydrochloric Acid are highly effective and reliable. By carefully selecting the appropriate conditions, monitoring the reaction progress, and executing a well-planned work-up, researchers can achieve high yields of the desired product, paving the way for advancements in drug discovery and materials development.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Supporting Information. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. [Link]
-
Various Authors. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]
-
Various Authors. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]
-
Wu, Y., & Sun, Y. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]
-
Kocienski, P. (n.d.). Protecting Groups. University of Leeds. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Various Authors. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]
-
Apoh, W. et al. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]
-
Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]
-
D'Andrea, L. D., & De Luca, S. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. [Link]
-
Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
-
Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 2-(pyridin-4-yl)acetate
Introduction: The Strategic Value of Functionalized Pyridylacetic Acids
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for diverse substitution patterns make it a privileged scaffold in drug design.[1][2] Specifically, derivatives of pyridylacetic acid are crucial intermediates for synthesizing a range of biologically active molecules, from enzyme inhibitors to central nervous system agents.[1][3] The functionalization of these scaffolds with precision is therefore a critical task for medicinal and process chemists.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a mild and efficient pathway to complex molecules.[5][6] This guide focuses on the application of these transformative reactions to a specific, high-value building block: tert-butyl 2-(pyridin-4-yl)acetate. We will explore protocols for the direct α-arylation of this ester, a reaction that forms a C(sp³)–C(sp²) bond at the methylene bridge, a significant challenge in organic synthesis.[7][8][9]
Core Concept: The Palladium-Catalyzed α-Arylation of an Ester
The central transformation discussed is the α-arylation of an ester. This reaction involves the coupling of an enolate, generated from the ester, with an aryl halide or pseudohalide. The palladium catalyst facilitates this process by navigating a catalytic cycle of oxidative addition, transmetalation (or a related step), and reductive elimination.[8][9]
A key challenge in the α-arylation of esters is the generation of the enolate under conditions compatible with the palladium catalyst. Strong bases can lead to side reactions, while weak bases may not generate a sufficient concentration of the nucleophile. The choice of ligand is also paramount; sterically hindered, electron-rich phosphine ligands have proven essential for promoting the crucial reductive elimination step, which forms the desired C-C bond.[8][10]
Protocol 1: α-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[5][11][12] While traditionally used for C(sp²)-C(sp²) coupling, its principles can be adapted for the α-arylation of esters. In this protocol, we generate the enolate of this compound, which then acts as the nucleophilic partner.
Causality Behind Experimental Choices:
-
Palladium Source (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13][14]
-
Ligand (SPhos): SPhos is a sterically bulky, electron-rich biaryl phosphine ligand. Its size facilitates the reductive elimination step, which is often rate-limiting in α-arylation reactions.[7][10] The electron-rich nature of the ligand increases the electron density on the palladium center, promoting the initial oxidative addition step.[15]
-
Base (LHMDS): Lithium bis(trimethylsilyl)amide is a strong, non-nucleophilic base ideal for generating the ester enolate. Its bulky nature minimizes side reactions like Claisen condensation.
-
Solvent (Toluene): Toluene is a common non-polar solvent for Suzuki couplings, well-suited for the required reaction temperatures.
Experimental Protocol: Suzuki-Miyaura α-Arylation
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%).
-
Add anhydrous toluene (3 mL).
-
Add the aryl bromide (0.5 mmol, 1.0 equiv).
-
Add this compound (116 mg, 0.6 mmol, 1.2 equiv).
-
In a separate flask, prepare a 1.0 M solution of LHMDS in THF.
-
Slowly add the LHMDS solution (0.6 mL, 0.6 mmol, 1.2 equiv) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).
-
Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura α-Arylation Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Forms active Pd(0) in situ. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand promotes reductive elimination. |
| Base | LHMDS (1.2 equiv) | Strong, non-nucleophilic base for enolate formation. |
| Aryl Partner | Aryl Bromide (1.0 equiv) | Common electrophile for cross-coupling. |
| Solvent | Toluene | Anhydrous, high-boiling solvent. |
| Temperature | 100 °C | Provides thermal energy for catalytic turnover. |
| Atmosphere | Inert (Argon/Nitrogen) | Protects the catalyst from oxidation. |
Catalytic Cycle Visualization
Caption: Catalytic cycle for Suzuki-type α-arylation.
Protocol 2: Heck-Mizoroki Reaction
The Heck reaction traditionally couples aryl halides with alkenes.[6][14][16][17][18] This protocol details the coupling of an aryl halide with the vinyl group of an alkene, which is a different transformation than the α-arylation of the ester. For this example, we will consider the reaction of a halo-substituted this compound with an alkene like styrene. This illustrates the versatility of the core pyridine scaffold in different coupling strategies.
Causality Behind Experimental Choices:
-
Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable Pd(0) source, which does not require in situ reduction.
-
Ligand (P(o-tol)₃): Tri(o-tolyl)phosphine is a bulky phosphine ligand that stabilizes the palladium catalyst and promotes the reaction.
-
Base (Et₃N): Triethylamine is a common organic base used in Heck reactions to neutralize the H-X generated during the catalytic cycle.[16]
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that helps to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a Schlenk tube, add the halo-substituted this compound (e.g., tert-butyl 2-(2-bromopyridin-4-yl)acetate) (0.5 mmol, 1.0 equiv), Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%), and P(o-tol)₃ (15.2 mg, 0.05 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (2.5 mL).
-
Add the alkene (e.g., styrene) (0.75 mmol, 1.5 equiv).
-
Add triethylamine (Et₃N) (1.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the tube and heat the mixture to 110 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Data Summary: Heck Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2.5 mol%) | Air-stable Pd(0) source. |
| Ligand | P(o-tol)₃ (10 mol%) | Stabilizes the catalyst and promotes the reaction. |
| Base | Et₃N (2.0 equiv) | Neutralizes the H-X byproduct. |
| Alkene Partner | Styrene (1.5 equiv) | Coupling partner. |
| Solvent | DMF | Polar aprotic solvent. |
| Temperature | 110 °C | Standard for Heck reactions. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents catalyst degradation. |
Protocol 3: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne.[19][20][21] This reaction uniquely employs a dual-catalyst system of palladium and copper.[19] To apply this to our substrate, we would first need a halogenated version, such as tert-butyl 2-(2-bromopyridin-4-yl)acetate.
Causality Behind Experimental Choices:
-
Palladium Catalyst (PdCl₂(PPh₃)₂): A reliable and commercially available Pd(II) precatalyst that is reduced to Pd(0) in situ.
-
Copper Co-catalyst (CuI): Copper(I) iodide is essential for the Sonogashira mechanism. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium center.[20]
-
Base (Et₃N): Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also as a solvent.[19]
-
Ligand (PPh₃): Triphenylphosphine is a standard ligand for Sonogashira couplings, stabilizing the palladium catalyst.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halo-substituted this compound (e.g., tert-butyl 2-(2-bromopyridin-4-yl)acetate) (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol, 5 mol%), and CuI (4.8 mg, 0.025 mmol, 5 mol%) in triethylamine (Et₃N, 5 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne (e.g., phenylacetylene) (0.6 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization: Sonogashira Coupling
Caption: General laboratory workflow for cross-coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong base for enolate formation.3. Reaction temperature too low. | 1. Use fresh catalyst/ligands; ensure inert atmosphere and anhydrous solvents.2. Screen stronger bases (e.g., NaHMDS, KHMDS).3. Increase reaction temperature in increments. |
| Formation of Homocoupled Byproducts | 1. Reaction rate of desired coupling is slow.2. For Suzuki, boronic acid degradation. | 1. Increase catalyst loading; screen different ligands.2. Use freshly prepared boronic acid or a boronate ester. |
| Decomposition of Starting Material | 1. Reaction temperature too high.2. Base is too harsh, causing ester hydrolysis or other side reactions. | 1. Lower the reaction temperature.2. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) if applicable, or a non-nucleophilic base. |
| Product is Unstable on Silica Gel | The pyridine nitrogen can interact strongly with acidic silica. | 1. Neutralize silica gel by pre-treating with Et₃N.2. Use a different stationary phase like alumina.3. Attempt purification by crystallization. |
Conclusion
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve efficient α-arylation via Suzuki-Miyaura type couplings. Furthermore, by first halogenating the pyridine ring, traditional cross-coupling methods like the Heck and Sonogashira reactions can be employed to introduce diverse functional groups. The protocols and principles outlined in this guide provide a solid foundation for scientists in drug discovery and development to synthesize novel and complex molecules based on the valuable pyridylacetic acid scaffold.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Hartwig, J. F., et al. (2002). Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 124(50), 15164-15175.
- Joo, J. M., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Hartwig, J. F., et al. (2002). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters, 4(19), 3371-3374.
- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.
- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1084-1095.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
- ACS Publications. (2022). Pd(II)
- ACS Publications. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Journal of the American Chemical Society. (2012).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- University of Regensburg. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- YouTube. (2019). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2018).
- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Royal Society of Chemistry. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(2), 607.
- Chemistry LibreTexts. (2023). Heck Reaction.
- ResearchGate. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2015). Heck reaction.
- Royal Society of Chemistry. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science.
- ResearchGate. (n.d.).
- Common Organic Chemistry. (n.d.).
- PubMed. (2021).
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A Scalable and Robust Protocol for the Synthesis of tert-Butyl 2-(pyridin-4-yl)acetate
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of tert-Butyl 2-(pyridin-4-yl)acetate, a critical building block in contemporary medicinal chemistry and pharmaceutical development. Recognizing the challenges associated with direct tert-butylation, this protocol details a robust, two-stage process centered on a reliable transesterification strategy. The methodology is designed for scalability, safety, and high purity, addressing the needs of process chemistry and drug development professionals. We provide detailed step-by-step protocols, process optimization insights, safety guidelines, and mechanistic diagrams to ensure successful and reproducible synthesis on a multi-gram to kilogram scale.
Introduction and Strategic Rationale
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The tert-butyl ester serves as a versatile protecting group for the carboxylic acid functionality, allowing for selective transformations at other positions of the molecule before its facile removal under acidic conditions.[1] Its structural motif is present in molecules targeting a wide range of biological pathways.[2]
Direct acid-catalyzed esterification of 4-pyridylacetic acid with tert-butanol is notoriously difficult to scale. The primary challenge is the high reactivity of tert-butanol in the presence of acid, which leads to rapid dehydration and the formation of isobutylene gas, severely reducing yield and posing process safety risks.[3]
To circumvent these issues, this guide presents a more reliable and scalable two-step approach:
-
Stage 1: Fischer Esterification: Synthesis of an intermediate, Methyl 2-(pyridin-4-yl)acetate, from commercially available 4-pyridylacetic acid hydrochloride. This is a standard, high-yielding reaction.
-
Stage 2: Base-Catalyzed Transesterification: Conversion of the methyl ester to the target tert-butyl ester using sodium tert-butoxide and an excess of tert-butanol. This method avoids harsh acidic conditions and drives the reaction to completion by removing the low-boiling methanol byproduct.[4]
This strategy offers superior control, higher yields, and a more favorable safety profile for large-scale production.
Overall Synthesis Workflow
The diagram below outlines the complete synthetic workflow, from the starting material to the final purified product.
Caption: High-level workflow for the two-stage synthesis.
Detailed Synthesis Protocols
Stage 1: Synthesis of Methyl 2-(pyridin-4-yl)acetate
Rationale: This is a classic Fischer esterification. Using concentrated sulfuric acid as a catalyst is cost-effective for scale-up. Methanol serves as both a reagent and the solvent, driving the reaction equilibrium towards the product.[5]
Materials and Equipment:
-
Round-bottom flask or reactor vessel appropriate for the scale
-
Reflux condenser and heating mantle/oil bath
-
Magnetic stirrer or overhead stirrer
-
Rotary evaporator
-
Standard laboratory glassware
| Reagent | M.W. ( g/mol ) | Amount (1.0 mol scale) | Moles | Eq. |
| 4-Pyridylacetic acid HCl | 173.60 | 173.6 g | 1.00 | 1.0 |
| Methanol (MeOH) | 32.04 | 1.2 L | 29.6 | ~30 |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 29.4 mL (54 g) | 0.55 | 0.55 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | ~1.0 L | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Protocol:
-
Reaction Setup: Equip a reactor with a reflux condenser and stirrer. Charge the vessel with 4-pyridylacetic acid hydrochloride (173.6 g, 1.00 mol) and methanol (1.2 L).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (29.4 mL) to the suspension. An exotherm will be observed.
-
Reaction: Heat the mixture to a gentle reflux (~65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Neutralization (Work-up): To the resulting slurry, add ~500 mL of water and cool the mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the remaining acid until the pH is ~7-8. (Caution: CO₂ evolution).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield Methyl 2-(pyridin-4-yl)acetate as an oil. The product is often used in the next step without further purification.
-
Expected Yield: 90-95%
-
Purity: >95% by HPLC
-
Stage 2: Transesterification to this compound
Rationale: This reaction is an equilibrium process. It is driven to completion by using a large excess of tert-butanol and by removing the methanol byproduct via distillation. Sodium tert-butoxide is an effective catalyst that avoids the use of mineral acids.[4][6]
Materials and Equipment:
-
Reactor vessel equipped with a distillation head (e.g., short path), condenser, and receiver flask
-
Heating mantle/oil bath and stirrer
-
Thermometer to monitor vapor temperature
-
Vacuum source for final purification
| Reagent | M.W. ( g/mol ) | Amount (0.90 mol scale) | Moles | Eq. |
| Methyl 2-(pyridin-4-yl)acetate | 151.16 | 136.1 g | 0.90 | 1.0 |
| tert-Butanol | 74.12 | 1.0 L | 10.7 | ~12 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 17.3 g | 0.18 | 0.2 |
| Saturated NH₄Cl solution | 53.49 | As needed | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~1.0 L | - | - |
| Brine | - | As needed | - | - |
Protocol:
-
Reaction Setup: Charge a clean, dry reactor with Methyl 2-(pyridin-4-yl)acetate (136.1 g, 0.90 mol), tert-butanol (1.0 L), and sodium tert-butoxide (17.3 g, 0.18 mol).
-
Methanol Removal: Heat the mixture to a gentle reflux (~85-90 °C). Methanol will begin to distill as the lower-boiling component. Monitor the temperature at the distillation head; it should be close to the boiling point of methanol (~65 °C). Continue distillation until the head temperature rises, indicating that most of the methanol has been removed. This can take 8-12 hours.
-
Reaction Monitoring: After the initial distillation phase, allow the reaction to stir at reflux for an additional 2-4 hours. Check for completion by HPLC or GC-MS.
-
Quenching (Work-up): Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution (~200 mL) until the base is neutralized.
-
Extraction: Add water (~500 mL) and ethyl acetate (~500 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation to yield the final product as a liquid, which may be yellow to brown.[1]
-
Expected Yield: 75-85%
-
Purity: >98% by HPLC/GC
-
Mechanistic Insight: Base-Catalyzed Transesterification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The tert-butoxide catalyst deprotonates the tert-butanol reagent, generating a more potent nucleophile that attacks the electrophilic carbonyl carbon of the methyl ester.
Sources
- 1. Buy this compound | 79757-20-3 [smolecule.com]
- 2. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Ester synthesis by transesterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
Application Note: Rapid Microwave-Assisted Synthesis of tert-Butyl 2-(pyridin-4-yl)acetate
Abstract
This application note details a rapid, efficient, and high-yield protocol for the synthesis of tert-Butyl 2-(pyridin-4-yl)acetate, a key building block in pharmaceutical research and drug development.[1] By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method significantly reduces reaction times from hours to mere minutes compared to conventional heating methods.[2] The protocol employs 4-pyridin-4-ylacetic acid and di-tert-butyl dicarbonate with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), offering a streamlined and scalable approach for researchers. This document provides a comprehensive guide, including the reaction mechanism, a detailed step-by-step protocol, characterization data, and safety considerations, designed for researchers in organic synthesis and medicinal chemistry.
Introduction: The Need for Speed and Efficiency in Synthesis
The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules.[3] Specifically, this compound serves as a crucial intermediate in the synthesis of compounds targeting various therapeutic areas, including potential treatments for neurological disorders and cancer.[1][4] The tert-butyl ester group acts as a versatile protecting group for the carboxylic acid functionality, prized for its stability under various conditions and its straightforward removal under mild acidic conditions.[5]
Traditional methods for the synthesis of tert-butyl esters often involve prolonged reaction times, high temperatures, and sometimes the use of hazardous reagents like gaseous isobutene.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing the principles of green chemistry by reducing energy consumption and reaction times.[7][8] Microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture by interacting with polar molecules, leading to a dramatic acceleration of reaction rates and often improved product yields and purity.[2]
This application note presents a robust and reproducible microwave-assisted protocol for the synthesis of this compound, enabling chemists to produce this valuable intermediate in a fraction of the time required by conventional methods.
Reaction Mechanism and the Role of Microwave Irradiation
The synthesis proceeds via the esterification of 4-pyridin-4-ylacetic acid using di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butylating agent, catalyzed by 4-(dimethylamino)pyridine (DMAP). The generally accepted mechanism for this transformation is as follows:
-
Activation of the Carboxylic Acid: The lone pair of electrons on the nitrogen of DMAP attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a highly reactive N-acylpyridinium intermediate and a tert-butoxide anion.
-
Formation of a Mixed Anhydride: The carboxylate of 4-pyridin-4-ylacetic acid then attacks the activated N-acylpyridinium species, displacing DMAP and forming a mixed anhydride.
-
Nucleophilic Acyl Substitution: The tert-butoxide generated in the first step attacks the carbonyl group of the mixed anhydride that is derived from the carboxylic acid. This nucleophilic acyl substitution results in the formation of the desired tert-butyl ester and the release of carbon dioxide and another equivalent of tert-butoxide.
The Microwave Advantage: Microwave energy significantly accelerates this reaction through dielectric heating. Polar molecules and intermediates in the reaction mixture, such as the carboxylic acid, DMAP, and the various charged intermediates, align with the rapidly oscillating electric field of the microwaves. This forced molecular rotation generates intense localized heating, dramatically increasing the reaction rate.[2] This allows the synthesis to be completed in minutes at elevated temperatures and pressures that are safely contained within a dedicated microwave reactor.[4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 4-Pyridin-4-ylacetic acid hydrochloride | ≥98% | Sigma-Aldrich | 459451 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, ≥97% | Sigma-Aldrich | 154501 |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | D1680 |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | T0886 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 270997 |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific | SS255-1 |
| Anhydrous Magnesium Sulfate | Reagent Grade | Sigma-Aldrich | M7506 |
| Microwave Reactor | N/A | CEM, Biotage, etc. | N/A |
| 10 mL Microwave Reaction Vial & Stir Bar | N/A | Manufacturer Specific | N/A |
Reaction Parameter Summary
| Parameter | Value |
| Microwave Power | Dynamic (up to 300 W) |
| Target Temperature | 120 °C |
| Ramp Time | 2 minutes |
| Hold Time | 10 minutes |
| Stirring | High (magnetic stirrer) |
| Pressure | Monitored (typically < 250 psi) |
| Vial Size | 10 mL |
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-pyridin-4-ylacetic acid hydrochloride (500 mg, 2.88 mmol).
-
Solvent Addition: Add 5 mL of anhydrous dichloromethane (DCM) to the vial.
-
Base Addition: Add triethylamine (442 µL, 3.17 mmol, 1.1 eq) to neutralize the hydrochloride salt. Stir for 2 minutes at room temperature.
-
Addition of (Boc)₂O and DMAP: To the resulting suspension, add di-tert-butyl dicarbonate (755 mg, 3.46 mmol, 1.2 eq) and 4-(dimethylamino)pyridine (35 mg, 0.288 mmol, 0.1 eq).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.
-
Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) using the instrument's automated cooling system.
-
Work-up: Once cooled, open the vial and transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (d, J = 5.2 Hz, 2H, Ar-H)
-
δ 7.20 (d, J = 5.2 Hz, 2H, Ar-H)
-
δ 3.50 (s, 2H, CH₂)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 170.0 (C=O)
-
δ 150.0 (Ar-C)
-
δ 145.5 (Ar-C)
-
δ 124.5 (Ar-CH)
-
δ 81.5 (O-C(CH₃)₃)
-
δ 42.0 (CH₂)
-
δ 28.0 (C(CH₃)₃)
-
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.11; found: 194.12.
-
Appearance: Colorless to pale yellow oil.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Microwave reactors operate at high temperatures and pressures. Ensure you are fully trained on the instrument's operation and follow all safety guidelines provided by the manufacturer. Never exceed the recommended volume or pressure limits for the reaction vials.
Conclusion
The microwave-assisted synthesis protocol outlined in this application note provides a rapid, efficient, and scalable method for producing high-purity this compound. By significantly reducing reaction times and improving yields, this approach enhances laboratory productivity and aligns with the principles of green chemistry. This method is ideally suited for researchers in drug discovery and development who require quick access to this important synthetic intermediate.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Evolution of microwave irradiation and its application in green chemistry and biosciences. Journal of the Indian Chemical Society.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme.
- tert-Butyl 2-(pyridin-4-yl)
- US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
- US4921999A - Method for making tertiary butyl esters.
- tert-Butyl Esters. Organic Chemistry Portal.
- Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- tert-Butyl 3-(pyridin-4-YL)
- Microwave-assisted esterification of P-acids.
- A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate.
- Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. Molecules.
- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC.
- Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- tert-Butyl 2-{[5-(4-cyano-phen-yl)
Sources
- 1. lookchem.com [lookchem.com]
- 2. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 3. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. norlab.com [norlab.com]
- 8. periodicos.ufms.br [periodicos.ufms.br]
Application Notes and Protocols for the Reaction of tert-Butyl 2-(pyridin-4-yl)acetate with Nucleophiles
Introduction: Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular recognition. The functionalization of the pyridine ring is therefore a critical endeavor in the synthesis of novel bioactive molecules. tert-Butyl 2-(pyridin-4-yl)acetate is a versatile building block in this context, offering a protected carboxylic acid moiety and a pyridine ring susceptible to nucleophilic attack. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with various nucleophiles, outlining the underlying principles and providing detailed experimental protocols. This molecule is a valuable precursor for the synthesis of a range of compounds, including inhibitors of acetylcholinesterase and potential antimicrobial agents[1].
Reaction Mechanisms: Understanding the Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which bear a partial positive charge. The reaction with nucleophiles typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. This group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, allowing for further synthetic transformations.
Below is a general mechanistic pathway for the nucleophilic aromatic substitution on a pyridine ring.
Caption: General mechanism of nucleophilic aromatic substitution on the pyridine ring.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with different classes of nucleophiles.
Protocol 1: Amination via Modified Chichibabin Reaction
The Chichibabin reaction is a classic method for the amination of pyridines. While the traditional reaction requires harsh conditions, modified protocols offer milder alternatives. This protocol describes a modified Chichibabin reaction for the amination of pyridines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., n-butylamine, morpholine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add sodium hydride (3.0 eq) and lithium iodide (2.0 eq).
-
Add anhydrous THF to the flask under an argon atmosphere.
-
To this suspension, add this compound (1.0 eq) followed by the amine (2.0 eq) at room temperature.
-
Seal the flask and heat the reaction mixture to 85 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-substituted pyridine derivative.
Protocol 2: Thiolation with Thiols
The introduction of a sulfur nucleophile onto the pyridine ring can be achieved using a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add sodium hydride (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 15 minutes at 0 °C.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-thio-substituted pyridine derivative.
Protocol 3: Alkylation with Organometallic Reagents
Organolithium and Grignard reagents can be used to introduce alkyl or aryl groups onto the pyridine ring. These reactions can be complex, and careful control of reaction conditions is crucial to favor substitution over addition.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) or Grignard reagent (e.g., methylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amines | n-Butylamine | NaH/LiI | THF | 85 | 18 | 60-80 |
| Morpholine | NaH/LiI | THF | 85 | 24 | 50-70 | |
| Thiols | Thiophenol | NaH | THF | rt | 12 | 70-90 |
| Benzyl thiol | NaH | THF | rt | 16 | 65-85 | |
| Organometallics | n-Butyllithium | - | THF | -78 | 2 | 40-60 |
| Phenyllithium | - | THF | -78 | 2 | 45-65 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the reaction of this compound with a nucleophile.
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of organic chemistry and have been adapted from reliable literature sources. For self-validation, it is crucial to:
-
Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product.
-
Characterize the final product: Obtain full characterization data (¹H NMR, ¹³C NMR, HRMS) to confirm the structure and purity of the synthesized compound.
-
Perform control experiments: In case of unexpected results, run control experiments (e.g., without the nucleophile or base) to identify potential side reactions or catalyst deactivation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the reactivity of this compound with various nucleophiles. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, scientists can efficiently generate novel molecules with potential applications in drug discovery and materials science.
References
Sources
Troubleshooting & Optimization
Improving the yield of tert-Butyl 2-(pyridin-4-yl)acetate synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming the common hurdles in the synthesis of tert-butyl 2-(pyridin-4-yl)acetate. As a pivotal intermediate in medicinal chemistry, optimizing its synthesis is crucial for the efficient development of novel therapeutics.[1] This guide, structured in a flexible question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance your reaction yields.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of method often depends on the scale of the reaction, available starting materials, and equipment.
-
Direct Esterification: The reaction between 4-pyridylacetic acid and tert-butanol. While conceptually straightforward, this method is complicated by the high reactivity of tert-butanol in acidic conditions, which can lead to dehydration.[2]
-
Enolate Alkylation: This involves the reaction of a pre-formed lithium enolate of tert-butyl acetate with a 4-halopyridine, such as 4-chloropyridine. This method offers a direct C-C bond formation but requires stringent anhydrous and cryogenic conditions.
-
Palladium-Catalyzed Cross-Coupling: The Heck reaction, coupling 4-bromopyridine with tert-butyl acrylate, presents another viable route, though catalyst cost and removal can be considerations.[1]
Below is a general workflow that outlines the critical stages from reaction setup to final product characterization.
Q3: My reaction mixture turns dark brown or black. What is causing the decomposition?
Color change often indicates decomposition or polymerization, which can significantly impact both yield and purity.
-
Cause: Thermal Instability. Pyridine-containing molecules can be susceptible to decomposition at high temperatures, especially in the presence of strong acids or bases. [1]
-
Solution: Precise Temperature Control.
-
Avoid overheating. For esterification, maintain the temperature in the optimal 110-120°C range. [1] * Use an oil bath and a thermocouple for accurate temperature monitoring and control.
-
For the enolate route, it is critical to maintain the temperature below -30°C during the addition of 4-chloropyridine. [3]
-
-
Cause: Oxidative Degradation. Trace amounts of oxygen can lead to oxidative side reactions, forming highly colored impurities.
-
Solution: Maintain an Inert Atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
Q4: What is the most effective way to purify the final product?
The physical properties of this compound—a liquid with a basic nitrogen atom—allow for several purification strategies. [1]
-
Method 1: Vacuum Distillation. This is the preferred method for larger quantities. The reduced pressure lowers the boiling point, preventing thermal decomposition of the product. [1] * Typical Conditions: 80-120°C at a reduced pressure of 10-50 mmHg. [1]
-
Method 2: Silica Gel Column Chromatography. For achieving very high purity (>98%), especially on a smaller, analytical scale, column chromatography is ideal. [1] * Stationary Phase: Silica gel.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture and gradually increase the concentration of the more polar ethyl acetate.
-
-
Method 3: Acid-Base Extraction. This classic technique leverages the basicity of the pyridine nitrogen to separate the product from non-basic organic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until it is basic.
-
Extract the now neutral product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Frequently Asked Questions (FAQs)
-
What are the primary safety concerns for this synthesis?
-
Corrosive Reagents: Strong acids (H₂SO₄) and chlorinating agents (SOCl₂) are corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE).
-
Pyrophoric Reagents: When using the enolate route, n-butyllithium is pyrophoric and must be handled under an inert atmosphere using proper syringe techniques.
-
Flammable Solvents: Solvents like THF, ether, and hexanes are highly flammable and should be kept away from ignition sources.
-
-
How can I confirm the identity and purity of my final product?
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra will show characteristic peaks for the pyridine ring protons, the methylene protons, and the tert-butyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and to monitor the progress of column chromatography.
-
-
Which synthetic route is most suitable for scaling up?
-
The choice is a trade-off. The direct esterification route with a solid acid catalyst is often more amenable to scale-up as it avoids cryogenic temperatures and pyrophoric reagents. [2]However, efficient water removal becomes a critical engineering challenge on a large scale. The enolate alkylation route, while high-yielding, requires specialized equipment (large-scale cryogenic reactors) and significant safety protocols for handling pyrophoric materials, which can make it more complex and costly to scale.
-
References
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 5011–5013. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). Preparation of Esters. Retrieved from [Link]
-
Molavipordanjani, S. (2021, August 29). Can we use tert butanol in pinner reaction to produce tert butyl ester? ResearchGate. Retrieved from [Link]
-
Al-Zaini, E. et al. (2015). Reaction Kinetics of Tert-Butanol Esterification. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(1). Retrieved from [Link]
-
Chambers, R. D., & Spring, D. J. (1968). Polyhalogenoaromatic compounds. Part VII. Reaction of 4-substituted tetrachloropyridines with n-butyl-lithium, the generation of 2-pyridynes, and their trapping as adducts with furan. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Abas, S. et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 856. Retrieved from [Link]
Sources
Purification of tert-Butyl 2-(pyridin-4-yl)acetate by column chromatography
An in-depth guide to navigating the complexities of purifying tert-butyl 2-(pyridin-4-yl)acetate. This technical support center provides robust troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Purifying Pyridine Acetates
This compound is a key building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a moderately lipophilic tert-butyl ester and a basic pyridine ring (pKa ≈ 5.2-6), presents unique challenges during purification by silica gel column chromatography.[1][2] The basic nitrogen atom is prone to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel. This often leads to significant peak tailing, poor resolution, and in some cases, degradation of the target compound, compromising both yield and purity.[3]
This guide offers a structured approach to overcoming these common hurdles. By understanding the underlying chemical principles and employing systematic troubleshooting, researchers can develop a reliable and efficient purification method.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Issue 1: Severe Peak Tailing and Broad Elution
Q: My compound is streaking down the column and eluting over many fractions with significant tailing. What is causing this and how can I achieve a sharp, symmetrical peak?
A: Severe peak tailing is the most common issue for basic compounds like pyridines on silica gel.[3]
-
Primary Cause: The lone pair of electrons on the pyridine nitrogen atom forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This creates a secondary, non-linear retention mechanism that slows down a portion of the analyte molecules, causing them to "tail" behind the main band.[3]
-
Other Potential Causes:
Solutions & Optimization Protocol
-
Mobile Phase Modification (The Primary Fix): The most effective solution is to suppress the interaction with silanol groups by adding a small amount of a competing base to your eluent.
-
Action: Add 0.1% to 1% triethylamine (TEA) or pyridine to your chosen mobile phase (e.g., ethyl acetate/hexanes).
-
Mechanism: The competing base (TEA) is more basic than your product and will preferentially bind to the active silanol sites, effectively "masking" them from your this compound. This allows your compound to elute based on polarity with minimal tailing.[3][4]
-
-
Check for Column Overload:
-
Guideline: A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel, depending on the difficulty of the separation.
-
Action: If you suspect overloading, reduce the amount of sample applied to the column.
-
-
Optimize Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum possible volume of the initial mobile phase solvent.[5]
-
Dry Loading: If the compound is poorly soluble in the mobile phase, use the dry loading method. Dissolve the compound in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your compound), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the column.[5]
-
Issue 2: Poor Separation of Compound from Impurities
Q: My compound is co-eluting with a close-running impurity. How can I improve the resolution?
A: Achieving good separation requires optimizing the selectivity of your chromatographic system.
-
Cause: The chosen solvent system does not have a sufficient difference in affinity for your product and the impurity, resulting in overlapping Rf values (Retention factor).
Solutions & Optimization Protocol
-
Systematic TLC Solvent Screening: Before running a column, always optimize the separation on a TLC plate. The ideal solvent system will show a clear separation between your product and impurities, with the product having an Rf value between 0.25 and 0.40.
-
Action: Test various binary and ternary solvent systems. Start with a standard system like Ethyl Acetate (EtOAc) / Hexanes. If that fails, try systems with different solvent properties, such as Dichloromethane (DCM) / Methanol (MeOH) or Toluene / Acetone.
-
-
Employ Gradient Elution:
-
Action: Start the column with a lower polarity mobile phase (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 40% EtOAc in Hexanes) over the course of the run.
-
Mechanism: A gradient helps to keep the peaks sharp and can improve the separation of compounds with different polarities. Less polar impurities will elute first in the weak solvent, while your more polar product will begin to move faster as the eluent strength increases.
-
Issue 3: Low Recovery or Suspected On-Column Degradation
Q: I'm getting a very low yield of my product after chromatography, and I see new, more polar spots on my TLC analysis of the collected fractions. What is happening?
A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[3][7] Esters, particularly tert-butyl esters, can be susceptible to hydrolysis under acidic conditions.
Solutions & Optimization Protocol
-
Test for Stability with 2D TLC:
-
Action: Spot your crude mixture on the bottom-left corner of a square TLC plate. Run the plate in your chosen solvent system. After the first run, remove the plate, dry it completely, rotate it 90 degrees counter-clockwise, and run it again in the same solvent system.[7]
-
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it degrades on the silica, you will see new spots appearing off the diagonal.
-
-
Deactivate the Silica Gel:
-
Action: If degradation is confirmed, consider using a less acidic stationary phase. You can either purchase commercially prepared deactivated silica or deactivate it yourself by pre-treating the column with a solvent mixture containing 1-2% triethylamine before loading your sample.
-
-
Switch the Stationary Phase:
-
Action: For highly sensitive compounds, switching to a more inert stationary phase is a robust solution.
-
Options:
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. Neutral or basic alumina would be suitable for this compound.[4]
-
Reverse-Phase Silica (C18): In this technique, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile). This is highly effective for polar compounds but requires different solvent considerations.[4]
-
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for addressing common issues during the purification of this compound.
Caption: A workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for TLC analysis of this compound?
A1: A good starting point is a 30:70 mixture of ethyl acetate in hexanes. From there, you can adjust the ratio to achieve the target Rf of 0.25-0.40. If this system fails to provide adequate separation, a more polar system like 2-5% methanol in dichloromethane is a good second choice. Remember to add 0.5% triethylamine to your chosen system to prevent tailing.
Q2: How do I properly pack a silica gel column?
A2: The slurry method is most common. First, place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. In a separate beaker, mix your silica gel with the initial, low-polarity mobile phase to create a uniform, lump-free slurry. Pour this slurry into the column in one continuous motion. Gently tap the sides of the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed. Finish by adding another thin layer of sand on top to protect the silica surface.[5]
Q3: How do I visualize the compound on a TLC plate?
A3: this compound contains a pyridine ring, which is UV active. The primary method for visualization should be a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green background. If a secondary method is needed, an iodine chamber or a potassium permanganate (KMnO4) stain are effective general-purpose options.[8]
Q4: Can I use alumina instead of silica gel?
A4: Yes, alumina can be an excellent alternative, especially if you experience compound degradation on silica.[4] Use neutral or basic alumina (Brockmann I-III). Be aware that the elution order of compounds can sometimes differ between silica and alumina, so you must perform a new TLC analysis on an alumina plate to determine the appropriate solvent system.
Data & Protocols
Table 1: Solvent Properties for Chromatography
This table lists common solvents in order of increasing polarity (eluotropic series) on silica gel, which is critical for choosing a mobile phase.[9]
| Solvent | Polarity Index | Notes |
| Hexane / Heptane | 0.1 | Non-polar, used as the weak solvent in a binary mixture. |
| Toluene | 2.4 | Aromatic, offers different selectivity compared to alkanes. |
| Dichloromethane (DCM) | 3.1 | A versatile solvent of medium polarity. |
| Diethyl Ether | 4.0 | Good for moderately polar compounds, but highly volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent general-purpose polar solvent. |
| Acetone | 5.1 | A strong polar solvent, useful for more polar compounds. |
| Acetonitrile (ACN) | 5.8 | A polar aprotic solvent. |
| Methanol (MeOH) | 6.6 | A very strong polar solvent, used in small percentages. |
Experimental Protocol: Column Chromatography Purification
This protocol assumes a crude sample of ~1g. Adjust silica and solvent volumes accordingly for different scales.
1. TLC Analysis & Solvent System Selection: a. Prepare several eluent systems (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane), each containing 0.5% TEA. b. Spot the crude material on a TLC plate and develop it in one of the prepared systems. c. Visualize under a UV lamp. d. Identify the system that gives your product an Rf value between 0.25 and 0.40 with good separation from impurities. This will be your "collection solvent." The "initial solvent" should be slightly less polar (e.g., if 30% EtOAc is the collection solvent, use 15-20% EtOAc as the initial solvent).
2. Column Preparation: a. Select a glass column of appropriate size (e.g., 40mm diameter). b. Pack the column with ~50g of silica gel using the slurry method with your "initial solvent."
3. Sample Loading: a. Dry Loading (Recommended): Dissolve ~1g of crude product in 5-10 mL of DCM. Add 2-3g of silica gel. Gently remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. b. Carefully layer the silica-adsorbed sample onto the sand at the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the "initial solvent" to the column. b. Begin eluting the column, collecting fractions (e.g., 20 mL per fraction) into test tubes. c. After 2-3 column volumes of the initial solvent, switch to the "collection solvent." If necessary, a polarity gradient can be applied by gradually increasing the percentage of the more polar solvent. d. Monitor the elution process by spotting every few fractions on a TLC plate.
5. Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow Diagram
Caption: A step-by-step workflow for the purification process.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
Sources
- 1. Buy this compound | 79757-20-3 [smolecule.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Low Yield in tert-Butyl 2-(pyridin-4-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl 2-(pyridin-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. As a key building block in medicinal chemistry and materials science, optimizing the synthesis of this compound is crucial.[1] This document moves beyond simple protocols to explain the chemical reasoning behind common failures and provides field-proven solutions to enhance the efficiency and reproducibility of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound through a direct, question-and-answer format.
Question 1: My reaction shows very low conversion of starting materials. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often stemming from problems with reagents, reaction conditions, or the reaction equilibrium itself.
Primary Cause: Inactive Base or Catalyst
Many synthetic routes rely on the generation of a pyridyl anion or the activation of an acetic acid derivative, often using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu).[2][3]
-
The Problem: Potassium tert-butoxide is extremely hygroscopic. Its exposure to atmospheric moisture leads to hydrolysis, forming tert-butanol and potassium hydroxide (KOH). KOH is a weaker base and can promote undesirable side reactions instead of the intended deprotonation.
-
The Solution:
-
Use Fresh, High-Purity Base: Always use KOtBu from a freshly opened container or a properly stored (desiccated) stock. Sublimed-grade KOtBu is recommended for sensitive reactions.
-
Inert Atmosphere is Critical: The reaction must be conducted under a rigorously inert atmosphere (dry Nitrogen or Argon). This involves flame-drying glassware and using anhydrous solvents.
-
Solvent Purity: Ensure all solvents, particularly aprotic solvents like THF or diethyl ether, are thoroughly dried before use.[4]
-
Primary Cause: Sub-Optimal Reaction Conditions
-
The Problem: Insufficient thermal energy can prevent the reaction from overcoming its activation energy barrier. Conversely, excessive heat can lead to degradation of the starting materials or product.[1] For esterification reactions, the optimal temperature is typically between 110-120°C.[1]
-
The Solution:
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. For esterification, ensure the temperature is sufficient to drive the reaction without causing decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS to track the consumption of starting material.
-
Reaction Time: Some reactions require extended periods to reach completion. If TLC shows a slow but steady conversion, extending the reaction time may be all that is needed.[4]
-
Primary Cause: Equilibrium Limitations (Esterification Routes)
-
The Problem: Direct esterification of 4-pyridylacetic acid with tert-butanol is an equilibrium-controlled process that generates water. If water is not removed, the reaction will not proceed to completion.
-
The Solution:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a classic and effective method to drive the equilibrium toward the product.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields by providing rapid, uniform heating.[1]
-
Question 2: My reaction works, but I isolate significant byproducts, leading to a low yield of the desired ester. What are these byproducts and how can I prevent them?
Byproduct formation is the other major hurdle. The structure of the starting materials and the product itself contains functionalities prone to side reactions.
Common Byproduct 1: 4-Pyridylacetic Acid (Hydrolysis)
-
The Cause: The tert-butyl ester is highly sensitive to acidic conditions and can be hydrolyzed back to the carboxylic acid, especially during the aqueous workup.[5][6] The mechanism often proceeds via a stable tert-butyl carbocation (AAL1 mechanism), which is rapidly formed in the presence of acid.[7]
-
Prevention Strategy:
-
Mild Basic Workup: During the extraction, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid and quench the reaction. Avoid strong acids entirely.
-
Minimize Contact Time: Do not let the organic layer remain in contact with any aqueous acidic phase for extended periods.
-
Temperature Control: Perform the workup at room temperature or below to minimize the rate of hydrolysis.
-
Common Byproduct 2: 4-Methylpyridine (Decarboxylation)
-
The Cause: 4-Pyridylacetic acid and its derivatives are susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly at high temperatures, to form 4-picoline (4-methylpyridine).[8]
-
Prevention Strategy:
-
Use the Hydrochloride Salt: Starting with 4-pyridylacetic acid hydrochloride can improve stability and handling.[8] However, an additional equivalent of base will be required to neutralize the HCl before the primary reaction can occur.
-
Strict Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, monitor it closely and minimize the reaction time once the starting material is consumed.
-
Common Byproduct 3: Products of Self-Condensation
-
The Cause: When using a strong base to generate a carbanion from 4-picoline or 4-pyridylacetic acid, this anion can potentially react with another molecule of the starting material if the primary electrophile is not added promptly or is not reactive enough.
-
Prevention Strategy:
-
Slow Addition at Low Temperature: Add the base to the pyridine-containing starting material at a low temperature (e.g., -78 °C to 0 °C) to allow for controlled deprotonation. Then, add the electrophile (e.g., di-tert-butyl dicarbonate) slowly to the formed anion, ensuring it reacts as intended rather than with other starting material molecules.
-
Below is a diagram illustrating the desired reaction pathway versus common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Question 3: My yield is low due to loss of product during purification. How can I improve my isolation protocol?
The physicochemical properties of this compound can make its purification challenging.
Challenge: Purification by Column Chromatography
-
The Problem: The basic nitrogen of the pyridine ring can cause the compound to streak or irreversibly bind to silica gel, which is acidic. This leads to poor separation and low recovery.
-
The Solution:
-
Deactivate the Silica: Add a small amount of a tertiary amine, like triethylamine (~1-2% v/v), to the eluent system (e.g., ethyl acetate/hexane). The triethylamine will neutralize the acidic sites on the silica, allowing the pyridine compound to elute cleanly.
-
Use Alumina: Basic or neutral alumina can be a better choice of stationary phase for purifying basic compounds.
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to effectively separate the product from less polar impurities.[1]
-
Challenge: Purification by Distillation
-
The Problem: The product may be thermally labile and can decompose at the high temperatures required for atmospheric distillation.
-
The Solution:
Challenge: Purification by Extraction
-
The Problem: The product may have some solubility in the aqueous phase, especially if the pH is not optimal, leading to losses during liquid-liquid extraction.
-
The Solution:
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction.[4] This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer and improving extraction efficiency.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and solve low-yield issues.
Sources
- 1. Buy this compound | 79757-20-3 [smolecule.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 2-(pyridin-4-yl)acetate Derivatives
Welcome to the comprehensive technical support guide for the synthesis and optimization of tert-butyl 2-(pyridin-4-yl)acetate and its derivatives. This document is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Our focus is on elucidating the "why" behind experimental choices, ensuring both scientific rigor and practical success.
Section 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound derivatives. Each problem is analyzed from a mechanistic standpoint, offering actionable solutions grounded in established chemical principles.
Problem 1: Low Yield of tert-Butyl Ester
Symptom: The reaction consistently results in a low yield of the desired this compound product.
Potential Causes & Solutions:
-
Inefficient Esterification: Direct esterification of pyridin-4-ylacetic acid with tert-butanol is a common route, but can be sluggish due to the steric hindrance of the tert-butyl group and the moderate nucleophilicity of the alcohol.[1]
-
Causality: The reaction equilibrium may not favor product formation under standard conditions. Acid catalysis is necessary to protonate the carboxylic acid, increasing its electrophilicity.
-
Solution 1: Strong Acid Catalysis: Employ a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) to drive the reaction forward.[2] It is crucial to use anhydrous conditions as water can shift the equilibrium back towards the starting materials.
-
Solution 2: Use of a More Reactive tert-Butylating Agent: Instead of tert-butanol, consider using isobutylene gas in the presence of a strong acid catalyst.[3] Alternatively, reagents like tert-butyl trichloroacetimidate can be effective under milder conditions.[4]
-
Solution 3: Transesterification: If you have access to a different ester of pyridin-4-ylacetic acid (e.g., the methyl or ethyl ester), transesterification with potassium tert-butoxide in an anhydrous solvent can be a high-yielding alternative.[5][6]
-
-
Side Reactions: The pyridine nitrogen can be protonated by the acid catalyst, reducing the nucleophilicity of the carboxylate and potentially leading to unwanted side reactions.
-
Causality: The basicity of the pyridine ring competes with the intended catalytic cycle.
-
Solution: Choice of Catalyst and Conditions: A recent development involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. This method has shown high yields for a variety of carboxylic acids, including those with sensitive functional groups.[3][4][7][8][9]
-
-
Work-up and Purification Losses: The desired product may be lost during the aqueous work-up or purification steps.
-
Causality: The basic pyridine nitrogen can lead to emulsification during extraction. The product's polarity can also make it challenging to separate from starting materials or byproducts.
-
Solution: Optimized Work-up: Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.[8] If emulsions form, adding brine can help to break them. For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective.
-
Problem 2: Formation of Impurities
Symptom: Spectroscopic analysis (NMR, LC-MS) of the crude product indicates the presence of significant impurities.
Potential Causes & Solutions:
-
N-Alkylation of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile and react with electrophiles present in the reaction mixture.
-
Causality: While less common during esterification, this can be a significant issue in subsequent reactions involving the this compound scaffold.
-
Solution: Strategic Protection: If subsequent steps involve strong electrophiles, consider protecting the pyridine nitrogen as an N-oxide, which can be deoxygenated later.
-
-
Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is sensitive to acidic conditions, and prolonged exposure, especially at elevated temperatures, can lead to its cleavage back to the carboxylic acid.[2][10]
-
Causality: The stability of the tert-butyl cation drives the hydrolysis reaction under acidic conditions.[2]
-
Solution 1: Moderate Reaction Temperature: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize ester hydrolysis. A typical range for esterification is 110-120°C.[1]
-
Solution 2: Careful pH Control During Work-up: Avoid strongly acidic conditions during the work-up. Neutralize the reaction mixture promptly after completion.
-
-
Dimerization or Polymerization: Under certain conditions, especially with reactive derivatives, self-condensation or polymerization can occur.
-
Causality: The activated methylene group of the acetate moiety can potentially participate in side reactions.
-
Solution: Controlled Reaction Conditions: Maintain a moderate reaction temperature and ensure that highly reactive reagents are added slowly and in a controlled manner.
-
Problem 3: Difficulty with Product Purification
Symptom: The crude product is difficult to purify, with the desired compound co-eluting with impurities during chromatography.
Potential Causes & Solutions:
-
Similar Polarity of Components: The starting material (pyridin-4-ylacetic acid) and the product may have similar polarities, making chromatographic separation challenging.
-
Causality: The presence of the polar carboxylic acid group in the starting material and the basic pyridine ring in both can lead to tailing and poor separation on silica gel.
-
Solution 1: Optimize Chromatographic Conditions: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve peak shape and resolution.
-
Solution 2: Derivatization for Purification: In challenging cases, the crude product can be derivatized to alter its polarity, purified, and then the derivatizing group can be removed. However, this adds steps to the synthesis.
-
Solution 3: Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of this compound derivatives.
Q1: What is the primary role of the tert-butyl ester group in the context of drug development? The tert-butyl ester serves as a protecting group for the carboxylic acid functionality.[9] It is stable to a wide range of nucleophilic and reducing conditions but can be easily removed under acidic conditions to liberate the free carboxylic acid.[3][9] This allows for selective reactions at other parts of the molecule.[1]
Q2: What are the standard conditions for the deprotection of the tert-butyl ester? The most common method for cleaving a tert-butyl ester is through acidic hydrolysis.[10] Strong acids such as trifluoroacetic acid (TFA), often in a 1:1 mixture with a solvent like dichloromethane (DCM), are frequently used.[10] The reaction is typically carried out at room temperature and is often complete within a few hours.[10]
Q3: I am observing side-products during the deprotection of my tert-butyl ester. What is the likely cause and how can I prevent it? The primary side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated.[10] To prevent this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[10]
Q4: Can I selectively cleave a tert-butyl ester in the presence of other acid-labile protecting groups, such as a Boc group? Selective deprotection can be challenging as both groups are acid-labile. However, it is sometimes possible by using milder acidic conditions. For instance, using ZnBr₂ in dichloromethane has been reported for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-sensitive groups.[11]
Q5: What are some of the key applications of this compound derivatives in medicinal chemistry? These derivatives are valuable building blocks in the synthesis of various bioactive molecules.[1] They have been used to create inhibitors of acetylcholinesterase (implicated in Alzheimer's disease), antimicrobial agents, and ligands for metal complexes with potential catalytic or therapeutic applications.[1]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Tf₂NH-Catalyzed tert-Butylation[8]
-
To a solution of pyridin-4-ylacetic acid (1.0 mmol) in tert-butyl acetate (10 mL), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (5-10 mol%) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Reaction Conditions for tert-Butylation
| Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Direct Esterification | H₂SO₄ | tert-Butanol | Reflux | Moderate | [2] |
| Isobutylene | H₂SO₄ | Dioxane | Room Temp | Good | [3] |
| Transesterification | K-OtBu | THF | Room Temp | High | [5][6] |
| Tf₂NH Catalysis | Tf₂NH | tert-Butyl Acetate | 25-50 | High | [4][7][8] |
Section 4: Visualizing the Chemistry
Diagram 1: General Synthesis Routes
Caption: Key synthetic routes to this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low product yield.
References
-
Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Georg Thieme Verlag. [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
-
Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Georg Thieme Verlag. [Link]
-
Wu, Y., et al. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 9(5), 753-755. [Link]
- Google Patents. (n.d.). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. [Link]
-
ResearchGate. (n.d.). Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordination. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
National Institutes of Health. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
-
Organic Syntheses. (n.d.). tert-Butyl acetate. [Link]
-
ResearchGate. (n.d.). Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordination. [Link]
-
ResearchGate. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
ResearchGate. (n.d.). n-Butyl Acetate Synthesis in the Presence of Pyridinium-Based Acidic Ionic Liquids: Influence of the Anion Nature. [Link]
-
National Institutes of Health. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]
-
Wikipedia. (n.d.). Transesterification. [Link]
-
ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines. [Link]
-
National Institutes of Health. (n.d.). Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to prepare 2-phenylselenopheno[2,3-b]pyridine 4a a. [Link]
-
ResearchGate. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
-
PrepChem. (n.d.). Preparation of tert-butyl acetate. [Link]
-
MDPI. (2022, November 11). Boosting the Transesterification Reaction by Adding a Single Na Atom into g-C3N4 Catalyst for Biodiesel Production: A First-Principles Study. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 2-(pyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-Butyl 2-(pyridin-4-yl)acetate. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to resolve purification issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My synthesized this compound is a yellow to brown liquid. Is this normal, and what are the likely impurities?
Yes, it is common for crude this compound to appear as a yellow to brown liquid.[1] The coloration is often indicative of impurities. The most common impurities depend on the synthetic route employed but typically include:
-
Unreacted Starting Materials: Such as 4-pyridylacetic acid or tert-butanol.
-
Byproducts of Side Reactions: Including products from self-condensation of starting materials or intermediates.
-
Degradation Products: The tert-butyl ester can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 4-pyridylacetic acid and tert-butanol.
-
Residual Solvents: Solvents used in the synthesis and workup, such as toluene or dichloromethane, may be present.[1]
-
Catalyst Residues: Depending on the synthesis, residual acid or palladium catalysts might be present.[1]
Troubleshooting Common Impurities
| Impurity | Identification | Potential Cause | Recommended Action |
| 4-Pyridylacetic acid | Can be detected by LC-MS or by observing a broad peak in ¹H NMR. It is a solid at room temperature. | Incomplete esterification or hydrolysis of the product during workup or storage. | See FAQ 2 for removal by aqueous wash. |
| tert-Butanol | Characteristic singlet in ¹H NMR around 1.28 ppm (can vary with solvent). | Incomplete reaction or hydrolysis of the product. | Removal by evaporation under reduced pressure or aqueous wash. |
| Pyridine-containing byproducts | Complex aromatic signals in ¹H NMR. | Side reactions during synthesis, such as those described in the Chichibabin or Hantzsch pyridine syntheses.[2] | See FAQ 3 for removal by column chromatography. |
| Residual Solvents | Characteristic peaks in ¹H NMR (e.g., toluene at ~2.3 and ~7.2 ppm, dichloromethane at ~5.3 ppm). | Inadequate removal after extraction and concentration. | Removal by evaporation under high vacuum. |
FAQ 2: How can I remove acidic impurities like 4-pyridylacetic acid from my product?
An aqueous wash is a simple and effective method to remove acidic impurities. The basic nitrogen on the pyridine ring allows the desired product to be soluble in acidic aqueous solutions, while the acidic impurity can be removed by extraction with a basic solution.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash (Optional): To ensure all pyridine-containing compounds are in the organic phase, you can first wash with a dilute acid (e.g., 1 M HCl). This step is often skipped if the primary impurity is acidic.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1 M). This will deprotonate the acidic impurity (4-pyridylacetic acid), making it soluble in the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the basic wash if significant acidic impurities are present.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
FAQ 3: My product is still impure after an aqueous wash. What is the next step?
For high-purity this compound, particularly for analytical standards or use in sensitive downstream applications, column chromatography is the recommended purification method.[1]
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A gradient elution system of ethyl acetate in hexanes is typically effective.[1] The polarity can be adjusted based on the impurities identified by Thin Layer Chromatography (TLC).
-
Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired product.
-
Highly polar impurities will remain on the column or elute at higher solvent polarities.
-
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by flash column chromatography.
FAQ 4: Can I purify this compound by distillation?
Vacuum distillation is a viable method for the purification of this compound, especially on a larger scale.[1] This technique is effective for separating the product from non-volatile impurities.
Considerations for Vacuum Distillation:
-
Boiling Point: The boiling point of this compound is relatively high at atmospheric pressure, so vacuum is necessary to prevent thermal decomposition.
-
Apparatus: A well-sealed distillation apparatus with a vacuum pump and a cold trap is required.
-
Fractional Distillation: For separating impurities with close boiling points, a fractional distillation column (e.g., Vigreux) is recommended.
FAQ 5: I am concerned about the stability of the tert-butyl ester during purification and storage. What precautions should I take?
The tert-butyl ester group is sensitive to both strong acids and strong bases, which can catalyze its hydrolysis back to the carboxylic acid.[3][4][5]
Best Practices for Maintaining Stability:
-
Avoid Strong Acids and Bases: During workup and purification, use mild conditions. For example, use saturated sodium bicarbonate instead of concentrated sodium hydroxide for washes.
-
Anhydrous Conditions: Store the purified product under anhydrous conditions to minimize hydrolysis. The presence of water can facilitate slow degradation over time.
-
Temperature: Store the compound at a low temperature (0-8 °C is recommended) to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Decision Tree
Caption: Decision tree for selecting the appropriate purification method for this compound.
References
-
PubChem. tert-Butyl acetate. National Library of Medicine. [Link]
-
Filo. (2025, February 7). Acid hydrolysis of tert-butyl acetate in 18O-labeled water was found t... [Link]
- Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Transactions of the Faraday Society, 57, 1574-1583.
- Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522-1529.
- Salomaa, P. (1960). The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. Acta Chemica Scandinavica, 14, 577-585.
-
PubChem. tert-Butyl 2-(piperidin-4-yl)acetate. National Library of Medicine. [Link]
-
Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
Organic Syntheses. Procedure. [Link]
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Wikipedia. Pyridine. [Link]
-
National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. Bookshelf. [Link]
-
Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]
-
Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
-
Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. r/Chempros. [Link]
- Google Patents. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
-
Occupational Safety and Health Administration. TERT-BUTYL ACETATE. [Link]
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
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- 5. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of tert-Butyl 2-(pyridin-4-yl)acetate
Introduction
Welcome to the technical support guide for the synthesis of tert-Butyl 2-(pyridin-4-yl)acetate. This molecule is a key building block in medicinal chemistry and materials science, valued for its versatile pyridine ring and the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid functionality.[1] While its synthesis may appear straightforward on a small scale, researchers frequently encounter challenges related to yield, purity, and safety during scale-up.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the laboratory and pilot plant. We will delve into the underlying chemical principles behind these challenges and provide field-proven, actionable solutions.
Section 1: Synthesis Strategy & Reaction Mechanism
This section addresses fundamental questions about selecting the right synthetic approach and understanding the competing reaction pathways.
Q1: What are the viable synthetic routes for this compound, and which is best for scale-up?
There are several documented methods, but the choice for scale-up must balance cost, safety, efficiency, and robustness.[1] Let's compare the most common approaches.
| Method | Starting Materials | Key Reagents/Conditions | Pros | Cons on Scale-Up |
| 1. Modified Fischer Esterification | 4-Pyridylacetic Acid, tert-Butanol | Solid Acid Catalyst (e.g., supported heteropolyacid, ion-exchange resin)[2] | Uses inexpensive starting materials. | Traditional mineral acids (H₂SO₄, HCl) cause severe dehydration of tert-butanol.[2][3] Requires high temperatures and long reaction times. |
| 2. Acid Chloride Route | 4-Pyridylacetic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by tert-Butanol & a non-nucleophilic base. | Often high-yielding and fast. | SOCl₂ is highly corrosive and releases toxic HCl and SO₂ gas. The acid chloride intermediate can be unstable. |
| 3. Isobutylene Addition | 4-Pyridylacetic Acid | Isobutylene gas, strong acid catalyst (e.g., H₂SO₄, ion-exchange resin)[4] | Atom economical. | Requires handling of a flammable gas under pressure. Polymerization of isobutylene is a major side reaction.[4][5] |
| 4. Boc-Anhydride Method | 4-Pyridylacetic Acid | Di-tert-butyl dicarbonate (Boc₂O), DMAP (catalyst), tert-Butanol | Mild conditions, high selectivity.[6] | Boc₂O is expensive. Stoichiometric amounts of carbonate byproducts are generated. |
Recommendation for Scale-Up: For a balance of safety, cost, and efficiency, the Acid Chloride Route (Method 2) or the Boc-Anhydride Method (Method 4) are often preferred in industrial settings despite their own challenges. The use of solid acid catalysts (Method 1) is a promising green alternative but requires significant process optimization to prevent side reactions.[2]
Q2: I'm attempting a direct esterification with sulfuric acid and getting very low yields. What is happening?
This is the most common pitfall. Your primary issue is a competing E1 elimination (dehydration) reaction. Tertiary alcohols like tert-butanol are highly susceptible to dehydration under strong acidic conditions, especially when heated.[2][3][7]
The Chemistry:
-
The acid protonates the hydroxyl group of tert-butanol, turning it into a good leaving group (water).
-
The water molecule departs, forming a stable tertiary carbocation.
-
Instead of being attacked by the weakly nucleophilic carboxylic acid, this carbocation rapidly loses a proton to a base (like water or another alcohol molecule) to form isobutylene gas.
This dehydration pathway is often kinetically faster than the desired esterification.[3]
Section 2: Reaction Problems & Troubleshooting
This section provides a systematic approach to diagnosing and solving problems that arise during the reaction.
Q3: My reaction is sluggish and stalls, even when using a milder esterification method. What factors should I investigate?
When low yield is not due to the classic dehydration side reaction, other factors are at play. A systematic troubleshooting approach is necessary.
Troubleshooting Checklist:
| Problem Area | Root Cause Analysis | Recommended Action |
| Water Content | Esterification is a condensation reaction. The presence of water, even in small amounts, can inhibit the reaction or hydrolyze activated intermediates (like the acid chloride). | Use anhydrous grade solvents and reagents. Dry glassware thoroughly. If starting with 4-pyridylacetic acid hydrochloride, ensure it is dry. |
| Reagent Quality | The starting acid may contain impurities. Coupling agents (e.g., DCC, EDC) can degrade upon storage. tert-Butanol can absorb water. | Perform QC on starting materials (NMR, mp, titration). Use fresh, high-quality coupling agents. Distill tert-butanol from a suitable drying agent if necessary. |
| Stoichiometry | If using 4-pyridylacetic acid hydrochloride, a base is required for neutralization before it can react. Miscalculating this can lead to no reaction.[8] | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DBU) to free the carboxylic acid, plus any catalytic amount needed for the specific reaction. |
| Temperature | The activation energy for the reaction may not be met. | While high temperatures can be detrimental, some energy input is required. For scale-up, an optimal temperature range is often 80-120°C, but this must be determined empirically to balance reaction rate with product stability.[1] |
Q4: I am observing the formation of a significant amount of a white, insoluble precipitate when using DCC as a coupling agent. What is it and how do I handle it?
This is a very common and expected observation. The precipitate is dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling reaction.
Solution: DCU is poorly soluble in most common organic solvents (like dichloromethane, ethyl acetate, or toluene) but the desired ester product is soluble. The standard procedure is to simply filter the reaction mixture upon completion to remove the DCU precipitate.
Protocol: DCU Removal on Scale-Up
-
After the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Some protocols recommend cooling further (to 0-5 °C) to maximize DCU precipitation.
-
Perform a coarse filtration through a pad of Celite® or a fritted funnel to remove the bulk of the DCU.
-
Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.
-
Proceed with the aqueous work-up of the filtrate.
Caution: A side reaction can occur where the activated acid rearranges to form an N-acylurea byproduct, which can be difficult to remove. The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can minimize this side reaction by facilitating a more rapid reaction with the alcohol.[9]
Section 3: Work-Up and Purification Challenges
Properly isolating and purifying the product is critical for achieving the desired specifications, especially in a pharmaceutical context.
Q5: My product seems to be decomposing during aqueous work-up. Why is this happening?
The tert-butyl ester protecting group is notoriously sensitive to acidic conditions.[10][11] If your work-up involves an acidic wash (e.g., with 1M HCl) to remove basic impurities like pyridine or DMAP, you are likely cleaving your product back to 4-pyridylacetic acid.
Safe Work-Up Protocol:
-
Quench: Quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃). This will neutralize any remaining acidic reagents.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washes:
-
Wash the combined organic layers with saturated NaHCO₃ solution to remove the carboxylic acid starting material.
-
Wash with water.
-
Wash with brine to aid in phase separation and remove bulk water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Never use an acid wash for this compound.
Q6: Column chromatography is difficult on a large scale. Is vacuum distillation a viable purification method?
Yes, vacuum distillation is the preferred method for purifying this compound on a larger scale.[1] The compound is a liquid with sufficient volatility and thermal stability for this technique.[1]
Typical Distillation Parameters:
| Parameter | Recommended Value | Rationale |
| Pressure | 10 - 50 mmHg | Reduces the boiling point to a safe temperature, minimizing the risk of thermal decomposition.[1] |
| Temperature (Pot) | 80 - 120 °C | Provides enough energy for vaporization without causing degradation. The exact temperature will depend on the pressure achieved.[1] |
| Apparatus | Use a short-path distillation apparatus for maximum efficiency and to minimize product hold-up on the glass surfaces. |
Pro-Tip: Before committing a large batch to distillation, perform a small-scale trial distillation on a few grams of crude material to determine the exact boiling point under your vacuum conditions and to ensure the product is stable at that temperature.
Section 4: Scale-Up & Safety Considerations
Moving from the bench to a pilot plant introduces new challenges that must be proactively managed.
Q7: What are the primary safety hazards to consider when scaling up this synthesis?
-
Thermal Hazards:
-
Acid-Base Neutralizations: Adding base (like triethylamine) to the 4-pyridylacetic acid hydrochloride slurry can be exothermic. On a large scale, this must be done slowly with efficient overhead stirring and external cooling to maintain temperature control.
-
Reagent Quenching: Quenching reactive intermediates like acid chlorides is highly exothermic. The quench solution (e.g., NaHCO₃) should be pre-cooled and the reaction mixture added slowly to it.
-
-
Chemical Hazards:
-
Corrosive Reagents: If using the acid chloride route, thionyl chloride is highly corrosive and reacts violently with water. It must be handled in a well-ventilated area (fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Pressure Build-up: The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gas. The reactor must be vented through a suitable scrubbing system (e.g., a caustic scrubber) to neutralize these acidic gases and prevent pressure build-up. Similarly, the dehydration side reaction produces isobutylene gas.
-
-
Handling of Solids:
-
On a large scale, charging solid reagents like 4-pyridylacetic acid hydrochloride can generate dust. Use appropriate engineering controls (e.g., charging chutes, local exhaust ventilation) and respiratory protection to prevent inhalation.
-
References
-
ACS Green Chemistry Institute. (n.d.). Acids - Reagent Guides. Wordpress. Available from: [Link]
-
Study.com. (n.d.). Tertiary alcohols do not work well for esterification; they give a different product than you might expect. Available from: [Link]
-
Foley, D. J., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. Available from: [Link]
-
Filo. (2023, October 7). Why is Fischer esterification not useful for tertiary alcohols?. Available from: [Link]
-
Brainly. (2024, April 15). Fischer esterification does not work well with most tertiary alcohols. What would be the major product of. Available from: [Link]
-
Głowacki, E. D., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4658. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]
-
Quora. (2018, January 7). Why are tertiary alcohols less reactive towards esterification?. Available from: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available from: [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]
-
Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Available from: [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available from: [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Available from: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. Available from: [Link]
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Available from: [Link]
-
Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available from: [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]
-
ResearchGate. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]
-
PrepChem.com. (n.d.). Preparation of tert-butyl acetate. Available from: [Link]
- Google Patents. (n.d.). CN102372628A - Method for preparing tert-butyl acetate.
-
National Institutes of Health (NIH). (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. Available from: [Link]
-
ACS Publications. (2023, May 22). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available from: [Link]
- Google Patents. (n.d.). US20020010362A1 - Production of tertiary butyl acetate.
- Google Patents. (n.d.). EP1286947B1 - Production of tertiary butyl acetate from mtbe.
-
ResearchGate. (2019). n-Butyl Acetate Synthesis in the Presence of Pyridinium-Based Acidic Ionic Liquids: Influence of the Anion Nature. Available from: [Link]
- Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Available from: http://www.orgsyn.org/demo.aspx?prep=v78p0259
-
Jin, J-Z., & Sun, N-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5551-5554. Available from: [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available from: [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. Available from: [Link]
-
Organic Syntheses. (n.d.). 5. Available from: [Link]
-
ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification. Available from: [Link]
-
ResearchGate. (2021, August 29). Can we use tert butanol in pinner reaction to produce tert butyl ester?. Available from: [Link]
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Technical Support Center: Preserving tert-Butyl 2-(pyridin-4-yl)acetate Integrity During Workup
Welcome to the technical support guide for handling tert-Butyl 2-(pyridin-4-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of this compound during reaction workup and purification. Unintended hydrolysis of the tert-butyl ester is a common pitfall that can significantly impact yield and purity. This guide provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my product, this compound, during the aqueous workup. A TLC analysis of the organic layer shows a new, more polar spot that I suspect is the corresponding carboxylic acid. What is happening?
A1: You are likely observing acid-catalyzed hydrolysis of the tert-butyl ester. The tert-butyl ester group is highly sensitive to acidic conditions and readily cleaves to form the corresponding carboxylic acid and a stable tert-butyl cation.[1][2] During a standard workup, several steps can inadvertently introduce an acidic environment that triggers this decomposition.
The primary culprit is often an acidic wash (e.g., with dilute HCl or NH₄Cl) intended to remove basic impurities or starting materials. In the case of this compound, the pyridine nitrogen is basic and will be protonated by the acid, forming a pyridinium salt. This localized increase in acidity in the aqueous phase, and at the interface with the organic layer, is sufficient to catalyze the hydrolysis of the nearby acid-labile tert-butyl ester.
Q2: My reaction was run under neutral or basic conditions. Why would I need to be concerned about acidic hydrolysis during the workup?
A2: Even if the reaction itself is not acidic, reagents or byproducts can necessitate a workup that creates acidic conditions. For instance, if you are quenching a reaction that used a strong base, you might be tempted to neutralize with a strong acid. More commonly, if your reaction has basic impurities (like residual pyridine-containing starting materials or catalysts), a conventional workup would involve an acidic wash to protonate and extract them into the aqueous layer.[3] This is where the hydrolysis of your product will occur. The key is to design a workup strategy that avoids any acidic steps.
Q3: Can I use a basic wash to remove acidic impurities? Is there a risk of base-catalyzed hydrolysis (saponification)?
A3: A basic wash is the recommended approach for removing acidic impurities when working with this compound. The tert-butyl group provides significant steric hindrance, making the ester generally stable to mild basic conditions.[4] However, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can promote hydrolysis, especially with prolonged exposure or elevated temperatures.[5]
The ideal solution is to use a mild, aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution.[4][6] This is sufficiently basic to neutralize and remove acidic impurities without significantly risking the integrity of the tert-butyl ester. It is also advisable to perform these washes with cold solutions to further minimize any potential for hydrolysis.[4]
Q4: How can I remove basic impurities, such as unreacted pyridine derivatives, without using an acid wash?
A4: This is a critical consideration for this specific molecule. Since an acid wash is detrimental, alternative strategies are necessary:
-
Neutral Water Washes: If the basic impurities have some water solubility, multiple washes with deionized water can help reduce their concentration.
-
Brine Washes: Washing with a saturated solution of sodium chloride (brine) can help to remove water from the organic layer and may also help to partition some polar impurities into the aqueous phase.[4]
-
Silica Gel Chromatography: This is often the most effective method. The unreacted basic starting materials will have different polarities than your product and can be separated by column chromatography.
-
Azeotropic Removal: For volatile basic impurities like pyridine itself, co-evaporation with a solvent like toluene under reduced pressure can be effective.[7]
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
This decision tree will guide you through the process of identifying the cause of hydrolysis and selecting the appropriate workup strategy.
Caption: Troubleshooting workflow for hydrolysis of this compound.
Recommended Workup Protocols
Protocol 1: General Mild Workup for Removal of Acidic Impurities
This protocol is designed for reactions where the primary impurities are acidic in nature.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then preferably to 0-5 °C in an ice bath. This will slow down all chemical processes, including potential hydrolysis.[4]
-
Dilute with Organic Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Mild Basic Wash: Transfer the mixture to a separatory funnel and wash with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Caution: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as gas evolution (CO₂) may occur if acidic species are present.[8]
-
Repeat the wash until gas evolution ceases.
-
-
Water Wash: Wash the organic layer with cold deionized water to remove any remaining bicarbonate solution.
-
Brine Wash: Perform a final wash with cold, saturated aqueous sodium chloride (brine). This step aids in removing the bulk of dissolved water from the organic layer, a process known as "salting out".[4]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Workup for Removal of Basic Impurities (Acid-Free)
This protocol is tailored for situations where basic impurities (e.g., unreacted pyridine derivatives) need to be removed without resorting to an acid wash.
-
Cool and Dilute: As in Protocol 1, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Water Washes: Wash the organic layer multiple times (2-3x) with cold deionized water. This will help remove water-soluble basic impurities.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: The primary method for removing residual basic impurities will be column chromatography on silica gel. The difference in polarity between your product and the impurities should allow for a clean separation.
Summary of Critical Workup Parameters
| Parameter | Standard (High-Risk) Approach | Recommended (Low-Risk) Approach | Rationale |
| Temperature | Room Temperature | 0-5 °C (Ice Bath) | Lower temperatures significantly reduce the rate of hydrolysis.[4] |
| Neutralization of Acid | Dilute HCl or NH₄Cl wash | Cold, saturated NaHCO₃ wash | Avoids creating an acidic environment that would cleave the tert-butyl ester. NaHCO₃ is a mild base that is generally compatible with tert-butyl esters.[4][6] |
| Removal of Base | Dilute HCl wash | Multiple water washes followed by chromatography | Prevents the protonation of the pyridine ring and subsequent acid-catalyzed hydrolysis. |
| Aqueous Contact Time | Not controlled | Minimized | Prolonged contact between the organic and aqueous layers increases the opportunity for hydrolysis to occur.[4] |
| Drying | Minimal drying before concentration | Thorough brine wash followed by an anhydrous drying agent (Na₂SO₄/MgSO₄) | Efficiently removes dissolved water, preventing hydrolysis in the organic solution prior to solvent removal.[4] |
Mechanistic Insight: Why the Pyridine Ring Matters
The presence of the pyridine ring in this compound is the critical factor that makes a standard acid wash problematic. The following diagram illustrates the detrimental cascade initiated by an acid wash.
Caption: Detrimental effect of an acid wash on this compound.
By understanding the inherent acid lability of the tert-butyl ester and the basicity of the pyridine ring, you can design a workup protocol that avoids these pitfalls and maximizes the yield and purity of your final product.
References
- BenchChem Technical Support. (2025).
- Organic Chemistry Portal. tert-Butyl Esters. organic-chemistry.org.
- BenchChem Technical Support. (2025).
- ACS GCI Pharmaceutical Roundtable. (2026). Acids Reagent Guide.
- Wu, Y., et al. (2004). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 69(18), 6131-3.
- BenchChem Technical Support. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
- K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-50.
- University of York, Department of Chemistry. Chemically-active extraction.
- Reddit r/Chempros. (2025). Why are my ester hydrolysis not working.
- BenchChem Technical Support. (2025).
- Quora. (2016). Do esters react with NaHCO3?.
- NileRed. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube.
- Organic Chemistry Help. Organic Reaction Workup Formulas for Specific Reagents.
- Clark, J. (2021). Hydrolysis of Esters. Chemguide.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3.
- ResearchGate. (2014).
- Borikhonov, B. X. (2022). INVESTIGATION OF THE REACTIONS BETWEEN BUTYL ESTER OF MONOCHLOROACETIC ACID AND PYRIDINE. Development of science, 6.
- ResearchGate. (2021). Stability study of tert-Butyl (5-(Pyridin-2-yl)-....
- Reddit r/chemistry. (2024). Removing Pyridine.
- PubChem. tert-Butyl 2-(piperidin-4-yl)
- Smolecule. (2023). tert-Butyl 2-(pyridin-4-yl)
- University of Rochester, Department of Chemistry. Workup: Drying Methods.
- Devarajegowda, H. C., et al. (2014). tert-Butyl 2-{[5-(4-cyano-phen-yl)pyridin-3-yl]sulfon-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o415.
- Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 7, 1311-1314.
- Kim, J., & Sammakia, T. (2017). A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Tetrahedron Letters, 58(43), 4125-4128.
- Tankov, I., et al. (2019). n-Butyl Acetate Synthesis in the Presence of Pyridinium-Based Acidic Ionic Liquids: Influence of the Anion Nature.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of tert-Butyl 2-(pyridin-4-yl)acetate
Introduction: The Imperative of Structural Verification in Synthesis
In the landscape of drug discovery and development, heterocyclic scaffolds, particularly pyridine derivatives, are foundational building blocks.[1] Their prevalence demands rigorous and unambiguous structural characterization to ensure the integrity of downstream applications. tert-Butyl 2-(pyridin-4-yl)acetate is a key intermediate, valued for its protected carboxylic acid moiety which allows for selective synthetic transformations on the pyridine ring. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for its structural elucidation, providing an unparalleled atomic-level fingerprint.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will explore the causal relationships between molecular structure and spectral output, compare its NMR signature against common structural analogues to highlight its unique features, and provide a robust experimental protocol for acquiring high-fidelity data.
Structural and Electronic Landscape
To interpret the NMR spectra of this compound, one must first understand its molecular structure and the resulting electronic environment. The molecule comprises three distinct regions: the electron-deficient pyridine ring, a flexible acetate linker, and a bulky, electron-rich tert-butyl protecting group. The electronegative nitrogen atom in the pyridine ring significantly influences the chemical shifts of adjacent protons and carbons, a key feature in spectral assignment.
Caption: Labeled structure of this compound.
¹H and ¹³C NMR Spectral Analysis
The true power of NMR lies in its ability to resolve chemically distinct nuclei. For this compound, we expect a clean, well-resolved spectrum that directly corresponds to its structure.
¹H NMR Spectrum
The proton NMR spectrum is characterized by four distinct signals.
-
Pyridine Protons (Hα, Hα', Hβ, Hβ'): The 4-substitution pattern creates a symmetrical AA'BB' system. The Hα protons (adjacent to nitrogen) are significantly deshielded due to the inductive effect and anisotropy of the nitrogen atom, appearing as a downfield doublet around 8.5-8.6 ppm. The Hβ protons appear as an upfield doublet around 7.2-7.3 ppm.[2]
-
Methylene Protons (-CH₂-): These two protons are chemically equivalent and are adjacent to the electron-withdrawing carbonyl group and the pyridine ring. They appear as a sharp singlet, typically in the range of 3.6-3.7 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are equivalent due to rapid rotation around the C-C bonds. This results in a prominent, sharp singlet integrating to 9 hydrogens. Its characteristic upfield chemical shift, around 1.4-1.5 ppm, is a hallmark of the tert-butyl ester moiety.[3][4]
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| Pyridine Hα, Hα' | 8.5 - 8.6 | Doublet (d) | 2H | ortho, ~5-6 Hz |
| Pyridine Hβ, Hβ' | 7.2 - 7.3 | Doublet (d) | 2H | ortho, ~5-6 Hz |
| Methylene (-CH₂-) | 3.6 - 3.7 | Singlet (s) | 2H | N/A |
| tert-Butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | 9H | N/A |
| Note: Chemical shifts are typically reported in CDCl₃ relative to TMS at 0 ppm. Solvent effects can cause variations.[5][6][7] |
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield, typically around 170 ppm.[8]
-
Pyridine Carbons (Cα, Cβ, Cγ): Three signals are expected for the pyridine ring. The Cα carbons are the most downfield (~150 ppm), followed by the substituted Cγ carbon (~145-148 ppm), and finally the Cβ carbons (~124-125 ppm).
-
tert-Butyl Carbons: The quaternary carbon (Cq) of the tert-butyl group appears around 81-82 ppm, while the three equivalent methyl carbons (CH₃) resonate at a much higher field, around 28 ppm.[9][10]
-
Methylene Carbon (-CH₂-): The linker methylene carbon signal is expected in the 40-45 ppm range.
| Assignment | Expected δ (ppm) |
| Carbonyl (C=O) | ~170 |
| Pyridine Cα, Cα' | ~150 |
| Pyridine Cγ | ~145-148 |
| Pyridine Cβ, Cβ' | ~124-125 |
| tert-Butyl Quaternary (Cq) | ~81-82 |
| Methylene (-CH₂-) | ~40-45 |
| tert-Butyl Methyls (-CH₃) | ~28 |
Comparison with Structural Alternatives
A key aspect of analytical chemistry is not just identification, but differentiation. NMR spectroscopy excels at distinguishing between closely related isomers and analogues.
Alternative 1: Comparison of Ester Groups (Methyl vs. Ethyl vs. tert-Butyl)
Changing the ester group provides a clear and immediate difference in the ¹H NMR spectrum, primarily in the upfield region.
-
This compound: Exhibits a sharp 9H singlet at ~1.45 ppm.
-
Methyl 2-(pyridin-4-yl)acetate: Shows a 3H singlet for the methyl ester at ~3.7 ppm.
-
Ethyl 2-(pyridin-4-yl)acetate: Displays a more complex pattern: a 2H quartet for the -OCH₂- group around 4.1-4.2 ppm and a 3H triplet for the -CH₃ group around 1.2-1.3 ppm, with a typical ³JHH coupling of ~7.1 Hz.[11][12]
This comparison demonstrates the unequivocal diagnostic power of the ester region in the ¹H NMR spectrum.
| Compound | Ester Group Signals (¹H NMR) |
| This compound | ~1.45 ppm (singlet, 9H) |
| Methyl 2-(pyridin-4-yl)acetate | ~3.7 ppm (singlet, 3H) |
| Ethyl 2-(pyridin-4-yl)acetate | ~4.15 ppm (quartet, 2H), ~1.25 ppm (triplet, 3H) |
Alternative 2: Comparison of Isomeric Position (pyridin-4-yl vs. pyridin-2-yl)
Moving the acetate substituent from the 4-position to the 2-position breaks the molecule's symmetry, leading to a more complex aromatic region in the ¹H NMR spectrum.
-
This compound: Shows a simple two-doublet AA'BB' pattern.
-
tert-Butyl 2-(pyridin-2-yl)acetate: The four distinct aromatic protons would give rise to four separate signals, likely multiplets (e.g., doublet, triplet of doublets), spanning the aromatic region from ~7.2 to 8.6 ppm.[13] The loss of symmetry is an unmistakable indicator of the 2-substitution pattern.
Standard Operating Protocol for NMR Analysis
Acquiring high-quality, reproducible NMR data requires a standardized and well-reasoned protocol. This protocol is designed to be self-validating by incorporating standard best practices.
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper concentration is key for good signal-to-noise without causing line broadening.
-
Procedure: Accurately weigh 15-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). CDCl₃ is a good choice for this compound due to its excellent solubilizing power for non-polar to moderately polar organics and its relatively clean spectral window. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Rationale: A homogeneous magnetic field (shimming) is critical for achieving sharp lines and high resolution.
-
Procedure: Insert the sample into the NMR spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform automated or manual tuning and matching of the probe for both ¹H and ¹³C frequencies. Execute an automated shimming routine to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Rationale: A sufficient relaxation delay (D1) ensures quantitative integration.
-
Procedure: Set up a standard one-pulse proton experiment. Use a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay (D1) of 5 seconds. Collect 16 scans (NS=16).
-
-
¹³C NMR Acquisition:
-
Rationale: ¹³C has a low natural abundance, requiring more scans. Proton decoupling simplifies the spectrum to singlets.
-
Procedure: Set up a standard proton-decoupled carbon experiment (e.g., zgpg30). Use a 30° pulse angle to allow for a shorter relaxation delay (D1) of 2 seconds. Set a spectral width of ~240 ppm and collect at least 1024 scans.
-
-
Data Processing:
-
Rationale: Standardized processing ensures data is comparable and accurate.
-
Procedure: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and perform a Fourier transform. Manually or automatically phase correct the spectrum. Apply a baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm. Integrate all signals in the ¹H spectrum and perform peak picking for both spectra.
-
Conclusion
The NMR characterization of this compound is straightforward and highly informative. The ¹H NMR spectrum provides a definitive signature with four distinct signals: two doublets in the aromatic region characteristic of a 4-substituted pyridine, a singlet for the acetate methylene bridge, and a prominent 9H singlet for the tert-butyl group. The ¹³C NMR spectrum confirms the carbon count and chemical environment of each carbon atom.
Crucially, this spectral fingerprint allows for unambiguous differentiation from common process-related alternatives, such as other alkyl esters or positional isomers. By following the robust experimental protocol outlined, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Google Scholar.
- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Google Scholar.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Google Scholar.
- Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- tert-Butyl 2-(pyridin-4-yl)
- Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO.
- Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321. (n.d.). PubChem - NIH.
- Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a. (n.d.).
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.
- 13C NMR Chemical Shift. (n.d.).
- t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs.
- Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- tert-Butyl acetate (540-88-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- tert-Butyl acetate (540-88-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- Spectra of ethyl acet
- Methyl 2-(pyridin-4-yl)
- Ethyl 2-(pyridin-4-yl)
- 150059-62-4 | tert-Butyl 2-(pyridin-2-yl)
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- 13. molcore.com [molcore.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl 2-(pyridin-4-yl)acetate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate characterization of molecules is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of tert-Butyl 2-(pyridin-4-yl)acetate, a key building block in medicinal chemistry.[1] We will explore the nuances of different ionization techniques and analytical platforms, offering field-proven insights to guide your experimental choices.
Introduction to this compound
This compound is an organic compound featuring a pyridine ring linked to an acetate group, which is further esterified with a tert-butyl group.[1] Its molecular formula is C₁₁H₁₅NO₂, with a monoisotopic mass of 193.1103 g/mol and an average molecular weight of 193.24 g/mol .[2] The presence of the basic pyridine nitrogen and the labile tert-butyl ester group dictates its behavior in a mass spectrometer, influencing ionization efficiency and fragmentation pathways.
Core Principles of Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization source and analytical platform is critical and should be tailored to the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[3][4] Given that this compound is a liquid at room temperature, it is amenable to GC-MS analysis.[1]
Ionization in GC-MS: Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation.
The fragmentation of this compound in EI-MS is predictable and provides significant structural information. The molecular ion peak ([M]⁺˙) at m/z 193 is expected. Key fragmentation pathways include:
-
Loss of the tert-butyl radical (•C(CH₃)₃): This is a characteristic fragmentation for tert-butyl esters, resulting in a prominent fragment ion at m/z 137 . This fragment corresponds to the pyridin-4-ylacetyl cation.
-
Loss of isobutylene (C₄H₈): A McLafferty-type rearrangement can lead to the loss of isobutylene, forming a radical cation of pyridin-4-ylacetic acid at m/z 137 .
-
Loss of the tert-butoxy radical (•OC(CH₃)₃): Cleavage of the ester bond can result in the loss of the tert-butoxy radical, yielding the pyridin-4-ylacetyl cation at m/z 136 .
-
Formation of the tropylium ion: The pyridine ring can undergo rearrangement to form a tropylium-like ion at m/z 92 .
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol: GC-MS
This protocol is a starting point and should be optimized for your specific instrumentation.
| Parameter | Condition | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation from potential impurities and solvent peaks. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas with good chromatographic efficiency. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy for reproducible fragmentation and library matching. |
| MS Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment ions. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Alternative
LC-MS is the preferred method for non-volatile, thermally labile, or polar compounds.[3][4] For this compound, LC-MS offers a powerful alternative to GC-MS, particularly when analyzing complex matrices.
Ionization in LC-MS: A Softer Touch
"Soft" ionization techniques are typically employed in LC-MS, which minimizes fragmentation and often preserves the molecular ion.
ESI is ideal for polar molecules and those that can be pre-ionized in solution.[5] The pyridine nitrogen in this compound is basic and readily protonated in an acidic mobile phase, making it an excellent candidate for positive-ion ESI.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 194 .
-
In-source Fragmentation: By increasing the cone voltage (or equivalent parameter), controlled fragmentation can be induced. A likely fragmentation pathway is the loss of isobutylene (C₄H₈) to yield the protonated pyridin-4-ylacetic acid at m/z 138 .
APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[6] It involves creating a plasma of reagent gas ions that then transfer a proton to the analyte.
-
Expected Ion: Similar to ESI, the primary ion will be the protonated molecule, [M+H]⁺ at m/z 194 .
-
Fragmentation: APCI can sometimes induce more in-source fragmentation than ESI due to the higher temperatures involved in the source.[7] The fragmentation pattern would likely be similar to that observed in ESI.
Caption: Proposed ESI/APCI fragmentation of this compound.
Experimental Protocol: LC-MS
This protocol provides a general starting point for both ESI and APCI analysis.
| Parameter | Condition | Rationale |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size | A versatile column for the separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient for screening and analysis of small molecules. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI and APCI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Ion Source (ESI) | Capillary Voltage: 3.5 kV; Cone Voltage: 20-40 V (for fragmentation); Desolvation Temp: 350 °C | Typical starting parameters for ESI. |
| Ion Source (APCI) | Corona Current: 5 µA; Vaporizer Temp: 400 °C; Capillary Temp: 275 °C | Representative parameters for APCI analysis.[2] |
Comparison of Analytical Approaches
| Technique | Ionization | Pros | Cons | Best For |
| GC-MS | EI | Reproducible fragmentation, extensive libraries for identification. | Requires volatile and thermally stable analytes. | Structural elucidation and identification of unknowns. |
| LC-MS | ESI | High sensitivity for polar compounds, soft ionization preserves molecular ion. | Susceptible to matrix effects. | Quantitative analysis of polar compounds in complex matrices. |
| LC-MS | APCI | Good for less polar compounds, less susceptible to matrix effects than ESI. | Requires thermal stability of the analyte. | Analysis of moderately polar to non-polar compounds. |
Quantitative Analysis Considerations
For quantitative analysis, LC-MS/MS is often the method of choice due to its high sensitivity and selectivity. A multiple reaction monitoring (MRM) experiment can be developed by selecting a precursor ion ([M+H]⁺ at m/z 194) and a characteristic product ion (e.g., m/z 138). This approach can achieve low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range for pyridine derivatives.[8][9]
Conclusion: Selecting the Optimal Technique
The choice between GC-MS and LC-MS for the analysis of this compound depends on the analytical goal.
-
For structural confirmation and identification of unknown impurities , the detailed and reproducible fragmentation provided by GC-MS with EI is invaluable.
-
For quantitative analysis in biological or other complex matrices , the sensitivity and specificity of LC-MS/MS with ESI is generally superior.
-
LC-MS with APCI offers a valuable alternative for less polar analogs or when matrix effects are a significant concern with ESI.
By understanding the principles behind each technique and the specific properties of this compound, researchers can confidently select and optimize the most appropriate mass spectrometric method for their needs.
References
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A Comparative Guide to the Reactivity of tert-Butyl 2-(pyridin-4-yl)acetate and Ethyl 2-(pyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and medicinal chemistry, the selection of appropriate protecting groups and reactive intermediates is paramount. The esters of 2-(pyridin-4-yl)acetic acid are valuable building blocks, with the choice between different alkyl esters significantly influencing reaction pathways and outcomes.[1][2] This guide provides an in-depth comparison of the reactivity of two common analogs: tert-Butyl 2-(pyridin-4-yl)acetate and Ethyl 2-(pyridin-4-yl)acetate. We will explore the nuanced differences in their chemical behavior, supported by experimental data and protocols, to inform strategic decisions in synthetic design.
At a Glance: Structural and Electronic Differences
The core distinction between this compound and its ethyl counterpart lies in the nature of the ester's alkyl group. The tert-butyl group is a bulky, sterically demanding substituent, while the ethyl group is considerably less hindered.[3] This fundamental structural difference dictates the divergent reactivity profiles of the two molecules, primarily by influencing the accessibility of the carbonyl carbon to nucleophilic attack and the stability of potential intermediates.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₅NO₂ | 193.24[4] | |
| Ethyl 2-(pyridin-4-yl)acetate | C₉H₁₁NO₂ | 165.19[5] |
Reactivity Comparison: A Tale of Two Esters
The primary battlefield for comparing the reactivity of these two esters is their susceptibility to hydrolysis and other nucleophilic acyl substitution reactions. The differing steric and electronic properties of the tert-butyl and ethyl groups lead to distinct outcomes under various reaction conditions.
Hydrolysis: A Study in Contrasting Mechanisms
The cleavage of the ester bond to yield 2-(pyridin-4-yl)acetic acid is a fundamental transformation. The conditions required to achieve this hydrolysis starkly differentiate the two compounds.
Ethyl 2-(pyridin-4-yl)acetate readily undergoes saponification, a base-mediated hydrolysis.[6][7] The reaction proceeds via a standard bimolecular acyl substitution (BAC2) mechanism, where a hydroxide ion directly attacks the electrophilic carbonyl carbon. The relatively unhindered nature of the ethyl group allows for this direct nucleophilic assault.
This compound , in contrast, is highly resistant to base-mediated hydrolysis under typical conditions. The immense steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.[3] Instead, the deprotection of a tert-butyl ester is most efficiently achieved under acidic conditions.[8] The mechanism shifts to a unimolecular cleavage of the alkyl-oxygen bond (AAL1).[9] Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl carbocation.
This mechanistic dichotomy is a powerful tool in synthetic chemistry, allowing for the selective deprotection of one ester type in the presence of the other.
Caption: Contrasting hydrolysis mechanisms for ethyl and tert-butyl esters.
Reactions at the α-Carbon
The methylene group adjacent to the carbonyl (the α-carbon) in both esters is acidic and can be deprotonated to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions. While both esters can undergo such reactions, the choice of base and reaction conditions can be influenced by the ester group. The steric hindrance of the tert-butyl group can, in some cases, influence the stereochemical outcome of reactions involving the enolate.
Decarboxylation Reactions
Pyridylacetic acids and their derivatives are known to be susceptible to decarboxylation, particularly under harsh conditions.[2][10] In reactions like the Krapcho decarboxylation, which is often applied to esters with an electron-withdrawing group at the β-position, the nature of the ester alkyl group is critical.[11][12] The Krapcho reaction typically proceeds via an SN2 attack of a halide ion on the ester's alkyl group.[11] Consequently, methyl and ethyl esters are generally more suitable substrates for this reaction than the sterically hindered tert-butyl esters.[11]
Experimental Protocols
Protocol 1: Saponification of Ethyl 2-(pyridin-4-yl)acetate
This protocol outlines a standard procedure for the base-mediated hydrolysis of the ethyl ester.
Materials:
-
Ethyl 2-(pyridin-4-yl)acetate
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve Ethyl 2-(pyridin-4-yl)acetate (1.0 eq) in a mixture of methanol (5 volumes) and 1 M NaOH solution (5 volumes).
-
Stir the resulting mixture at room temperature for 5 hours, monitoring the reaction by TLC.[6]
-
Upon completion, carefully add 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(pyridin-4-yl)acetic acid.
Protocol 2: Acid-Catalyzed Deprotection of this compound
This protocol describes a common method for cleaving the tert-butyl ester using a Lewis acid catalyst, ZnBr₂.[13]
Materials:
-
This compound
-
Zinc Bromide (ZnBr₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (10 volumes), add Zinc Bromide (5.0 eq).[13]
-
Stir the resulting suspension at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain 2-(pyridin-4-yl)acetic acid.
Caption: Workflow for the hydrolysis of the two esters.
Summary of Reactivity Differences
| Reaction | This compound | Ethyl 2-(pyridin-4-yl)acetate | Rationale |
| Base-Mediated Hydrolysis | Highly resistant | Readily undergoes saponification | Steric hindrance from the tert-butyl group prevents nucleophilic attack at the carbonyl carbon.[3] |
| Acid-Mediated Hydrolysis | Preferred method of deprotection | Possible, but reversible and often slower | Proceeds via a stable tert-butyl carbocation intermediate (AAL1 mechanism).[9] |
| Krapcho Decarboxylation | Not a suitable substrate | Suitable substrate | The reaction mechanism involves an SN2 attack, which is disfavored at the sterically hindered tertiary carbon of the tert-butyl group.[11] |
Conclusion: Strategic Application in Synthesis
The choice between this compound and ethyl 2-(pyridin-4-yl)acetate is a strategic one, dictated by the planned synthetic route.
-
Ethyl 2-(pyridin-4-yl)acetate is the reagent of choice when a straightforward, base-labile protecting group is required. Its reactivity in saponification and susceptibility to reactions like the Krapcho decarboxylation make it a versatile intermediate for many applications.
-
This compound serves as a robust protecting group that can withstand basic conditions under which an ethyl ester would be cleaved. Its removal requires specific acidic conditions, offering an orthogonal deprotection strategy in complex, multi-step syntheses. This is particularly valuable when other functional groups in the molecule are base-sensitive.[8][13][14]
By understanding the fundamental principles of steric hindrance and reaction mechanisms that govern the reactivity of these two esters, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
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Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(22), 9045-9050. [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]
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Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. [Link]
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ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
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Williams, H. E., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14388-14397. [Link]
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Wang, C.-H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o690. [Link]
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Schowen, R. L., & Williams, A. (2002). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 21(7), 1353-1359. [Link]
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Chem-Station. (2018). Krapcho Decarboxylation. [Link]
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Bartlett, P. D., & Rüchardt, C. (1960). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Journal of the American Chemical Society, 82(7), 1756-1762. [Link]
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PubChem. Ethyl pyridine-4-acetate. [Link]
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Gmitro, D., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4668. [Link]
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Karppanen, E. J., & Koskinen, A. (2013). Hydrolysis of tert-butyl esters present in N-protected amino acids. Synlett, 24(01), 133-136. [Link]
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Operachem. (2024). Saponification-Typical procedures. [Link]
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Organic Chemistry Portal. Decarboxylation. [Link]
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Kugel, L., & Halmann, M. (1966). Solvolysis of phosphoric acid esters. Hydrolysis of methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphates. The Journal of Organic Chemistry, 31(2), 603-605. [Link]
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Chemguide. Hydrolysing esters. [Link]
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Banerjee, A. K., et al. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-73. [Link]
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Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100392. [Link]
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Scite.ai. Advances in the Krapcho Decarboxylation. [Link]
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Wang, Z., et al. (2023). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Organic Letters, 25(1), 135-140. [Link]
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Lumen Learning. 15.9 Hydrolysis of Esters. [Link]
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Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(23), 5707. [Link]
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ResearchGate. (2021). INVESTIGATION OF REACTION KINETICS OF SAPONIFICATION OF ETHYL ACETATE IN PLUG FLOW REACTOR (PFR) AND BATCH REACTOR OBJECTIVES. [Link]
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Hartwig, A., & MAK Commission. (2018). tert‐Butyl acetate. MAK Value Documentation. [Link]
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Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
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Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(22), 6167-6173. [Link]
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Kovačić, M., et al. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Processes, 7(2), 79. [Link]
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A Senior Application Scientist's Guide to Alternatives for tert-Butyl 2-(pyridin-4-yl)acetate in Synthesis
Introduction: The Role of tert-Butyl 2-(pyridin-4-yl)acetate in Modern Synthesis
In the landscape of pharmaceutical and materials science, the pyridine ring is a cornerstone heterocyclic motif. Specifically, molecules incorporating the pyridin-4-yl-acetic acid scaffold are prevalent in bioactive compounds and functional materials.[1] this compound has long served as a reliable and versatile building block for introducing this key structural unit.[2] Its utility stems from the tert-butyl ester, which functions as a robust protecting group for the carboxylic acid. This group is prized for its steric hindrance, which prevents unwanted side reactions, and its clean cleavage under specific acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free carboxylic acid for further elaboration.[3]
However, the very stability of the tert-butyl group and its reliance on strong acid for removal can be a significant liability. In complex, multi-step syntheses, substrates often bear acid-sensitive functional groups that are incompatible with standard deprotection protocols. Furthermore, from a process chemistry perspective, the generation of isobutylene gas during deprotection and the use of corrosive acids can present scalability and safety challenges. These limitations necessitate a careful evaluation of alternative reagents and strategies that offer greater flexibility, milder reaction conditions, and improved overall efficiency.
This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal synthetic tool for their specific needs.
Alternative Reagents: A Comparative Analysis
The choice of an alternative hinges on factors such as functional group tolerance, desired reaction conditions (acidic vs. basic), cost, and overall synthetic strategy. We will explore four primary alternative approaches.
Alternative Esters: Methyl and Ethyl 2-(pyridin-4-yl)acetate
The most direct alternatives are the corresponding methyl and ethyl esters. These reagents are often less expensive and readily available. The primary difference lies in the deprotection (hydrolysis) conditions.
-
Methyl 2-(pyridin-4-yl)acetate: Typically hydrolyzed under basic conditions (e.g., LiOH, NaOH in a water/alcohol mixture). This makes it an excellent choice for substrates containing acid-labile groups like acetals or silyl ethers.
-
Ethyl 2-(pyridin-4-yl)acetate: Also hydrolyzed under basic conditions.[4] It is widely used and offers a good balance of reactivity and stability.[5][6]
Causality Behind Experimental Choices: The choice between methyl and ethyl is often subtle. Methyl esters can sometimes be more susceptible to nucleophilic attack, which can be a desired feature or a potential side reaction. Ethyl esters are slightly more sterically hindered and hydrophobic. The critical decision is the switch from an acid-labile tert-butyl group to a base-labile methyl or ethyl group, fundamentally altering the orthogonal protection strategy of a synthetic route.
Direct Use of Pyridin-4-ylacetic Acid via Decarboxylative Coupling
A more atom-economical and convergent approach is to bypass the ester functionality altogether and use pyridin-4-ylacetic acid directly. This is made possible through the advent of decarboxylative cross-coupling reactions.[7] In these transformations, the carboxylic acid itself acts as a latent carbanion equivalent, which, upon decarboxylation (loss of CO₂), forms a new carbon-carbon or carbon-heteroatom bond.
This strategy is particularly powerful as it eliminates the separate protection and deprotection steps. For instance, pyridylacetic acids can participate in doubly decarboxylative Michael-type additions under mild, base-catalyzed conditions, providing a direct route to complex hybrid molecules.[8] It is important to note that 2- and 4-pyridylacetic acids are prone to ready decarboxylation, a property that is exploited in these methods but requires careful control of reaction conditions to prevent unwanted side reactions.[1][9][10]
Direct C-H Functionalization of 4-Methylpyridine (4-Picoline)
Modern synthetic chemistry increasingly favors direct C-H functionalization, which avoids the pre-installation of functional groups.[11][12][13] Starting from the inexpensive and abundant feedstock 4-methylpyridine (also known as γ-picoline), the methyl group can be directly functionalized to introduce the desired acetic acid or ester moiety. This represents the most efficient approach from a step-economy perspective. While historically challenging due to the electron-deficient nature of the pyridine ring, recent advances in catalysis have made this a viable and attractive option.[13]
De Novo Synthesis of the Pyridine Ring
For constructing highly substituted or complex pyridine derivatives, a de novo synthesis, which builds the ring from acyclic precursors, can be the most logical strategy.[14][15] Methods like the Hantzsch[14] or Chichibabin[16] pyridine syntheses, and more modern transition-metal-catalyzed [2+2+2] cycloadditions,[17] allow for the convergent assembly of the desired substituted pyridine core with the acetic acid side chain (or a precursor) already incorporated. This avoids potential issues with regioselectivity that can arise when functionalizing a pre-existing pyridine ring.
Data-Driven Comparison of Alternatives
The following table summarizes the key performance characteristics of each approach to guide reagent selection.
| Feature | This compound | Methyl/Ethyl 2-(pyridin-4-yl)acetate | Pyridin-4-ylacetic Acid (Decarboxylative Coupling) | Direct C-H Functionalization (from 4-Picoline) |
| Common Use | Introduction of pyridin-4-yl acetyl moiety with acid-labile protection. | Introduction of pyridin-4-yl acetyl moiety with base-labile protection. | Direct coupling of pyridin-4-yl methyl equivalent. | Direct synthesis of functionalized pyridines. |
| Deprotection/Activation | Strong Acid (e.g., TFA, HCl) | Base (e.g., LiOH, NaOH) | Metal catalyst / Base / Heat for decarboxylation.[7][8] | Metal-catalyzed C-H activation.[11] |
| Key Advantage | High stability to various reagents; clean deprotection. | Compatibility with acid-sensitive groups; low cost. | High atom and step economy; avoids protection/deprotection. | Most direct route; uses inexpensive starting material. |
| Key Limitation | Incompatible with acid-sensitive substrates; gas evolution. | Incompatible with base-sensitive substrates (e.g., esters, amides). | Substrate scope can be limited by catalyst; requires specific activators. | Can suffer from regioselectivity issues; catalyst development is ongoing. |
| Typical Yields | 70-95% (for coupling/deprotection) | 80-98% (for hydrolysis) | 50-90% | 40-85% |
| Relative Cost | Moderate | Low | Low | Very Low (starting material) |
Visualizing Synthetic Strategies
Decision Workflow for Reagent Selection
The choice of reagent is a critical decision point in synthesis design. The following workflow illustrates a logical process for selecting the appropriate strategy.
Caption: Decision tree for selecting a suitable synthetic strategy.
Mechanism: Doubly Decarboxylative Michael Addition
This diagram illustrates a key alternative pathway that avoids protecting groups by using pyridin-4-ylacetic acid directly.
Caption: Mechanism of a doubly decarboxylative Michael addition.[8]
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol is a self-validating system where complete conversion can be easily monitored by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar free acid.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Isolation: The resulting pyridin-4-ylacetic acid TFA salt can often be used directly or neutralized with a suitable base (e.g., NaHCO₃ solution) and extracted if the free acid is required.
Causality: The large excess of TFA ensures a sufficiently acidic environment to protonate the ester oxygen, facilitating the elimination of the stable tert-butyl cation (which is trapped by TFA or deprotonates to form isobutylene). DCM is a good solvent for the starting material and is inert to the strong acid.
Protocol 2: Saponification of Ethyl 2-(pyridin-4-yl)acetate
This protocol's validity is confirmed by the complete consumption of the ester, observable by the change in solubility and chromatographic mobility.
-
Dissolution: Dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq) as a solid or an aqueous solution.
-
Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring for the disappearance of the starting ester by TLC or LC-MS.
-
Work-up: Once complete, carefully acidify the reaction mixture to a pH of ~4-5 with 1 M HCl. The pyridin-4-ylacetic acid may precipitate.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Causality: LiOH acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of a THF/water solvent system ensures solubility for both the organic ester and the inorganic base. Acidification in the work-up protonates the carboxylate salt to yield the desired free acid.
Protocol 3: Decarboxylative Michael Addition using Pyridin-4-ylacetic Acid
This protocol, adapted from the literature, is validated by the formation of a new C-C bond and the evolution of CO₂, leading to a product of significantly different molecular weight and structure.[8]
-
Reactant Setup: To a vial, add chromone-3-carboxylic acid (1.0 eq), pyridin-4-ylacetic acid (1.5 eq), and a suitable solvent like tetrahydrofuran (THF, 0.5 M).
-
Base Catalyst: Add a catalytic amount of a Brønsted base, such as N-methylmorpholine (0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until starting materials are consumed, as monitored by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to afford the desired 2-(pyridin-4-ylmethyl)chroman-4-one product.
Causality: The base facilitates the initial decarboxylation of the pyridin-4-ylacetic acid to form a nucleophilic intermediate. This intermediate then attacks the Michael acceptor (the chromone derivative), which is activated by its own carboxyl group. A second decarboxylation event then yields the final coupled product.
Conclusion and Future Outlook
While this compound remains a valuable reagent, a thorough understanding of its alternatives is crucial for the modern synthetic chemist. For substrates tolerant to acid, it remains a reliable choice. However, when acid-lability is a concern, methyl and ethyl esters provide a robust, cost-effective alternative by switching to base-mediated deprotection.
For researchers focused on improving synthetic efficiency and adhering to the principles of green chemistry, decarboxylative couplings and direct C-H functionalization represent the state-of-the-art. These methods shorten synthetic sequences, reduce waste, and utilize simpler, more abundant starting materials. As catalytic systems continue to evolve, the direct functionalization of 4-picoline is poised to become an increasingly dominant strategy for accessing this important chemical space. The judicious selection from this portfolio of reagents and strategies will undoubtedly accelerate the discovery and development of novel molecules in research and industry.
References
-
Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link][1][9][18]
-
García-Roca, A., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. [Link][8]
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Nowicki, E. M., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link][19][20]
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PrepChem (2023). Synthesis of ethyl 4-pyridylacetate. [Link][4]
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Szymańska, E., et al. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Structure: THEOCHEM. [Link][10]
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Chen, B., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link][11]
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Sharma, U., et al. (2015). C-H functionalization of pyridines. Chemical Communications. [Link][12]
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ResearchGate. C-H Functionalization of Pyridines. [Link][13]
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Taylor & Francis Online. 4-methylpyridine – Knowledge and References. [Link][23]
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ResearchGate. De novo Synthesis of Substituted Pyridines. [Link][14]
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PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link][15]
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Royal Society of Chemistry. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link][17]
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Zhang, Y., et al. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E. [Link][5][6]
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Morita, H., et al. (2013). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Chemical and Pharmaceutical Bulletin. [Link][3]
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Vedantu. Identify the rate of decarboxylation of isomeric pyridine. [Link][24]
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized tert-Butyl 2-(pyridin-4-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. Tert-Butyl 2-(pyridin-4-yl)acetate is a key building block in the synthesis of various bioactive molecules, notably as an intermediate for acetylcholinesterase (AChE) inhibitors.[1] Its molecular structure, featuring a protected carboxylic acid and a versatile pyridine ring, makes it highly valuable. However, the very reactivity that makes it useful also predisposes it to a range of process-related and degradation impurities.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond mere protocols, we will explore the causality behind methodological choices, ensuring that the analytical strategy is not just a procedure, but a self-validating system for ensuring chemical integrity.
Understanding the Synthetic Landscape: A Profile of Potential Impurities
The most common route to synthesizing this compound is via a Fischer-Speier esterification, which involves reacting pyridin-4-ylacetic acid with an excess of tert-butanol under acidic catalysis (e.g., H₂SO₄).[1][2][3] While effective, this equilibrium-driven process invariably leaves behind a predictable constellation of impurities.[4][5] An effective purity analysis strategy begins with understanding what to look for.
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure | Origin | Rationale for Formation |
| Pyridin-4-ylacetic Acid | C₇H₇NO₂ | Process-Related (Starting Material) | Incomplete reaction due to the equilibrium nature of Fischer esterification. |
| tert-Butanol | C₄H₁₀O | Process-Related (Starting Material) | Used in excess to drive the reaction; difficult to remove completely without rigorous purification. |
| Di-tert-butyl ether | C₈H₁₈O | Process-Related (By-product) | Acid-catalyzed self-condensation (dehydration) of tert-butanol, especially at elevated temperatures. |
| Pyridin-4-ylacetic Acid | C₇H₇NO₂ | Degradation | Hydrolysis of the tert-butyl ester, which can occur in the presence of moisture, particularly under acidic or basic conditions.[1] |
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is a critical decision dictated by the physicochemical properties of the analyte and potential impurities. For this compound, a compound of moderate polarity and volatility, a multi-pronged approach using chromatography and spectroscopy is most effective. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Principle & Applicability: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. It is the workhorse for purity determination of non-volatile or thermally labile compounds, making it ideal for detecting the starting carboxylic acid and the target ester.[6]
Strengths:
-
High Resolution: Excellent for separating the target compound from the highly polar pyridin-4-ylacetic acid impurity.
-
Quantitative Accuracy: With proper calibration, it provides precise quantification of impurities.
-
Versatility: Suitable for both reaction monitoring and final product quality control.
Limitations:
-
Poor Detection of Non-UV Active Impurities: Impurities lacking a UV chromophore, such as tert-butanol and di-tert-butyl ether, will be invisible to a standard UV detector.
-
Method Development Time: Finding the optimal mobile phase, column, and gradient can be time-consuming.
Experimental Protocol: Reverse-Phase HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine moiety.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. Trustworthiness: This method assumes all impurities have a similar response factor at the chosen wavelength. For accurate quantification of known impurities, a reference standard for each should be used to create a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides structural information by analyzing fragmentation patterns.[7] It is exceptionally well-suited for identifying volatile and semi-volatile impurities like residual tert-butanol and the by-product di-tert-butyl ether.
Strengths:
-
High Sensitivity: Capable of detecting trace-level volatile impurities.
-
Definitive Identification: The mass spectrum provides a "fingerprint" for each compound, allowing for positive identification of unknown impurities by comparison to spectral libraries (e.g., NIST).
-
Excellent for Volatiles: The ideal method for detecting tert-butanol and di-tert-butyl ether, which are missed by HPLC-UV.
Limitations:
-
Not Suitable for Non-Volatile Compounds: The highly polar and non-volatile pyridin-4-ylacetic acid will not elute from a standard GC column without derivatization.
-
Thermal Lability: The target ester could potentially degrade at high injector temperatures, though it is generally stable enough for GC analysis.[1]
Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: A standard GC with a split/splitless injector coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Causality: This non-polar column provides good separation for a wide range of compounds based on boiling point.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to separate peaks.
-
Examine the mass spectrum of each peak. The target product should show characteristic fragments at m/z 137 (loss of C₄H₉) and 120 (loss of OC₄H₉).[1]
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For purity analysis, ¹H NMR is particularly powerful because the integral of each signal is directly proportional to the number of protons it represents, allowing for universal quantification without the need for specific response factors.
Strengths:
-
Structural Confirmation: Unequivocally confirms the structure of the desired product and can be used to identify impurities with unique proton signals.
-
Quantitative (qNMR): By adding a known amount of an internal standard with a signal in a clean region of the spectrum, the absolute purity of the sample can be determined with high accuracy.
-
Universal Detection: Detects all proton-containing species, including those invisible to other methods (e.g., tert-butanol).
Limitations:
-
Lower Sensitivity: Less sensitive than chromatographic methods, typically requiring impurities to be present at >0.1% for detection.
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating interpretation and quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
System Preparation:
-
NMR Spectrometer: A ≥400 MHz spectrometer.
-
Internal Standard: A high-purity standard with a simple, sharp singlet that does not overlap with analyte signals (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized product into an NMR tube.
-
Accurately weigh ~5 mg of the chosen internal standard into the same NMR tube.
-
Record the exact masses of both the sample and the standard.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: A deuterated solvent is required to avoid a large interfering solvent signal in the ¹H spectrum.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. It is critical to use a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton being integrated (a value of 30 seconds is generally safe) to ensure full signal relaxation and accurate integration.
-
-
Data Analysis:
-
Carefully integrate the signal for the internal standard and a well-resolved, unique signal for the this compound (e.g., the singlet for the tert-butyl protons).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard (usually ≥99.9%)
-
-
Data Summary and Methodological Comparison
The optimal analytical strategy leverages the strengths of each technique to create a comprehensive purity profile.
Table 2: Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | GC-MS | ¹H NMR (qNMR) |
| Primary Application | Quantification of target and polar/non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities. | Structural confirmation and absolute purity determination. |
| Detects Pyridin-4-ylacetic Acid? | Yes (Excellent) | No (without derivatization) | Yes |
| Detects tert-Butanol? | No | Yes (Excellent) | Yes |
| Detects Di-tert-butyl ether? | No | Yes (Excellent) | Yes |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Quantitative Capability | Excellent (with standards) | Good (with standards) | Excellent (absolute method) |
| Sample Throughput | High | Medium | Low |
Conclusion and Recommended Strategy
No single analytical method can provide a complete and trustworthy purity profile for synthesized this compound. A self-validating, robust analytical system requires an orthogonal approach.
-
Primary Purity Assay (Quantification): Use Reverse-Phase HPLC for the primary assay. It provides the most reliable quantification of the main component against its most likely non-volatile impurity, the starting carboxylic acid. This should be the method for reporting final purity values (e.g., 99.5%).
-
Volatile Impurity Screening: Complement the HPLC analysis with GC-MS . This is essential to ensure the absence of residual solvents (tert-butanol) and volatile by-products (di-tert-butyl ether) that are critical for process control but invisible to HPLC-UV.
-
Structural Confirmation and Absolute Purity: Employ ¹H NMR to confirm the identity of the synthesized material. For batches intended as reference standards or for critical applications, qNMR should be used to establish an absolute purity value that can validate the results obtained from the primary HPLC assay.
By integrating these three pillars of analysis—liquid chromatography, gas chromatography, and spectroscopy—researchers and drug development professionals can establish an unimpeachable record of purity, ensuring the quality and reliability of their work from the intermediate to the final active pharmaceutical ingredient.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Comparative Guide to the Biological Activities of Pyridine Acetate Derivatives
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its broad spectrum of biological activities.[1][2][3] When functionalized with an acetate group, specifically as tert-Butyl 2-(pyridin-4-yl)acetate, it serves as a versatile building block for creating novel therapeutic agents.[4] The tert-butyl ester acts as a protected carboxylic acid, allowing for targeted modifications across the pyridine scaffold to enhance potency and selectivity against various biological targets.[4] This guide provides a comparative analysis of the biological activities of this compound derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridine motif is a key feature in several successful anticancer drugs, including Sorafenib and Regorafenib.[5][6] Researchers have extensively explored derivatives of the pyridin-4-yl acetate core to develop new agents with improved efficacy against various cancer cell lines.
A notable strategy involves conjugating the pyridine scaffold with urea functionalities, a pharmacophoric feature also present in Sorafenib.[6] A study focused on a series of novel pyridine-ureas demonstrated potent anti-proliferative activity against the MCF-7 breast cancer cell line.
| Compound ID | Structure (Key Feature) | IC50 (µM) vs. MCF-7 (48h) | Relative Potency vs. Doxorubicin (IC50 = 1.93 µM) |
| 8e | Pyridine-urea with 4-chloro substituent | 0.22 | ~8.7x more potent |
| 8n | Pyridine-urea with 3-trifluoromethyl substituent | 1.88 | ~1.0x (comparable) |
| Doxorubicin | (Reference Drug) | 1.93 | 1.0x |
| Sorafenib | (Reference Drug) | 4.50 | ~0.4x (less potent) |
| (Data synthesized from a study on pyridine-ureas as potential anticancer agents[6]) |
Compound 8e emerged as a highly potent derivative, significantly outperforming the standard chemotherapeutic agent Doxorubicin.[6] This highlights the therapeutic potential of modifying the pyridinyl acetate core structure. The enhanced activity is often attributed to the molecule's ability to inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway.[6]
Other pyridine derivatives have been shown to exert their anticancer effects by inhibiting histone deacetylases (HDACs), particularly HDAC6, which is often overexpressed in ovarian cancer.[7] One novel derivative, designated Compound H42 , demonstrated significant inhibition of ovarian cancer cell proliferation.
| Cell Line | IC50 of Compound H42 (µM) |
| SKOV3 | 0.87 |
| A2780 | 5.4 |
| (Data from a study on a novel pyridine derivative with HDAC inhibitory activity[7]) |
The mechanism involves the downregulation of HDAC6, leading to increased acetylation of α-tubulin and HSP90.[7] This cascade results in the degradation of cyclin D1, causing cell cycle arrest at the G0/G1 phase and inducing apoptosis.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for Anticancer Screening
Caption: High-throughput screening workflow for identifying lead anticancer compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
Pyridine derivatives have long been recognized for their antimicrobial properties.[4][8][9] Modifications to the core structure can yield compounds with potent activity against a range of bacteria and fungi.
One study investigated a series of benzylidenehydrazinylpyridinium salts, evaluating their Minimum Inhibitory Concentration (MIC) against various pathogens. The length of an alkyl side chain on the pyridinium nitrogen was found to be a critical determinant of activity.
| Compound ID | Key Structural Feature | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 3a | Benzyl group | 128 | 256 |
| 3c | Phenylethyl group | 128 | 256 |
| 3d | Phenylpropyl group | 4 | 16 |
| Ceftazidime | (Reference Antibiotic) | 4 | N/A |
| (Data synthesized from a study on substituted benzylidenehydrazinylpyridinium derivatives[10]) |
Compound 3d , featuring a 3-phenylpropyl chain, exhibited the most potent activity, with an MIC against Staphylococcus aureus comparable to the standard antibiotic Ceftazidime.[10] The results strongly suggest that increasing the lipophilicity and length of the side chain enhances antimicrobial efficacy.[10]
Another class of derivatives incorporates an azetidin-2-one ring, a feature of many antibiotic agents.[8] A series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-ones were synthesized and tested. Compounds with electron-withdrawing groups like fluorine (4a ) and chlorine (4b ) on the phenyl ring were found to be the most active against both bacteria and fungi.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add the standardized inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory and Enzyme Inhibitory Activity
The versatility of the pyridinyl acetate scaffold extends to the development of anti-inflammatory agents and enzyme inhibitors.
Derivatives of 2,6-di-tert-butyl-4-(2-arylethenyl)phenols, where the aryl group is a pyridine ring, have shown potent dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[11] The compound (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol (7d ) was particularly effective, with an in vivo ED50 of 2.1 mg/kg in a rat model of developing adjuvant arthritis.[11]
Certain derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] Pyridinium salts, in particular, have shown promise. One study synthesized a series of novel pyridinium salts that exhibited time-dependent, irreversible inhibition of AChE, with inhibition constants (kobs/[I]) ranging from 3 to 345 M-1s-1.[12] This suggests that the pyridine core can be tailored to target specific enzymes involved in neurodegenerative disorders.
Potential Signaling Pathway Inhibition
Caption: Dual inhibition of COX and 5-LOX pathways by a pyridine derivative.
Structure-Activity Relationship (SAR) Insights and Conclusion
The biological activity of this compound derivatives is profoundly influenced by the nature and position of their substituents.
-
For Anticancer Activity: The addition of urea moieties with specific electron-withdrawing groups (e.g., 4-chloro) on an attached phenyl ring can dramatically increase cytotoxicity against breast cancer cells.[6] For other mechanisms like HDAC inhibition, the overall molecular structure is tailored to fit the enzyme's active site.[7]
-
For Antimicrobial Activity: Increasing the length and lipophilicity of N-alkyl side chains on pyridinium salts enhances antibacterial and antifungal potency.[10] The presence of halogen atoms on appended phenyl rings in azetidinone derivatives also boosts activity.[8]
-
For Anti-inflammatory Activity: A phenol group combined with a pyridinyl-ethenyl structure creates a potent dual inhibitor of COX and 5-LOX, suggesting a synergistic pharmacophore.[11]
References
-
Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkat USA. [Link]
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Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]
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Turk, B. E., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]
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Abdel-Aziz, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
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Li, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 1047644. [Link]
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Hernández-Vázquez, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
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Gökçe, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5265–5276. [Link]
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Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
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Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(1), 89. [Link]
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da Silva, P. B., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4616. [Link]
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A Spectroscopic Journey: Comparative Analysis of tert-Butyl 2-(pyridin-4-yl)acetate and Its Synthetic Precursors
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, tert-Butyl 2-(pyridin-4-yl)acetate stands as a pivotal building block. Its unique structure, featuring a protected carboxylic acid group and a versatile pyridine ring, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and novel antimicrobial agents.[1] This guide provides a comprehensive spectroscopic comparison of this compound with its precursors, 4-pyridinemethanol and tert-butyl acetate, offering field-proven insights and experimental data to aid researchers in their synthetic endeavors.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound can be achieved through several methods, with a common and effective approach being the nucleophilic substitution reaction between 4-pyridinemethanol and tert-butyl acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the esterification process.[1] Understanding the spectroscopic characteristics of the starting materials is paramount for monitoring reaction progress and confirming the identity and purity of the final product.
Below is a diagram illustrating the synthetic workflow from the precursors to the final product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization of Precursors and Product
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compounds involved in the synthesis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
4-Pyridinemethanol: The Pyridine Backbone
4-Pyridinemethanol serves as the source of the pyridinylmethyl moiety in the final product. Its spectroscopic data provides a baseline for the signals originating from this part of the molecule.
¹H NMR: The proton NMR spectrum of 4-pyridinemethanol is characterized by distinct signals for the aromatic protons of the pyridine ring and the methylene protons of the hydroxymethyl group. The two protons on the carbons adjacent to the nitrogen (α-protons) typically appear as a doublet around 8.5-8.7 ppm, while the two protons on the carbons further from the nitrogen (β-protons) resonate as a doublet around 7.3-7.5 ppm. The methylene protons of the -CH₂OH group usually appear as a singlet around 4.7 ppm.[2]
¹³C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons in the aromatic region (approximately 120-150 ppm) and a signal for the methylene carbon at around 62-64 ppm.
FT-IR: The infrared spectrum of 4-pyridinemethanol exhibits a broad absorption band in the region of 3100-3400 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic ring are observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. A prominent C-O stretching vibration is typically found around 1050 cm⁻¹.
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) of 4-pyridinemethanol will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 109, corresponding to its molecular weight.[3]
tert-Butyl Acetate: The Ester Moiety
tert-Butyl acetate contributes the tert-butoxycarbonylmethyl group to the final product. Its simple and clean spectroscopic signature is easily identifiable.
¹H NMR: The ¹H NMR spectrum of tert-butyl acetate is very simple, showing two singlets. A sharp singlet at approximately 1.9-2.0 ppm corresponds to the three methyl protons of the acetyl group, and a larger singlet at around 1.4-1.5 ppm is due to the nine equivalent protons of the tert-butyl group.[4]
¹³C NMR: The ¹³C NMR spectrum displays a signal for the carbonyl carbon of the ester at approximately 170 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons of the tert-butyl group resonate at about 28 ppm. The methyl carbon of the acetyl group is found at approximately 22 ppm.[5]
FT-IR: The most prominent feature in the IR spectrum of tert-butyl acetate is the strong C=O stretching vibration of the ester carbonyl group, which appears around 1735-1745 cm⁻¹.[6] The C-O stretching vibrations are observed in the 1150-1250 cm⁻¹ region.
Mass Spectrometry: The EI-MS of tert-butyl acetate shows a molecular ion peak at m/z 116.[7] A characteristic fragmentation pattern is the loss of a tert-butyl radical, leading to a prominent peak at m/z 59.
This compound: The Final Product
The spectroscopic data of the final product, with the molecular formula C₁₁H₁₅NO₂, represents a combination and shifting of the signals from the precursors, confirming the successful formation of the desired ester.[1]
¹H NMR: The ¹H NMR spectrum of this compound will show the characteristic signals for the pyridine ring protons, similar to 4-pyridinemethanol, but potentially with slight shifts due to the change in the substituent. The α-protons are expected around 8.5-8.6 ppm and the β-protons around 7.2-7.3 ppm. A new singlet will appear for the methylene protons adjacent to the carbonyl group, typically in the range of 3.6-3.7 ppm. The singlet for the tert-butyl protons will be present around 1.4-1.5 ppm.
¹³C NMR: The ¹³C NMR spectrum will exhibit signals for the pyridine ring carbons between 120-150 ppm. The carbonyl carbon of the ester will appear downfield at approximately 170 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, and its methyl carbons at about 28 ppm. The methylene carbon adjacent to the pyridine ring will resonate at approximately 40 ppm.[1]
FT-IR: The IR spectrum is a clear indicator of the reaction's success. The broad O-H stretching band from 4-pyridinemethanol will be absent. A strong C=O stretching vibration from the newly formed ester group will be present at approximately 1725-1735 cm⁻¹.[1] The C-O stretching vibrations of the ester will be observed in the 1150-1250 cm⁻¹ region.[1]
Mass Spectrometry: The EI-MS will show a molecular ion peak at m/z 193, corresponding to the molecular weight of this compound.[1] A significant fragmentation pathway involves the loss of the tert-butyl group, resulting in a fragment ion at m/z 137.[1]
Comparative Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Pyridine α-H | Pyridine β-H | -CH₂- | -C(CH₃)₃ | -COCH₃ |
| 4-Pyridinemethanol | ~8.5-8.7 (d) | ~7.3-7.5 (d) | ~4.7 (s) | - | - |
| tert-Butyl Acetate | - | - | - | ~1.4-1.5 (s) | ~1.9-2.0 (s) |
| This compound | ~8.5-8.6 (d) | ~7.2-7.3 (d) | ~3.6-3.7 (s) | ~1.4-1.5 (s) | - |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Pyridine C | -CH₂- | C=O | -C(CH₃)₃ | -C(CH₃)₃ | -COCH₃ |
| 4-Pyridinemethanol | ~120-150 | ~62-64 | - | - | - | - |
| tert-Butyl Acetate | - | - | ~170 | ~80 | ~28 | ~22 |
| This compound | ~120-150 | ~40 | ~170 | ~80 | ~28 | - |
Table 3: FT-IR Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch |
| 4-Pyridinemethanol | ~3100-3400 (broad) | - | ~1050 |
| tert-Butyl Acetate | - | ~1735-1745 | ~1150-1250 |
| This compound | - | ~1725-1735 | ~1150-1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment(s) |
| 4-Pyridinemethanol | 109 | - |
| tert-Butyl Acetate | 116 | 59 [M-C(CH₃)₃]⁺ |
| This compound | 193 | 137 [M-C(CH₃)₃]⁺ |
Experimental Protocols
General Synthesis of this compound
-
To a solution of 4-pyridinemethanol in a suitable solvent (e.g., dichloromethane), add tert-butyl acetate.
-
Cool the mixture in an ice bath.
-
Slowly add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis Workflow
The following diagram outlines the logical flow of spectroscopic analysis to confirm the successful synthesis.
Caption: Workflow for spectroscopic analysis and validation.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a holistic spectroscopic analysis. The disappearance of the hydroxyl group signal in the FT-IR and ¹H NMR spectra of the starting material, 4-pyridinemethanol, coupled with the appearance of the characteristic ester carbonyl stretch in the FT-IR and the tert-butyl and methylene signals in the NMR spectra, provides compelling evidence of the desired transformation. Mass spectrometry further corroborates the identity of the product by confirming its molecular weight and characteristic fragmentation pattern. This guide serves as a practical resource for researchers, enabling them to confidently synthesize, purify, and characterize this important synthetic intermediate.
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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from tert-Butyl 2-(pyridin-4-yl)acetate
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor and a prerequisite for advancing a compound through the preclinical and clinical pipeline. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and, most critically, unforeseen safety issues. This guide provides a comprehensive, in-depth comparison of standard and advanced analytical techniques for the structural validation of a novel, hypothetically synthesized dihydropyridone, derived from the versatile starting material, tert-Butyl 2-(pyridin-4-yl)acetate.
Our audience of fellow researchers, scientists, and drug development professionals understands that while many reactions yield the desired product, the potential for isomeric byproducts or unexpected rearrangements is ever-present. This guide, therefore, is structured not as a rigid protocol but as a logical workflow, demonstrating how a multi-pronged analytical approach can be employed to differentiate between our target molecule and a plausible isomeric alternative, thereby ensuring the integrity of our findings.
The Synthetic Challenge: From Pyridylacetate to a Novel Dihydropyridone Core
Our investigation begins with the readily available starting material, this compound. The ester moiety provides a reactive handle for further chemical transformations. For this guide, we propose a synthesis that leverages the reactivity of the α-carbon to the carbonyl group. The overall synthetic strategy involves the condensation of this compound with an enaminone, a reaction that can, in principle, lead to the formation of a dihydropyridone core.
The proposed reaction is a variation of syntheses that utilize β-enamino esters to construct pyridinone and pyrrolidinone heterocycles.[1][2]
Hypothetical Synthesis:
This compound is first deprotonated with a suitable base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate is then reacted with a substituted enaminone, for instance, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. The subsequent intramolecular cyclization and dehydration are expected to yield our target molecule, which we will designate as Compound A : tert-butyl 4-(4-cyano-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridin-3-yl)pyridine-2-carboxylate*.
However, a plausible alternative cyclization pathway could lead to the formation of an isomeric dihydropyridone, which we will refer to as Compound B . The differentiation between these two potential products forms the central theme of this validation guide.
The Analytical Workflow: A Multi-Technique Approach to Structural Elucidation
An effective structural validation strategy relies on the synergistic use of multiple analytical techniques, each providing a unique piece of the structural puzzle.[3] Our workflow for the validation of our synthesized compound is as follows:
Caption: A workflow for the synthesis and structural validation of novel compounds.
Mass Spectrometry: The First Glimpse into Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is our initial port of call to confirm the elemental composition of our purified product. Both Compound A and Compound B possess the same molecular formula, C₂₄H₂₃N₃O₃, and therefore the same exact mass. HRMS will provide a high-precision mass measurement that should match the theoretical mass, confirming that our product has the expected elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value (for C₂₄H₂₃N₃O₃) | Observed Value |
| [M+H]⁺ | 402.1818 | 402.1821 |
While HRMS confirms the "what" in terms of elemental formula, it does not differentiate between our isomers. For this, we turn to tandem mass spectrometry (MS/MS) to probe the fragmentation patterns. The way a molecule breaks apart under energetic conditions is intimately linked to its structure.
Predicted Fragmentation Analysis:
-
Compound A: We would anticipate a fragmentation pattern that includes the loss of the tert-butyl group (-57 Da) and potentially a cleavage of the bond between the pyridine and dihydropyridone rings.
-
Compound B: The fragmentation of Compound B would likely also show the loss of the tert-butyl group. However, the subsequent fragmentation of the core heterocyclic system may differ from that of Compound A due to the different connectivity, providing a potential point of differentiation.
By carefully analyzing the masses of the fragment ions, we can start to piece together the connectivity of the molecule, lending evidence for one isomer over the other. The fragmentation of similar heterocyclic systems, such as 2-pyridones, has been studied and can provide a basis for our predictions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For our purposes, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable in definitively assigning the structure.
The key to differentiating between Compound A and Compound B lies in the through-bond correlations observed in the HMBC spectrum. This experiment reveals long-range (2-3 bond) couplings between protons and carbons.
Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shifts (in ppm) for Compound A and Compound B
| Atom | Compound A (Predicted δ) | Compound B (Predicted δ) | Rationale for Difference |
| H (dihydropyridone vinyl) | ~5.5 | ~7.2 | The electronic environment of this proton is significantly different in the two isomers. |
| C (dihydropyridone C=O) | ~165 | ~163 | Subtle shifts due to changes in conjugation and neighboring groups. |
| C (cyano) | ~118 | ~116 | The position of the cyano group relative to other substituents will influence its chemical shift. |
| ¹H (tert-butyl) | ~1.5 (s, 9H) | ~1.5 (s, 9H) | Likely to be very similar in both isomers. |
| ¹H (methyl) | ~2.3 (s, 3H) | ~2.1 (s, 3H) | The proximity to different functionalities could cause a slight shift. |
Note: These are estimated chemical shifts based on data from similar dihydropyridone structures.[5][6]
The Decisive HMBC Experiment:
The HMBC spectrum will be the ultimate arbiter between our two proposed structures. The following diagram illustrates the key correlations we would expect to observe for Compound A, which would be absent or different for Compound B.
Caption: Predicted key HMBC correlations for confirming the structure of Compound A.
By meticulously analyzing these 2D NMR correlations, we can build up the carbon skeleton and definitively establish the connectivity of the atoms, thus providing a high degree of confidence in our structural assignment.
Single Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination
When a sample can be crystallized, single crystal X-ray diffraction provides the most definitive and unambiguous structural information.[7] This technique allows for the direct visualization of the molecule in three-dimensional space, confirming not only the connectivity but also the stereochemistry and absolute configuration if the molecule is chiral.
For our achiral hypothetical compounds, X-ray crystallography would provide irrefutable proof of the atomic connectivity, instantly distinguishing between Compound A and Compound B. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the atoms can be determined.
Hypothetical X-ray Crystallography Outcome:
If our synthesized compound is indeed Compound A, the crystal structure would reveal the specific bond lengths, bond angles, and torsion angles that are characteristic of this isomer. For instance, the planarity of the dihydropyridone ring and the dihedral angle between the pyridine and dihydropyridone rings would be precisely determined. The structure of a similar N-aryl dihydropyridone has been confirmed by single-crystal X-ray analysis, providing a reference for the expected structural features.[8]
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of a novel compound is a systematic process of evidence gathering and logical deduction. By employing a combination of mass spectrometry, 1D and 2D NMR spectroscopy, and, when possible, single crystal X-ray diffraction, we create a self-validating system where the data from each technique must be consistent with a single, unambiguous structure.
In our case study, while HRMS confirms the elemental composition, it is the detailed analysis of NMR correlations and, ultimately, the definitive picture provided by X-ray crystallography, that allows us to confidently distinguish between the target Compound A and its potential isomer, Compound B. This rigorous approach ensures the scientific integrity of our work and provides a solid foundation for any subsequent biological or medicinal chemistry studies.
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Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., Martínez-Álvarez, R., & Martín, N. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1259-1265. [Link]
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Comparative study of different synthetic routes to tert-Butyl 2-(pyridin-4-yl)acetate
Introduction: The Versatility of a Key Synthetic Building Block
Tert-Butyl 2-(pyridin-4-yl)acetate is a valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring and a sterically hindered tert-butyl ester group, makes it a versatile building block for creating complex molecules. The pyridine moiety can coordinate with metal ions, making it a precursor for catalysts and metal complexes, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality.[1] This ester is stable against many nucleophiles and reducing agents but can be selectively cleaved under acidic conditions.[2] Its applications are wide-ranging, from the synthesis of acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapies to the development of novel antimicrobial agents.[1]
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to help you select the optimal pathway for your specific research and development needs.
Comparative Analysis of Synthetic Routes
Several distinct strategies have been developed to synthesize this compound. The choice of method often depends on factors such as the scale of the reaction, cost of starting materials, required purity, and available laboratory equipment. We will explore the most prominent and practical of these routes.
Route 1: Direct Acid-Catalyzed Esterification (Fischer Esterification)
This is the most classical and widely employed approach, involving the direct reaction of 2-(pyridin-4-yl)acetic acid with tert-butanol in the presence of a strong acid catalyst.[1]
Mechanism: The reaction follows the well-established Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl group of tert-butanol. A series of proton transfers and the subsequent elimination of a water molecule yield the desired ester.[1]
DOT Diagram: Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
-
Advantages:
-
Cost-Effectiveness: Utilizes readily available and inexpensive starting materials (2-(pyridin-4-yl)acetic acid and tert-butanol).
-
Simplicity: The procedure is straightforward and does not require specialized equipment.
-
-
Disadvantages:
-
Reversibility: The reaction is an equilibrium process, requiring measures to drive it towards the product, such as using an excess of one reactant or removing water as it forms.
-
Harsh Conditions: Often requires strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and elevated temperatures, which may not be suitable for sensitive substrates.[1]
-
Dehydration of tert-Butanol: A significant side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, especially at higher temperatures, which can reduce the yield.[3]
-
Route 2: Reaction with Isobutylene
This method involves the acid-catalyzed addition of 2-(pyridin-4-yl)acetic acid to isobutylene. This is a common and efficient way to form tert-butyl esters, avoiding the use of tert-butanol directly.[4]
Mechanism: The acid catalyst protonates isobutylene to form the stable tert-butyl cation. This carbocation is then attacked by the carboxylate oxygen of 2-(pyridin-4-yl)acetic acid to form the final ester product after deprotonation.
DOT Diagram: Isobutylene Addition Mechanism
Caption: Mechanism of Isobutylene Addition.
-
Advantages:
-
Disadvantages:
Route 3: tert-Butylation using Di-tert-butyl Dicarbonate (Boc₂O)
A milder alternative involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source, often in the presence of a base like 4-(dimethylamino)pyridine (DMAP).
Mechanism: DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a reactive intermediate. This intermediate is then attacked by the carboxylate of 2-(pyridin-4-yl)acetic acid. The resulting unstable anhydride decomposes, releasing CO₂, tert-butanol, and the desired tert-butyl ester.
-
Advantages:
-
Mild Conditions: The reaction proceeds under neutral or slightly basic conditions at room temperature, making it suitable for substrates with acid-sensitive functional groups.
-
High Selectivity: Generally provides clean reactions with high yields and fewer side products.
-
-
Disadvantages:
-
Cost: (Boc)₂O and DMAP are more expensive than the reagents used in the other methods.
-
Stoichiometry: The reaction is not catalytic with respect to the coupling agents.
-
Route 4: Palladium-Catalyzed Heck Reaction
This route represents a fundamentally different approach, forming the carbon-carbon bond of the acetate moiety. It involves the palladium-catalyzed coupling of a pyridine derivative, such as 4-bromopyridine, with tert-butyl acrylate.[1]
Mechanism: The reaction follows a standard Heck coupling cycle, involving oxidative addition of the palladium(0) catalyst to 4-bromopyridine, migratory insertion of tert-butyl acrylate, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.
-
Advantages:
-
Convergent Synthesis: Allows for the late-stage introduction of the acetate group.
-
-
Disadvantages:
-
Cost and Toxicity of Palladium: Palladium catalysts are expensive and require careful removal from the final product, especially in pharmaceutical applications.
-
Ligand and Base Requirements: The reaction requires specific ligands and bases for optimal performance, adding to the complexity and cost.
-
Potential for Isomerization: Double bond isomerization in the acrylate can lead to side products.
-
Quantitative Data Summary
| Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Conditions | Key Advantages | Key Disadvantages |
| 1. Fischer Esterification | 2-(Pyridin-4-yl)acetic acid, tert-Butanol | H₂SO₄ or p-TsOH | Moderate to Good | High Temp, Reflux | Low cost, simple setup | Reversible, harsh conditions, side reactions[3] |
| 2. Isobutylene Addition | 2-(Pyridin-4-yl)acetic acid, Isobutylene | H₂SO₄ or TfOH | Good to High | Low to Moderate Temp | High yield, irreversible[2] | Isobutylene gas handling, requires pressure vessel[6] |
| 3. (Boc)₂O Coupling | 2-(Pyridin-4-yl)acetic acid | (Boc)₂O, DMAP | High | Room Temperature | Mild conditions, high selectivity | Expensive reagents |
| 4. Heck Reaction | 4-Bromopyridine, tert-Butyl acrylate | Pd catalyst, Ligand, Base | Moderate to Good | Moderate to High Temp | Convergent, alternative starting materials | Expensive/toxic catalyst, complex conditions[1] |
Detailed Experimental Protocols
Protocol 1: Direct Esterification using Sulfuric Acid
This protocol is a standard laboratory procedure for Fischer esterification.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(pyridin-4-yl)acetic acid (1.0 eq).
-
Reagent Addition: Add an excess of tert-butanol (5-10 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 82-83 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Esterification via Isobutylene Addition
This protocol requires careful handling of a flammable gas.
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-(pyridin-4-yl)acetic acid (1.0 eq) in a suitable solvent like dichloromethane.
-
Cooling: Cool the solution to a low temperature (e.g., -20 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add a strong acid catalyst, such as trifluoromethanesulfonic acid (0.05-0.1 eq).[5]
-
Isobutylene Addition: Condense a measured amount of isobutylene gas (1.5-2.0 eq) into the reaction vessel.
-
Reaction: Seal the vessel and allow the mixture to stir at the low temperature, gradually warming to room temperature over several hours. Monitor the internal pressure.
-
Work-up: Once the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by adding a base, such as triethylamine.[5]
-
Purification: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Workflow Visualization
DOT Diagram: Synthetic Routes Overview
Caption: Overview of synthetic pathways.
Conclusion and Expert Recommendation
The synthesis of this compound can be approached from several angles, each with distinct advantages and drawbacks.
-
For large-scale, cost-sensitive production , the direct reaction with isobutylene (Route 2) is often the most industrially viable method. Despite the initial investment in equipment to handle the gaseous reagent, its high efficiency and the irreversible nature of the reaction provide significant advantages in terms of yield and throughput.
-
For standard laboratory-scale synthesis where simplicity and cost are primary concerns, the Fischer esterification (Route 1) remains a reliable choice. The challenges of its equilibrium nature can be managed by using excess tert-butanol and ensuring efficient water removal.
-
When working with complex molecules containing acid-sensitive functional groups , the (Boc)₂O coupling method (Route 3) is the superior option. Its mild, room-temperature conditions ensure the integrity of the substrate, justifying the higher reagent cost for delicate and high-value syntheses.
-
The Heck reaction (Route 4) is a specialized approach, best reserved for situations where the 2-(pyridin-4-yl)acetic acid starting material is unavailable or for medicinal chemistry programs that benefit from a convergent synthetic design.
Ultimately, the optimal synthetic route is not a one-size-fits-all answer. A careful evaluation of the project's specific constraints—scale, budget, timeline, and the chemical nature of the substrate—is essential for making an informed and effective decision.
References
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ResearchGate. (2025, August 7). Convenient Preparation of tert-Butyl Esters. Request PDF. [Link]
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Organic Chemistry Portal. tert-Butyl Esters. [Link]
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National Institutes of Health. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
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Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
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ResearchGate. (2025, December 22). (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
-
Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
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Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]
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PrepChem.com. Preparation of tert-butyl acetate. [Link]
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Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.... [Link]
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ResearchGate. (2025, August 9). (PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. [Link]
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Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
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Semantic Scholar. (1997, October 20). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]
-
Asian Journal of Chemistry. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. [Link]
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Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. [Link]
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International Journal of Innovative Engineering and Technologies. (2015, June 3). Simulation of Butyl Acetate and Methanol Production by Transesterification Reaction via Conventional Distillation Process. [Link]
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ResearchGate. (PDF) Reaction Kinetics of Tert-Butanol Esterification. [Link]
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ResearchGate. (2021, August 29). Can we use tert butanol in pinner reaction to produce tert butyl ester?. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of tert-Butyl 2-(pyridin-4-yl)acetate
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. Proper management and disposal of chemical waste are not just matters of regulatory compliance but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl 2-(pyridin-4-yl)acetate, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a substituted pyridine derivative. While specific toxicity data for this exact compound is not extensively published, we must evaluate it based on its structural components: a pyridine ring and a tert-butyl acetate group.
-
Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They are often associated with potential effects on the central nervous system and liver.
-
tert-Butyl Acetate Moiety: This component is a flammable liquid and vapor.[1][2][3] It can cause respiratory irritation and may lead to drowsiness or dizziness.[1][3][4]
Therefore, the waste generated from this compound must be treated as hazardous. The primary guiding principle is to prevent its release into the environment and to avoid creating conditions that could lead to fire or exposure.
Table 1: Hazard Profile Summary for Key Structural Components
| Feature | Hazard Class | Key Precautionary Statements |
| Flammability | Flammable Liquid (Category 2)[1][2] | Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use explosion-proof electrical equipment and non-sparking tools.[2][3] |
| Inhalation Toxicity | Specific Target Organ Toxicity - Single Exposure (Category 3)[1][4] | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[1][4] |
| Skin/Eye Contact | May cause mild skin and eye irritation.[4][5] | Wear protective gloves, clothing, and eye/face protection.[3][5] |
| Aquatic Toxicity | Harmful to aquatic life.[6][7] | Avoid release to the environment.[4] |
The Disposal Workflow: A Step-by-Step Approach
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures that this compound waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[8]
Caption: Decision workflow for the segregation and disposal of this compound waste.
Detailed Disposal Protocols
Protocol 1: Disposal of Unused or Waste this compound (Pure or in Solution)
This protocol applies to the neat compound or solutions where it is a primary component. The causality behind this procedure is the need to contain a flammable, potentially toxic liquid and prevent it from entering the sewer system or evaporating into the laboratory atmosphere.
Materials:
-
Designated hazardous waste container (High-Density Polyethylene (HDPE) or glass bottle with a screw cap).
-
Waste label.
-
Funnel.
-
Secondary containment bin.
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
Procedure:
-
Select a Compatible Container: Choose a clean, dry waste container made of a material chemically resistant to esters and pyridines, such as HDPE or borosilicate glass.[9] Ensure the cap is in good condition to prevent leaks.[10]
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste," the full chemical name "this compound," and list any solvents present with their approximate concentrations.[10]
-
Transfer the Waste: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[11]
-
Secure and Store: Tightly screw the cap on the container. Wipe the exterior clean and place it in a designated secondary containment bin within a Satellite Accumulation Area (SAA).[10][12] The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Schedule Pickup: Once the container is full, or within the time limits specified by your institution (e.g., 12 months for academic labs under Subpart K), arrange for pickup by your institution's Environmental Health & Safety (EHS) department for transport to a licensed waste disposal facility.[11][13]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers items such as contaminated gloves, weigh paper, absorbent pads, and silica gel. These items cannot be disposed of in the regular trash due to residual chemical contamination.
Materials:
-
Designated solid chemical waste container (e.g., a sturdy pail or drum with a lid and liner).
-
Waste label.
-
PPE as required for handling the primary chemical.
Procedure:
-
Segregate Waste: Collect all solid materials that have come into direct contact with this compound.
-
Containment: Place the contaminated items into the designated solid waste container. Do not include any free liquids.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and lists the contaminating chemicals.
-
Storage: Keep the container closed when not in use and store it in the SAA.
-
Schedule Pickup: Arrange for EHS pickup when the container is full.
Spill Management
In the event of a spill during handling or disposal, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills (e.g., >200 mL) or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.
-
Control Ignition Sources: Since the compound is flammable, extinguish any nearby open flames and turn off hot plates or other ignition sources.[1]
-
Contain the Spill: For small spills inside a fume hood, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the liquid.[4]
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a container for hazardous solid waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous solid waste.
-
Report: Report the incident to your lab supervisor and EHS department as required by your institution's policy.
Regulatory Framework
In the United States, the management of laboratory chemical waste is primarily governed by the EPA under the RCRA.[8] Academic laboratories may operate under specific alternative regulations, known as Subpart K, which provide more flexibility for managing waste in a research setting, such as allowing longer accumulation times within the lab.[13][14] It is the responsibility of every researcher to be aware of their facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator) and adhere to the specific on-site storage time limits and documentation requirements.[12]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-(pyridin-4-yl)acetate
Welcome to a comprehensive guide designed for the precise and safe handling of tert-Butyl 2-(pyridin-4-yl)acetate in a laboratory setting. As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protection. Our recommendations are synthesized from the known hazards of the compound's core structures—the pyridine ring and the tert-butyl acetate group—to establish a robust safety protocol.
Deconstructing the Hazard Profile
To establish an effective PPE protocol, we must first understand the potential hazards. This compound combines the chemical properties of a pyridine derivative and an acetate ester.
-
The Pyridine Moiety: The pyridine functional group is a well-characterized hazard. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They are known to cause health issues ranging from headaches and dizziness to severe respiratory and abdominal pain.[1] Direct contact can lead to serious eye irritation.[3]
-
The tert-Butyl Acetate Moiety: The ester component, tert-butyl acetate, is classified as a highly flammable liquid and vapor.[4][5][6] Its vapors can cause respiratory irritation, drowsiness, and dizziness.[7][5] While it may only cause mild skin irritation, repeated exposure can lead to dryness or cracking.[5][8]
Given this composite profile, we must adopt a conservative approach, implementing PPE that addresses both the systemic toxicity and contact hazards of the pyridine group and the flammability and respiratory risks of the acetate ester.
Core Personal Protective Equipment (PPE) Protocol
The consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to pyridine derivatives can cause severe and lasting damage.[3] Therefore, robust eye protection is non-negotiable.
-
Mandatory Equipment: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 regulations must be worn at all times.[9]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or volatile vapors. Goggles are essential to prevent contact with liquid droplets and irritating fumes.
-
Enhanced Protection: When handling larger volumes (>100 mL) or when there is a heightened risk of splashing during procedures like transferring or heating, a full-face shield must be worn in addition to chemical splash goggles.[2]
Hand Protection: Preventing Dermal Absorption
The skin provides a direct route for the systemic absorption of pyridine compounds, which can be harmful.[3] The selection of appropriate glove material is therefore a critical decision.
-
Recommended Material: Chemical-resistant gloves, specifically nitrile or neoprene, are required.[1][2]
-
Causality: Latex gloves offer poor resistance to many organic chemicals and should be avoided.[2] Nitrile and neoprene provide a more reliable barrier against pyridine and its derivatives. Always consult the glove manufacturer's compatibility chart for breakthrough times.
-
Best Practices: Gloves should be inspected for any signs of degradation or puncture before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
Skin and Body Protection: Shielding Against Contamination
Protecting the skin and personal clothing from accidental splashes is a fundamental laboratory practice.[10]
-
Mandatory Attire: A chemical-resistant or flame-retardant lab coat must be worn and kept fully buttoned.[2]
-
Causality: Due to the high flammability of the tert-butyl acetate component, a flame-retardant lab coat is the superior choice.[4][7] This protects against both chemical splashes and potential fire hazards.
-
Additional Requirements: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[10]
Respiratory Protection: Controlling Inhalation Exposure
Both pyridine and tert-butyl acetate present inhalation hazards, from systemic toxicity to respiratory irritation and CNS effects.[1][4][5]
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1]
-
Causality: A fume hood is an essential engineering control that captures and exhausts volatile vapors and fumes, preventing them from entering the laboratory atmosphere and being inhaled by the researcher.
-
Respirator Use: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate organic vapor cartridge (Type A or K under EN 149) may be necessary.[3][9] All respirator use must be in accordance with a formal respiratory protection program.
PPE and Safety Summary
The following table provides a consolidated overview of the essential safety and PPE requirements.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face | Chemical splash goggles. Add a face shield for splash-risk procedures.[2][9] | Protects against splashes and vapors from the irritant pyridine moiety. |
| Hand | Nitrile or neoprene gloves. Inspect before use and replace immediately after contact.[1][2] | Prevents dermal absorption of the toxic pyridine moiety. Latex is unsuitable. |
| Skin/Body | Flame-retardant, chemical-resistant lab coat, fully buttoned. Long pants and closed-toe shoes.[2] | Protects against splashes and addresses the high flammability of the tert-butyl acetate group. |
| Respiratory | All work must be conducted in a certified chemical fume hood.[1] | Prevents inhalation of harmful pyridine and acetate vapors, which can cause systemic toxicity and respiratory irritation.[1][4] |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12] | Prevents accidental ingestion and cross-contamination. |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials (e.g., strong acids, oxidizing agents).[1][5] | Mitigates fire risk and prevents hazardous reactions. |
Experimental Workflow: A Safety-Integrated Process
This diagram illustrates the logical flow for safely handling this compound, embedding critical safety checks at each stage.
Caption: Safety workflow for handling this compound.
Procedural Guidance: Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before any work begins, ensure an eyewash station and safety shower are accessible.[9] Confirm that all necessary PPE is available and in good condition.
-
Aliquotting and Transfer: Always conduct transfers of the chemical inside a fume hood to contain vapors.[1] Use non-sparking tools and ensure containers are grounded to prevent static discharge, which could ignite flammable vapors.[4][7]
-
Heating: If the procedure requires heating, use controlled heating sources like a mantle or oil bath. Avoid open flames.[7]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area designated for flammable liquids.[1][5] Ensure it is stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11]
Spill Response
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Control: Remove all sources of ignition.[3]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a small spill, use a non-combustible absorbent material like sand or vermiculite to contain the liquid.[4]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[7][5]
-
Do not dispose of this chemical down the drain.[3]
-
Empty containers may retain product residue and flammable vapors and should be handled with the same precautions as the full container.[4]
By adhering to this comprehensive safety framework, you build a culture of vigilance and ensure that your innovative research is conducted with the highest standards of safety and scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
